TCS PIM-1 1
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O2/c19-12-6-7-17(22)14(8-12)16-9-13(11-4-2-1-3-5-11)15(10-20)18(23)21-16/h1-9,22H,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSYJTYGPLVUOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=C(C=CC(=C3)Br)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: The Core Mechanism of Action of TCS PIM-1 1
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of the mechanism of action for TCS PIM-1 1 (also known as SC 204330), a potent and selective inhibitor of the Pim-1 kinase.
Core Mechanism of Action
This compound is a potent, selective, and ATP-competitive inhibitor of the proto-oncogene Pim-1, a serine/threonine kinase.[1][2][3] Its primary mechanism involves directly binding to the ATP-binding pocket of the Pim-1 kinase, thereby preventing the phosphorylation of its downstream substrates.[2] This competitive inhibition is highly selective for Pim-1 over the related kinases Pim-2 and MEK1/2.[1][4]
The Pim-1 kinase plays a crucial role in regulating cell survival, proliferation, and apoptosis.[3] It is a downstream effector of the JAK/STAT signaling pathway, often activated by cytokines such as Interleukin-6 (IL-6).[5][6] Once activated, Pim-1 phosphorylates a range of cellular targets to promote cell cycle progression and inhibit apoptosis. A key pro-apoptotic target is the BAD protein. Pim-1-mediated phosphorylation of BAD on serine 112 inactivates it, preventing it from promoting cell death.[1][6]
By blocking the ATP-binding site, this compound effectively halts the catalytic activity of Pim-1. This leads to a decrease in the phosphorylation of its substrates, such as BAD, thereby promoting apoptosis in cancer cells where Pim-1 is overexpressed.[1] Studies in Burkitt's lymphoma cell lines have demonstrated that treatment with this compound reduces cell viability, decreases phosphorylation of BAD, and can lead to a downregulation of PIM-1 gene and protein expression, ultimately inducing apoptosis.[1]
Quantitative Data
The inhibitory activity and cellular effects of this compound have been quantified across various assays.
Table 2.1: In Vitro Kinase Inhibition Profile
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference(s) |
| Pim-1 | 50 | Cell-Free Kinase Assay | [1][3][4] |
| Pim-2 | >20,000 | Cell-Free Kinase Assay | [1][4] |
| MEK1/2 | >20,000 | Cell-Free Kinase Assay | [1][4] |
Table 2.2: Cellular Activity in Cancer Cell Lines (48h Treatment)
| Cell Line | Assay Type | Endpoint | IC₅₀ (µM) | Reference(s) |
| Daudi (Burkitt's) | Cell Viability | Inhibition of Viability | 10 | [1] |
| Raji (Burkitt's) | Cell Viability | Inhibition of Viability | 20 | [1] |
| K562 (Leukemia) | Cell Viability | Inhibition of Viability | 30 | [1] |
Additional studies in Daudi cells showed that treatment with 10 µM of this compound significantly decreased both PIM-1 protein and mRNA expression levels.[1] Furthermore, a reduction in the phosphorylation of the pro-apoptotic protein BAD was observed in both Daudi and Raji cells upon treatment.[1]
Signaling Pathway and Inhibitory Logic
The following diagrams illustrate the Pim-1 signaling pathway and the logical workflow for determining the inhibitor's mechanism.
Caption: Pim-1 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for determining the IC₅₀ of this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound.
Protocol: Cell-Free Pim-1 Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the IC₅₀ value of this compound against purified Pim-1 kinase by measuring ADP production.
Materials:
-
Purified recombinant Pim-1 kinase
-
Kinase substrate (e.g., S6Ktide or BAD peptide)
-
This compound
-
Adenosine 5′-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in 1X Kinase Assay Buffer, starting from a high concentration (e.g., 100 µM). The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of each inhibitor dilution to the appropriate wells. Add 2.5 µL of diluent solution (buffer + DMSO) to "Positive Control" and "Blank" wells.
-
Enzyme Addition: Dilute Pim-1 kinase to the working concentration (e.g., 5 ng/µL) in 1X Kinase Assay Buffer. Add 10 µL of diluted kinase to all wells except the "Blank" wells. Add 10 µL of 1X Kinase Assay Buffer to the "Blank" wells.
-
Reaction Initiation: Prepare a Master Mix containing ATP and the kinase substrate in 1X Kinase Assay Buffer. The ATP concentration should be at or near its Km for Pim-1. Add 12.5 µL of this Master Mix to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 30-45 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Subtract the "Blank" reading from all other wells. Plot the percentage of inhibition (relative to the "Positive Control") against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: ATP-Competition Assay
This assay confirms that this compound inhibits Pim-1 in an ATP-competitive manner. The protocol is identical to the one described in 4.1, but is run in parallel under two different ATP concentrations.
Procedure:
-
Follow the Cell-Free Kinase Inhibition Assay protocol (4.1) to generate two separate inhibitor dose-response curves.
-
Condition 1 (Low ATP): Run the assay using a low concentration of ATP, typically at or below the determined Km value (e.g., 10 µM).
-
Condition 2 (High ATP): Run the parallel assay using a high, saturating concentration of ATP (e.g., 1 mM).
-
Analysis: Calculate the IC₅₀ value for this compound under both conditions. A significant rightward shift (increase) in the IC₅₀ value at the high ATP concentration compared to the low ATP concentration indicates that the inhibitor competes with ATP for binding to the kinase.
Protocol: Cellular Western Blot for BAD Phosphorylation
This protocol assesses the ability of this compound to inhibit Pim-1 kinase activity within a cellular context by measuring the phosphorylation of its substrate, BAD.
Materials:
-
Burkitt's lymphoma cells (e.g., Daudi or Raji)
-
This compound
-
Cell culture medium and supplements
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-BAD (Ser112), Rabbit anti-total BAD, Rabbit anti-GAPDH (loading control).
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed Daudi or Raji cells in culture plates and allow them to acclimate. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 48 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Lyse the cell pellets in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 30-50 µg) from each sample onto a 12% SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BAD (Ser112) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for total BAD and GAPDH to ensure equal protein loading. Quantify the band intensities and normalize the phospho-BAD signal to the total BAD or GAPDH signal. A dose-dependent decrease in the normalized phospho-BAD signal indicates target engagement and inhibition of Pim-1 kinase activity in the cells.[1]
References
- 1. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Loss of PIM2 enhances the anti-proliferative effect of the pan-PIM kinase inhibitor AZD1208 in non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assessment of the efficiency of the PIM1 kinase pharmaco...: Ingenta Connect [ingentaconnect.com]
- 5. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
PIM-1 kinase signaling pathways
An In-depth Technical Guide to PIM-1 Kinase Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that play a critical role in regulating numerous cellular processes. This family includes three highly homologous isoforms: PIM-1, PIM-2, and PIM-3.[1][2] PIM-1, the most extensively studied member, is a key proto-oncogene implicated in the development and progression of various cancers, including hematopoietic malignancies and solid tumors like prostate and breast cancer.[1][3][4] Its expression is primarily regulated at the transcriptional level by the JAK/STAT signaling pathway in response to cytokines and growth factors.[3][5][6] Once expressed, PIM-1 phosphorylates a wide array of downstream substrates, thereby modulating critical cellular functions such as cell cycle progression, apoptosis, protein synthesis, and cell migration.[3][7] This central role in promoting cell survival and proliferation has established PIM-1 as a highly attractive target for cancer therapy, leading to the development of numerous small-molecule inhibitors currently under preclinical and clinical investigation.[8][9][10] This guide provides a comprehensive overview of the core PIM-1 signaling pathways, experimental methodologies for its study, and its significance in drug development.
PIM-1 Kinase: Structure and Regulation
The human PIM1 gene is located on chromosome 6p21.2 and consists of 6 exons.[4] It encodes two protein isoforms, a 44 kDa (PIM-1L) and a 33 kDa (PIM-1S) protein, through the use of alternative CUG and AUG translation initiation codons, respectively.[3][11] Unlike many other kinases, PIM kinases lack a distinct regulatory domain and are considered constitutively active upon transcription.[9][12] Therefore, their cellular activity is primarily controlled through the regulation of gene expression, protein translation, and proteasomal degradation.[12]
Upstream Regulation: The JAK/STAT Pathway
The primary mechanism for regulating PIM-1 expression is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[3][5] This pathway is activated by numerous cytokines and growth factors, including various interleukins (IL-2, IL-3, IL-6), interferons (IFNγ), and hormones like prolactin.[4][6]
Signaling Cascade:
-
Ligand Binding: Cytokines bind to their specific cell surface receptors, causing receptor dimerization.
-
JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors.[5]
-
STAT Dimerization and Translocation: These phosphorylated sites serve as docking stations for STAT proteins (primarily STAT3 and STAT5 for PIM-1 induction).[4][5] Once docked, STATs are phosphorylated by JAKs, causing them to detach, form dimers, and translocate to the nucleus.[5]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter region of target genes, including PIM1, to initiate transcription.[3][6]
PIM-1 also participates in a negative feedback loop to regulate the JAK/STAT pathway. It can phosphorylate and stabilize the Suppressor of Cytokine Signaling (SOCS) proteins, SOCS1 and SOCS3.[3][4][12] These stabilized SOCS proteins then inhibit the JAK/STAT pathway, thus downregulating PIM-1's own expression.[3][7]
Downstream Signaling: Substrates and Cellular Functions
PIM-1 kinase phosphorylates a multitude of downstream substrates, influencing key cellular processes that are often dysregulated in cancer.
Regulation of Cell Cycle Progression
PIM-1 promotes cell cycle progression through both the G1/S and G2/M transitions by phosphorylating and modulating key cell cycle regulators.[3][13][14]
-
p21Cip1 and p27Kip1: PIM-1 phosphorylates the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[3][13] This phosphorylation leads to their dissociation from Proliferating Cell Nuclear Antigen (PCNA) or their nuclear export and subsequent proteasome-dependent degradation, respectively.[3][13] The downregulation of these inhibitors relieves the brakes on CDKs, allowing the cell cycle to proceed.
-
CDC25 Phosphatases: PIM-1 can phosphorylate and activate the CDC25A and CDC25C phosphatases.[13][14] These phosphatases remove inhibitory phosphates from CDKs, further promoting their activity and driving cell cycle transitions.
-
C-TAK1: PIM-1 phosphorylates and inactivates the Cdc25C-associated kinase 1 (C-TAK1), which is a negative regulator of Cdc25C.[13][15] This inactivation further enhances Cdc25C activity.
Inhibition of Apoptosis
A key oncogenic function of PIM-1 is its ability to promote cell survival by inhibiting apoptosis.[3][14]
-
BAD: PIM-1 directly phosphorylates the pro-apoptotic protein Bad at Ser112.[14][16] Phosphorylated Bad is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondria.[14] This allows Bcl-2/Bcl-xL to prevent the release of cytochrome c and subsequent caspase activation.
-
ASK1: PIM-1 can phosphorylate and inactivate Apoptosis signal-regulating kinase 1 (ASK1), a key component of the stress-activated MAP kinase pathway.[17] By inhibiting ASK1, PIM-1 blocks the downstream activation of JNK and p38, which would otherwise promote apoptosis.[5][17]
-
c-Myc: PIM-1 synergizes with the c-Myc oncogene. It can phosphorylate and stabilize c-Myc, enhancing its transcriptional activity, which includes the upregulation of pro-survival genes.[2][18]
Crosstalk with PI3K/AKT/mTOR Pathway
PIM-1 signaling exhibits significant crosstalk with the PI3K/AKT/mTOR pathway, another critical pro-survival and pro-growth pathway in cancer.[5][19] They share several downstream substrates, including BAD, p27, and components of the mTORC1 complex, leading to a synergistic promotion of tumorigenesis.[5][20] PIM and AKT kinases can both phosphorylate and regulate effectors of the mTOR signaling axis.[5] This convergence means that inhibiting one pathway can sometimes lead to compensatory activation of the other, highlighting the need for co-targeting strategies in cancer therapy.[20]
Summary of Key PIM-1 Substrates
The following table summarizes key downstream targets of PIM-1 kinase and the functional consequences of their phosphorylation.
| Substrate Category | Substrate Protein | Site(s) of Phosphorylation | Functional Outcome of Phosphorylation | Reference(s) |
| Apoptosis | Bad | Ser112, Ser136, Ser155 | Inactivation of pro-apoptotic activity, promotion of cell survival | [14][16] |
| ASK1 | Ser83 | Inhibition of kinase activity, suppression of stress-induced apoptosis | [5][17] | |
| Cell Cycle | p21Cip1 | Thr145 | Dissociation from PCNA, promotion of cell cycle progression | [3][14] |
| p27Kip1 | Thr157, Thr198 | Nuclear export and proteasomal degradation, G1/S progression | [3][13] | |
| C-TAK1 | Multiple | Inactivation of kinase activity, leading to Cdc25C activation | [13][15] | |
| Cdc25A / Cdc25C | Multiple | Increased phosphatase activity, promotion of G1/S and G2/M transitions | [13][14] | |
| Transcription | c-Myc | Ser62 | Increased protein stability and transcriptional activity | [2][18] |
| NF-κB (p65/RelA) | Multiple | Increased transcriptional activity, creating a positive feedback loop with IL-6 | [7] | |
| Protein Synthesis | eIF4B | Ser406 | Regulation of translation of specific mRNAs, such as c-MET | [3][21] |
| 4E-BP1 | Thr37/46 | Dissociation from eIF4E, promoting cap-dependent translation | [12][22] | |
| Drug Resistance | P-glycoprotein (Pgp) | Not specified | Increased drug efflux activity | [3] |
| BCRP | Not specified | Increased drug efflux activity | [3] |
PIM-1 as a Therapeutic Target in Drug Development
The overexpression of PIM-1 in numerous cancers and its central role in promoting cell survival and proliferation make it a prime target for therapeutic intervention.[3][8] Inhibition of PIM-1 kinase activity has been shown to suppress cell proliferation, induce apoptosis, and synergize with other chemotherapeutic agents.[8][18]
PIM-1 Inhibitors
Several small-molecule PIM kinase inhibitors have been developed and are in various stages of clinical trials.[9][10] These are typically ATP-competitive inhibitors that bind to the unique ATP-binding pocket of the PIM kinases.[9][23]
| Inhibitor | Target(s) | Status / Key Finding | Reference(s) |
| AZD1208 | Pan-PIM | In clinical trials; sensitizes TNBC cells to chemotherapy. | [10][18] |
| SGI-1776 | Pan-PIM, FLT3 | In clinical trials; showed promise but development was halted. | [9][10] |
| PIM447 (LGH447) | Pan-PIM | In clinical trials for multiple myeloma. | [10][24] |
| Rifaximin | PIM-1 | FDA-approved drug identified as a potential repurposed inhibitor with an IC50 of ~26 μM. | [25] |
The development of pan-PIM inhibitors is often favored because the three PIM isoforms have overlapping functions, and the knockout of one can lead to compensatory upregulation of the others.[23]
Experimental Protocols for Studying PIM-1 Signaling
Investigating the PIM-1 signaling pathway requires a combination of biochemical, molecular, and cellular biology techniques.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of PIM-1 kinase against a specific substrate.
Methodology:
-
Reagents: Recombinant active PIM-1 kinase, kinase buffer (containing MgCl2, ATP), a known PIM-1 substrate (e.g., a peptide derived from Bad, or a generic substrate like myelin basic protein), and [γ-32P]ATP.
-
Reaction Setup: Combine recombinant PIM-1, substrate, and kinase buffer in a microcentrifuge tube.
-
Initiation: Start the reaction by adding [γ-32P]ATP. Incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or SDS-PAGE loading buffer.
-
Detection: Separate the reaction products using SDS-PAGE. Transfer to a membrane and detect the radiolabeled, phosphorylated substrate via autoradiography. Alternatively, non-radioactive methods can be used where a phospho-specific antibody detects the product via Western blot or ELISA.
-
Quantification: Measure the amount of incorporated phosphate to determine kinase activity. When testing inhibitors, they are pre-incubated with the kinase before the addition of ATP.
Western Blotting for PIM-1 and Substrate Phosphorylation
This technique is used to detect and quantify the expression levels of PIM-1 and the phosphorylation status of its downstream substrates in cell lysates.
Methodology:
-
Cell Lysis: Culture cells under desired conditions (e.g., with/without cytokine stimulation or inhibitor treatment). Lyse the cells in a buffer containing detergents and, crucially, phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PIM-1, anti-phospho-Bad (Ser112)).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light. Capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH) to compare protein levels across samples.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if PIM-1 physically interacts with a putative substrate or binding partner within the cell.
Methodology:
-
Cell Lysis: Prepare whole-cell lysates using a non-denaturing lysis buffer to maintain native protein complexes.
-
Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G-agarose) to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-PIM-1). This forms an antibody-protein complex.
-
Complex Capture: Add Protein A/G beads to the lysate. The beads will bind to the antibody, capturing the entire immune complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Detection: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-Bad). A band for the prey protein in the PIM-1 IP lane indicates an interaction.
Conclusion and Future Directions
PIM-1 kinase is a central node in signaling networks that control cell fate, particularly in the context of cancer. Its regulation by the JAK/STAT pathway and its ability to modulate a wide range of substrates involved in cell cycle control and apoptosis underscore its importance as an oncogenic driver. The significant crosstalk with other major cancer pathways, such as PI3K/AKT/mTOR, complicates therapeutic strategies but also offers opportunities for powerful combination therapies. As research continues to uncover new substrates and regulatory mechanisms, the development of more specific and potent PIM kinase inhibitors will be crucial. Future work will likely focus on refining these inhibitors, understanding mechanisms of resistance, and identifying patient populations most likely to benefit from PIM-targeted therapies.
References
- 1. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 2. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. The Pim kinases: new targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. The serine/threonine kinase Pim-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 15. The oncogenic serine/threonine kinase Pim-1 phosphorylates and inhibits the activity of Cdc25C-associated kinase 1 (C-TAK1): a novel role for Pim-1 at the G2/M cell cycle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research Portal [rex.libraries.wsu.edu]
- 18. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Co-Targeting PIM Kinase and PI3K/mTOR in NSCLC - ProQuest [proquest.com]
- 21. e-century.us [e-century.us]
- 22. Constitutive activation of Pim1 kinase is a therapeutic target for adult T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thieme-connect.com [thieme-connect.com]
- 24. researchgate.net [researchgate.net]
- 25. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Effect of TCS PIM-1 1 on the JAK/STAT Pathway
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that play a crucial role in cell cycle progression, survival, and apoptosis. The PIM kinase family consists of three isoforms: PIM-1, PIM-2, and PIM-3. Of these, PIM-1 is the best-characterized member and is frequently found to be overexpressed in a variety of hematological malignancies and solid tumors. The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a principal signaling cascade that regulates a wide array of cellular processes, including cell growth, differentiation, and immune responses. The expression of PIM-1 is known to be regulated by the JAK/STAT pathway, positioning PIM-1 as a critical downstream effector in this signaling network.[1][2]
This compound is a potent and selective small-molecule inhibitor of PIM-1 kinase.[3][4][5][6][7] Its high selectivity makes it a valuable tool for studying the specific roles of PIM-1 kinase in cellular signaling and a potential therapeutic agent for cancers with aberrant PIM-1 activity. This technical guide provides a comprehensive overview of the effect of this compound on the JAK/STAT pathway, including quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling cascades and workflows.
This compound: A Selective PIM-1 Kinase Inhibitor
This compound, also known as SC-204330, is an ATP-competitive inhibitor of PIM-1 kinase.[4][5][6] Its chemical structure and properties are summarized below.
Table 1: Chemical and Pharmacological Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 6-(5-bromo-2-hydroxyphenyl)-1,2-dihydro-2-oxo-4-phenyl-3-pyridinecarbonitrile | [4] |
| Synonyms | SC-204330, Pim-1 Kinase Inhibitor II | [4] |
| Molecular Formula | C₁₈H₁₁BrN₂O₂ | [4] |
| Molecular Weight | 367.2 g/mol | [4] |
| CAS Number | 491871-58-0 | [4] |
| Mechanism of Action | ATP-competitive inhibitor of PIM-1 kinase | [5][6] |
The inhibitory activity and selectivity of this compound have been characterized in cell-free kinase assays. The compound exhibits high potency against PIM-1 and remarkable selectivity over other related kinases, such as PIM-2 and MEK1/2.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Reference(s) |
| PIM-1 | 50 | [3][4][5][6][7] |
| PIM-2 | >20,000 | [3][4][5][6][7] |
| MEK1/2 | >20,000 | [3][4][5][6][7] |
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling mechanism for a wide range of cytokines, interferons, and growth factors. The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.
The canonical JAK/STAT signaling cascade is initiated by the binding of a ligand to its specific receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are recruited to the phosphorylated receptor and are themselves phosphorylated by JAKs. Upon phosphorylation, STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate gene expression.[8]
Caption: The canonical JAK/STAT signaling pathway.
PIM-1 Kinase as a Downstream Effector of the JAK/STAT Pathway
PIM-1 is a direct transcriptional target of the JAK/STAT pathway. Specifically, STAT3 and STAT5 have been shown to bind to the promoter region of the PIM1 gene, leading to its upregulation in response to cytokine stimulation.[2] This places PIM-1 as a key downstream mediator of JAK/STAT signaling, contributing to the pro-survival and proliferative effects of this pathway.
Interestingly, a negative feedback loop has been identified where PIM-1 can modulate the activity of the JAK/STAT pathway. PIM-1 has been shown to interact with and phosphorylate Suppressor of Cytokine Signaling (SOCS) proteins, such as SOCS1 and SOCS3. This phosphorylation can stabilize the SOCS proteins, enhancing their ability to inhibit JAK activity and subsequent STAT phosphorylation.[2][8]
Caption: Interplay between PIM-1 kinase and the JAK/STAT pathway.
The Inhibitory Effect of this compound on the JAK/STAT Pathway
As a potent and selective inhibitor of PIM-1 kinase, this compound is expected to modulate the JAK/STAT pathway primarily through the negative feedback loop involving SOCS proteins. By inhibiting PIM-1 kinase activity, this compound would prevent the phosphorylation and stabilization of SOCS1 and SOCS3. This would lead to a decrease in the inhibitory effect of SOCS proteins on JAKs, potentially resulting in a sustained or enhanced activation of the JAK/STAT pathway upon cytokine stimulation. However, it is important to note that the net effect in a cellular context can be complex and may depend on the specific cell type and the relative expression levels of different signaling components.
Caption: Mechanism of action of this compound on the JAK/STAT feedback loop.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effect of PIM-1 inhibitors on the JAK/STAT pathway. These should be optimized for specific experimental conditions.
In Vitro PIM-1 Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on PIM-1 kinase activity.
Materials:
-
Recombinant human PIM-1 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
PIM-1 substrate (e.g., a synthetic peptide like PIMtide, or a protein substrate like Bad)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
-
96-well plates
-
Plate reader (scintillation counter or luminometer)
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant PIM-1 kinase, and the PIM-1 substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP or cold ATP for ADP-Glo™).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the kinase activity by measuring the incorporation of ³²P into the substrate or by measuring the amount of ADP produced.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. promega.com [promega.com]
- 3. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
The PIM-1 Kinase Nexus: A Technical Guide to the Regulation of c-Myc and STAT3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that have emerged as critical regulators of oncogenic signaling.[1][2][3] Primarily regulated at the level of transcription and protein stability, PIM-1 is a key downstream effector of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[4][5] Its overexpression is a hallmark of numerous hematological and solid tumors, including prostate cancer, breast cancer, and non-small cell lung cancer, where it plays a pivotal role in promoting cell proliferation, survival, and therapeutic resistance.[2][6][7]
Two of the most critical downstream networks influenced by PIM-1 involve the proto-oncogene c-Myc and the Signal Transducer and Activator of Transcription 3 (STAT3). The interplay between PIM-1, c-Myc, and STAT3 forms a complex regulatory circuit that drives tumorigenesis. This technical guide provides an in-depth examination of these interactions, summarizing key quantitative data and offering detailed experimental protocols to facilitate further research and drug development in this promising therapeutic area.
PIM-1 Regulation of the c-Myc Proto-Oncogene
The synergy between PIM-1 and c-Myc in promoting tumorigenesis, particularly in prostate cancer and lymphomas, is well-documented.[8][9][10] PIM-1 kinase activity is critical for this cooperation, primarily through mechanisms that enhance c-Myc's stability and transcriptional activity.[10][11]
PIM-1-Mediated Stabilization and Activation of c-Myc
PIM-1 directly phosphorylates c-Myc at multiple sites. One novel site, Serine 329 (S329), has been identified as a target for PIM-1/PIM-2, leading to the stabilization of the c-Myc protein.[9] Furthermore, PIM-1 can influence other critical phosphorylation sites on c-Myc, such as increasing phosphorylation at Serine 62 (S62), which is associated with c-Myc activation, and decreasing phosphorylation at Threonine 58 (T58), a site that targets c-Myc for degradation.[9][10] By inhibiting c-Myc degradation, PIM-1 enhances its nuclear accumulation and transcriptional output, leading to the upregulation of genes involved in cell cycle progression and metabolism, such as glycolysis-associated genes.[3][9] This stabilization provides a mechanistic explanation for the observed synergy between these two oncoproteins in driving cancer progression.[9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. PIM1 inhibitor synergizes the anti-tumor effect of osimertinib via STAT3 dephosphorylation in EGFR-mutant non-small cell lung cancer - Sun - Annals of Translational Medicine [atm.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pim-1 kinase stimulates c-Myc-mediated death signaling upstream of caspase-3 (CPP32)-like protease activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pim kinase-dependent inhibition of c-Myc degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pim1 kinase synergizes with c-MYC to induce advanced prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
PIM-1 Kinase: A Deep Dive into Substrates and Downstream Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) is a constitutively active serine/threonine kinase that has emerged as a critical regulator of numerous cellular processes and a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of PIM-1 kinase substrates, downstream signaling pathways, and the experimental methodologies used to elucidate its function.
PIM-1 Kinase: Core Functions and Regulation
PIM-1 is a key downstream effector of the JAK/STAT signaling pathway, playing a pivotal role in cell cycle progression, apoptosis, and transcriptional activation.[1] Its expression is induced by a variety of cytokines and growth factors, including interleukins (IL-2, IL-3, IL-6), interferons (IFNs), and other mitogens.[2] Unlike many other kinases, PIM-1 lacks a regulatory domain and its activity is primarily controlled at the level of transcription and protein stability.[3]
PIM-1 Kinase Substrates: A Quantitative Perspective
PIM-1 phosphorylates a diverse array of substrates, influencing multiple facets of cellular function. While comprehensive kinetic data for all known protein substrates is not extensively available in a consolidated format, studies using peptide substrates have elucidated the kinase's substrate specificity and provided kinetic parameters for idealized consensus sequences.
Table 1: Known PIM-1 Kinase Substrates and Their Cellular Roles
| Substrate Category | Substrate | Phosphorylation Site(s) | Cellular Function |
| Cell Cycle Regulation | p27Kip1 | Thr157, Thr198 | Promotes degradation, leading to cell cycle progression.[4] |
| CDC25A | Multiple | Activates CDK2, promoting G1/S transition.[4] | |
| CDC25C | Ser216 | Activates CDK1, promoting G2/M transition.[4] | |
| C-TAK1 | Not specified | Inactivation leads to CDC25C activation.[4] | |
| Apoptosis Regulation | Bad | Ser112 | Inhibits pro-apoptotic function. |
| ASK1 | Ser83 | Suppresses the JNK stress-response pathway.[5] | |
| Transcriptional Regulation | c-Myc | Ser62 | Stabilizes c-Myc, enhancing its transcriptional activity.[5] |
| Histone H3 | Ser10 | Promotes transcriptional activation of c-Myc target genes.[6] | |
| p100 | Not specified | Co-activator for the c-Myb transcription factor.[7] | |
| HP-1 | Not specified | Involved in chromatin-mediated gene silencing.[1] | |
| JAK/STAT Pathway Regulation | SOCS1 | Not specified | Stabilizes SOCS1, leading to negative feedback on JAK/STAT signaling.[5] |
| SOCS3 | Not specified | Stabilizes SOCS3, contributing to the negative feedback loop.[1] | |
| Drug Resistance | ABCG2 (BCRP) | Not specified | Phosphorylation promotes its drug efflux activity.[8] |
Table 2: Kinetic Constants of PIM-1 with Peptide Substrates
| Peptide Substrate | Sequence | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹min⁻¹) |
| Pimtide | ARKRRRHPSGPPTA | 0.05 ± 0.01 | 120 ± 10 | 2400 |
| P3 (Consensus) | ARRRHLSY | 1.8 ± 0.3 | 250 ± 20 | 139 |
| P2 | AKRRHLSY | 3.5 ± 0.6 | 230 ± 20 | 66 |
| P4 | ARRRRLSY | 4.2 ± 0.7 | 180 ± 15 | 43 |
| P5 | ARRKHLSY | 6.1 ± 1.1 | 150 ± 10 | 25 |
| Control | AKRRRLSA | >100 | - | - |
Data adapted from Bullock et al., 2005 and Peng et al., 2007. Kinetic parameters were determined using in vitro kinase assays with recombinant PIM-1 and synthetic peptides.
PIM-1 Downstream Signaling Pathways
PIM-1 exerts its influence on cellular behavior through its participation in several critical signaling cascades. These pathways are often interconnected, creating a complex regulatory network.
Upstream Regulation via JAK/STAT Signaling
The transcription of the PIM1 gene is primarily regulated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[9] Cytokines and growth factors, upon binding to their receptors, activate JAKs, which in turn phosphorylate and activate STAT transcription factors, particularly STAT3 and STAT5.[5] Activated STATs then translocate to the nucleus and bind to the PIM1 promoter, initiating its transcription.[10]
Caption: Upstream regulation of PIM-1 expression by the JAK/STAT pathway.
PIM-1 in Cell Cycle Progression
PIM-1 promotes cell cycle progression at both the G1/S and G2/M transitions by phosphorylating key cell cycle regulators.[4] It targets the cyclin-dependent kinase inhibitor p27Kip1 for degradation and activates the CDC25 phosphatases, which in turn activate cyclin-dependent kinases (CDKs).[4]
Caption: PIM-1 promotes cell cycle progression by regulating key checkpoints.
PIM-1 and the Anti-Apoptotic Pathway
PIM-1 exerts its pro-survival effects by phosphorylating and inactivating pro-apoptotic proteins. A key target is Bad, a member of the Bcl-2 family. Phosphorylation of Bad by PIM-1 prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[11]
Caption: PIM-1 promotes cell survival by inhibiting the pro-apoptotic protein Bad.
PIM-1 and c-Myc: A Partnership in Transcriptional Activation
PIM-1 collaborates with the proto-oncogene c-Myc to drive cell proliferation and tumorigenesis. PIM-1 phosphorylates and stabilizes c-Myc, enhancing its transcriptional activity. Furthermore, PIM-1 is recruited by c-Myc to the promoters of target genes, where it phosphorylates Histone H3 at Serine 10, a mark associated with active transcription.[6]
Caption: PIM-1 enhances c-Myc-mediated transcriptional activation.
Experimental Protocols for PIM-1 Substrate Identification and Validation
A variety of experimental techniques are employed to identify and validate PIM-1 kinase substrates and to characterize its enzymatic activity.
In Vitro Kinase Assay
This is a fundamental technique to determine if a protein is a direct substrate of PIM-1 and to measure the kinetics of the phosphorylation event.
4.1.1. Radiometric Assay using [γ-³²P]ATP
This classic method offers high sensitivity for detecting phosphorylation.
Materials:
-
Recombinant active PIM-1 kinase
-
Purified putative substrate protein or peptide
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³²P]ATP (10 mCi/ml, 3000 Ci/mmol)
-
10 mM unlabeled ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:
-
5 µL of 5x kinase buffer
-
Recombinant PIM-1 kinase (e.g., 10-50 ng)
-
Substrate protein (e.g., 1-5 µg) or peptide (e.g., 10-50 µM)
-
Nuclease-free water to a volume of 20 µL.
-
-
Initiate the reaction by adding 5 µL of ATP mix (containing unlabeled ATP and [γ-³²P]ATP). The final ATP concentration should be at or above the Km for ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the papers air dry.
-
Place the dry P81 papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
4.1.2. Non-Radiometric ADP-Glo™ Kinase Assay
This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[10]
Materials:
-
PIM-1 Kinase Enzyme System (e.g., Promega V4032)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)
-
Substrate protein or peptide
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a well of a white plate. For a 5 µL reaction, add:
-
1 µL of substrate and ATP mixture in kinase buffer.
-
2 µL of PIM-1 kinase in kinase buffer.
-
2 µL of test compound or vehicle control.
-
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
Caption: General workflow for in vitro kinase assays.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate a physical interaction between PIM-1 and a putative substrate within a cellular context.
Materials:
-
Cells expressing endogenous or tagged PIM-1 and the putative substrate.
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Antibody specific to PIM-1 or the tag.
-
Control IgG antibody (from the same species as the primary antibody).
-
Protein A/G magnetic beads or agarose resin.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the putative substrate.
Procedure:
-
Lyse the cells in Co-IP lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the PIM-1 specific antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting, probing with antibodies against both PIM-1 and the putative substrate.
Caption: Step-by-step workflow for Co-immunoprecipitation.
Mass Spectrometry for Phosphorylation Site Identification
Mass spectrometry (MS) is a powerful tool for identifying the specific amino acid residues on a substrate that are phosphorylated by PIM-1.
General Workflow:
-
Perform an in vitro kinase assay with PIM-1 and the substrate of interest using non-radioactive ATP.
-
Separate the reaction products by SDS-PAGE and excise the band corresponding to the substrate.
-
Perform in-gel digestion of the protein with a protease (e.g., trypsin).
-
Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use specialized software to search the MS/MS data against a protein database to identify the phosphorylated peptides and pinpoint the exact site of phosphorylation (indicated by a mass shift of +80 Da).
Caption: Workflow for identifying phosphorylation sites using mass spectrometry.
Conclusion
PIM-1 kinase is a multifaceted signaling molecule with a profound impact on cell fate decisions. Its role in promoting cell proliferation and survival, coupled with its overexpression in various cancers, has established it as a significant target for therapeutic intervention. A thorough understanding of its substrates and the downstream pathways it regulates is crucial for the development of effective PIM-1 inhibitors and for elucidating the complex signaling networks that govern cellular homeostasis and disease. The experimental approaches outlined in this guide provide a robust framework for the continued investigation of this important kinase.
References
- 1. promega.com [promega.com]
- 2. Structure and substrate specificity of the Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling the substrate specificity of protein kinases by on-bead screening of peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pim kinase substrate identification and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PIM1 Kinase Enzyme System Application Note [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. shop.reactionbiology.com [shop.reactionbiology.com]
- 8. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
The Role of TCS PIM-1 1 in Cancer Cell Line Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase is a constitutively active serine/threonine kinase that has emerged as a significant target in oncology research. Overexpressed in a variety of hematological and solid tumors, PIM-1 plays a crucial role in regulating cell cycle progression, promoting cell survival by inhibiting apoptosis, and contributing to drug resistance. TCS PIM-1 1 is a potent and selective ATP-competitive inhibitor of PIM-1 kinase, making it a valuable tool for investigating the therapeutic potential of PIM-1 inhibition in cancer. This technical guide provides a comprehensive overview of the use of this compound in cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.
Data Presentation: The Efficacy of this compound in Cancer Cell Lines
This compound has demonstrated significant effects on the viability and apoptotic status of various cancer cell lines. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity |
| PIM-1 Kinase | 50[1][2][3][4] | >400-fold vs. PIM-2 and MEK1/2[1][2][3][4] |
Table 2: Effects of this compound on Cancer Cell Line Viability
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| Daudi | Burkitt's Lymphoma | 10[5] |
| Raji | Burkitt's Lymphoma | 20[5] |
| K562 | Chronic Myelogenous Leukemia | 30[5] |
| U-87 MG (adherent) | Glioblastoma | Not explicitly defined, significant viability reduction at 50 µM[6] |
| U-87 MG (neurospheres) | Glioblastoma | Not explicitly defined, significant viability reduction at 50 µM[6] |
Table 3: Molecular Effects of this compound in Cancer Cell Lines
| Cell Line | Treatment | Effect |
| Daudi | 1 µM and 10 µM PIM1-1 | ~70% decrease in PIM-1 protein expression[5] |
| Daudi | 0.1–1 µM PIM1-1 | Inhibition of pro-apoptotic BAD phosphorylation[5] |
| Raji | 10 µM PIM1-1 | Decreased BAD phosphorylation[5] |
| Daudi and Raji | 0.1–10 µM PIM1-1 | Detection of cleaved caspase-3, indicating apoptosis[5] |
| U-87 MG | 50 µM TCS PIM1-1 for 72h | 35.8% reduction in PCNA protein expression[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are detailed protocols for key experiments involving this compound.
Cell Viability Assay (Luminescent)
This protocol is adapted from a study on Burkitt's lymphoma cell lines.[5]
-
Cell Seeding: Seed cancer cell lines (e.g., Daudi, Raji, K562) at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium in 96-well plates.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in RPMI-1640 to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20, 30, 40 µM). Use 0.4% DMSO as a negative control and 1 µM staurosporine as a positive control for apoptosis induction.
-
Treatment: Add the prepared inhibitor dilutions to the cells and incubate for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
Luminescence Reading: Determine the number of viable cells using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Western Blot Analysis for PIM-1 and Phospho-BAD
This protocol is based on findings in Burkitt's lymphoma cell lines.[5]
-
Cell Lysis: After treatment with this compound for the desired time and concentration, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against PIM-1, phospho-BAD (Ser112), and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vitro PIM-1 Kinase Assay (Luminescent)
This protocol provides a general framework for an in vitro kinase assay.[7]
-
Reagents:
-
Recombinant human PIM-1 enzyme.
-
PIM-1 kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).
-
Substrate (e.g., a specific peptide substrate for PIM-1).
-
ATP.
-
This compound inhibitor at various concentrations.
-
ADP-Glo™ Kinase Assay kit.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of this compound dilutions or 5% DMSO (vehicle control) to the wells.
-
Add 2 µL of PIM-1 enzyme solution.
-
Add 2 µL of a substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Record the luminescence signal.
-
-
Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
PIM-1 Signaling Pathway
The PIM-1 kinase is a central node in a complex signaling network that promotes cell survival and proliferation. The following diagram illustrates the upstream regulation of PIM-1 and its key downstream targets.
Caption: PIM-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Screening for PIM-1 Inhibitors
The following diagram outlines a typical workflow for screening and validating potential PIM-1 inhibitors like this compound.
Caption: A generalized workflow for the discovery and characterization of PIM-1 inhibitors.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of PIM-1 kinase in cancer biology and for assessing its potential as a therapeutic target. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further understanding and targeting the PIM-1 signaling pathway in various cancer contexts. The provided visualizations of the PIM-1 signaling network and a typical inhibitor screening workflow serve as useful conceptual frameworks for both new and experienced investigators in the field of cancer drug discovery. Further studies are warranted to expand the cellular and molecular profiling of this compound across a broader range of cancer types to fully realize its potential in preclinical and translational research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM1 Inhibition Affects Glioblastoma Stem Cell Behavior and Kills Glioblastoma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
PIM-1 Kinase: A Central Mediator in Immunoinflammatory Diseases and a Novel Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, particularly PIM-1, has emerged from its established role in oncology to become a pivotal player in the pathogenesis of numerous immunoinflammatory diseases.[1][2] Constitutively active and regulated primarily at the level of expression, PIM-1 is a downstream effector of multiple cytokine signaling pathways, most notably the JAK/STAT cascade.[3][4][5] It functions as a critical node in inflammatory signal transduction by phosphorylating a wide array of substrates, thereby modulating immune cell activation, differentiation, and survival.[1][6] There is mounting evidence implicating PIM-1 in the pathology of conditions such as rheumatoid arthritis (RA), inflammatory bowel disease (IBD), psoriasis, and asthma.[3][7] Consequently, the inhibition of PIM-1 kinase activity presents a promising therapeutic strategy for ameliorating these debilitating disorders.[1][2] This guide provides a comprehensive technical overview of PIM-1's involvement in immunoinflammatory diseases, detailing its core signaling pathways, its role in key immune cell functions, quantitative data from preclinical models, and relevant experimental protocols.
PIM-1 Signaling Pathways in Immunity
PIM-1 kinase is a central component of inflammatory signaling, primarily regulated by cytokines and growth factors that activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[5][8]
The JAK/STAT-PIM-1 Axis
A variety of proinflammatory cytokines, including IL-6, IL-12, and IFN-γ, trigger the JAK/STAT pathway.[1][8] This leads to the direct binding of transcription factors STAT3 and STAT5 to the PIM-1 promoter, inducing its transcription.[8][9] Once expressed, PIM-1 kinase participates in a positive feedback loop by phosphorylating and activating substrates that enhance inflammatory signaling, such as components of the NF-κB pathway.[1][3] For instance, PIM-1 can phosphorylate p65/RelA, increasing NF-κB activity and subsequent IL-6 production, which in turn further stimulates the JAK/STAT pathway to enhance PIM-1 expression.[3]
Conversely, PIM-1 is also involved in negative feedback regulation. It can interact with and modulate Suppressor of Cytokine Signaling (SOCS) proteins, such as SOCS1 and SOCS3, which are inhibitors of the JAK/STAT pathway.[1][4][6] This complex interplay positions PIM-1 as a critical regulator of cytokine-mediated signal duration and intensity.
Role of PIM-1 in Immune Cell Function
PIM-1 is instrumental in directing the function of key immune cells, particularly T lymphocytes and macrophages, steering them towards pro-inflammatory phenotypes.
T-Lymphocyte Differentiation and Activation
PIM-1 plays a crucial role in the differentiation of naïve CD4+ T cells.[10] It acts as a potent promoter of Th1, Th2, and Th17 cell differentiation while simultaneously inhibiting the development of anti-inflammatory regulatory T cells (Tregs).[1][3] This is achieved by regulating the expression and activity of key lineage-defining transcription factors.[3][11]
-
Th1/Th17 Promotion: PIM-1 inhibition leads to reduced expression of T-bet and RORγt, the master transcription factors for Th1 and Th17 cells, respectively.[3][10] This results in decreased production of hallmark cytokines IFN-γ and IL-17.[10][12]
-
Treg Inhibition: PIM-1 activity suppresses the expression of FOXP3, the master regulator of Treg cells.[3][13] Conversely, inhibiting PIM-1 enhances FOXP3 levels, skewing T cell differentiation towards a Treg phenotype.[11][13]
This regulation positions PIM-1 as a key factor in maintaining the balance between effector and regulatory T-cell subsets, a balance that is often disrupted in autoimmune diseases.[3]
Macrophage Activation
PIM-1 is also involved in the classical activation of macrophages (M1 polarization).[3] M1 macrophages are pro-inflammatory and produce cytokines like IL-1β, IL-6, and TNF-α.[3] PIM-1 expression is significantly induced in macrophages upon activation by lipopolysaccharides (LPS), a process linked to the overproduction of IL-6.[3][11] PIM-1 promotes M1 polarization by activating the NF-κB pathway and the Nod-like receptor protein 3 (NLRP3) inflammasome.[3][14] Inhibition of PIM-1 can downregulate the M1 phenotype, thereby ameliorating inflammation.[11][13]
PIM-1 in Specific Immunoinflammatory Diseases
Elevated PIM-1 expression and activity are hallmarks of several immunoinflammatory conditions.
Rheumatoid Arthritis (RA)
In RA, PIM-1 plays a critical role in the aggressive behavior of fibroblast-like synoviocytes (FLS) and the aberrant function of CD4+ T cells.[1][15]
-
Gene Expression: PIM-1 kinase gene expression is significantly upregulated in circulating CD4+ T cells from treatment-naïve early RA patients compared to disease controls.[12][16]
-
Cellular Function: PIM-1 overexpression in RA CD4+ T cells contributes to their hyper-proliferative and activated phenotype.[16]
-
Therapeutic Potential: Inhibition of PIM-1 in ex vivo studies reduces the activation and proliferation of RA CD4+ T cells, decreases the production of IFN-γ and IL-17, and expands the Treg cell fraction.[12][16] In animal models of collagen-induced arthritis (CIA), PIM inhibitors robustly limit arthritis progression and cartilage destruction.[12][15]
| Disease Model/Patient Cohort | Key Quantitative Finding | Reference |
| Early RA Patients | Significantly higher percentage of circulating CD4+ T cells positive for PIM1 transcript vs. controls. | [12][16] |
| Collagen-Induced Arthritis (Mice) | Administration of PIM inhibitors significantly reduced arthritis severity and cartilage destruction. | [12][15] |
| RA Fibroblast-Like Synoviocytes | PIM-1 silencing reduced FLS viability, proliferation, migration, and metalloprotease production. | [15] |
Inflammatory Bowel Disease (IBD)
PIM-1 signaling is directly implicated in the mucosal inflammatory response characteristic of IBD.[3][11]
-
Expression Correlation: In murine models of colitis (e.g., DSS-induced), PIM-1 expression is positively correlated with the degree of intestinal inflammation.[3][11]
-
Immune Dysregulation: PIM-1 drives the imbalance between Th1/Th17 cells and Treg cells that leads to chronic inflammation in IBD.[3]
-
Therapeutic Potential: Pharmacological inhibition of PIM-1 in colitis models provides significant protection, reducing the pro-inflammatory immune response by inhibiting macrophage overactivation and down-regulating Th1 and Th17 responses, while promoting a shift towards a Treg phenotype.[11][13]
| Disease Model | Key Quantitative Finding | Reference |
| DSS-Induced Colitis (Mice) | PIM-1 expression levels directly correlate with the degree of mucosal inflammation. | [11] |
| DSS-Induced Colitis (Mice) | PIM-1 inhibitor treatment reduced DAI, gross score, and pathological grade; suppressed RORγt expression and increased Foxp3 expression. | [11][13][17] |
| TNBS-Induced Colitis (Mice) | PIM-1 inhibitor treatment suppressed GATA3 and RORγt expression and increased Foxp3 expression. | [17] |
Psoriasis
PIM-1 has been identified as a key gene switched on by IL-22, a cytokine central to the pathogenesis of psoriasis.[18]
-
Expression in Skin: PIM-1 is overexpressed in the epidermis and blood vessels of human psoriatic skin.[19][20]
-
Pathogenic Role: The IL-22/STAT3 signaling axis induces PIM-1, which contributes to the vascularization and epidermal thickening seen in psoriasis.[20]
-
Therapeutic Potential: In preclinical models, both genetic knockout of PIM-1 and treatment with a small molecule PIM-1 inhibitor significantly reduced imiquimod-induced epidermal and ear thickness, demonstrating its functional role in psoriasis-like skin inflammation.[18][19]
| Disease Model/Patient Cohort | Key Quantitative Finding | Reference |
| Psoriatic Human Skin | PIM-1 protein is overexpressed in epidermis and blood vessels compared to normal skin. | [19][20] |
| Imiquimod-Induced Psoriasis (Mice) | PIM-1 knockout mice showed significantly reduced epidermal thickness (P = 0.0286) and ear thickness. | [19] |
| Imiquimod-Induced Psoriasis (Mice) | Treatment with PIM-1 inhibitor SGI1776 significantly reduced epidermal thickness (P = 0.0002) and ear thickness (P = 0.0002). | [19] |
Key Experimental Protocols
Investigating the role of PIM-1 requires a combination of in vitro biochemical assays, cell-based functional assays, and in vivo disease models.
In Vitro PIM-1 Kinase Activity Assay
This protocol outlines a method to measure PIM-1 kinase activity and assess the potency of inhibitors using a luminescence-based assay that quantifies ADP production.
Methodology:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[5]
-
Reconstitute recombinant PIM-1 kinase to a working concentration (e.g., 5 ng/µl) in Kinase Buffer.[21]
-
Prepare a substrate/ATP mix containing a suitable peptide substrate (e.g., S6Ktide or BAD) and ATP (e.g., 500µM final concentration).[5][21][22]
-
Prepare serial dilutions of the test inhibitor in Kinase Buffer with a constant, low percentage of DMSO.[21]
-
-
Kinase Reaction:
-
In a 384-well plate, add inhibitor solution (or DMSO for control).
-
Add the diluted PIM-1 enzyme to all wells except the "blank".
-
Initiate the reaction by adding the substrate/ATP mix.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).[5]
-
-
Signal Detection (ADP-Glo™ Method):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.[5]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.[5]
-
Read luminescence on a plate reader. The signal is directly proportional to PIM-1 activity.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other values.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (enzyme, no inhibitor).
-
Plot percent inhibition versus inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Analysis of PIM-1 in CD4+ T cells from an IBD Mouse Model
This protocol describes the induction of colitis in mice and subsequent analysis of T-cell subsets and transcription factor expression following treatment with a PIM-1 inhibitor.
Methodology:
-
Induction of Colitis:
-
Treatment:
-
Monitoring and Sample Collection:
-
Monitor disease activity daily (body weight, stool consistency, rectal bleeding) to calculate a Disease Activity Index (DAI).
-
At the end of the experiment, euthanize mice and collect colon tissue. Measure colon length and collect samples for histology and molecular analysis.
-
-
Immune Cell Analysis:
-
Isolate lamina propria mononuclear cells (LPMCs) from the colon tissue.
-
Use flow cytometry to analyze T-cell populations (Th1, Th17, Treg) by staining for surface markers (CD3, CD4) and intracellular transcription factors (T-bet, RORγt, FOXP3).
-
-
Gene and Protein Expression Analysis:
Conclusion and Future Directions
PIM-1 kinase is unequivocally a central mediator in the complex signaling networks that drive immunoinflammatory diseases.[1][6] Its strategic position downstream of key cytokine pathways and its direct influence on the differentiation and function of critical immune cells like T lymphocytes and macrophages make it an attractive therapeutic target.[3][15] Preclinical data across models of rheumatoid arthritis, inflammatory bowel disease, and psoriasis are highly encouraging, demonstrating that PIM-1 inhibition can effectively ameliorate disease by rebalancing dysregulated immune responses.[11][12][19]
Future research should focus on the development of highly selective PIM-1 inhibitors to minimize off-target effects that may arise from pan-PIM inhibition. Furthermore, exploring the efficacy of PIM-1 inhibitors in combination with existing therapies, such as JAK inhibitors or biologics, could reveal synergistic effects.[1] The validation of PIM-1 expression as a biomarker in patient populations could also help identify individuals most likely to respond to PIM-1-targeted therapies, paving the way for a personalized medicine approach to treating immunoinflammatory disorders.
References
- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 2. [PDF] PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target | Semantic Scholar [semanticscholar.org]
- 3. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PIM1 - Wikipedia [en.wikipedia.org]
- 9. IL-6 stimulates STAT3 and Pim-1 kinase in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Inhibition of Pim-1 kinase ameliorates dextran sodium sulfate-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pim Kinases as Therapeutic Targets in Early Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory Effects of the Novel PIM Kinase Inhibitor KMU-470 in RAW 264.7 Cells through the TLR4-NF-κB-NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. conferences.ncl.ac.uk [conferences.ncl.ac.uk]
- 17. [Effects of Pim-1 inhibitor on mouse model of inflammatory bowel disease induced by TNBS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. papaa.org [papaa.org]
- 19. researchgate.net [researchgate.net]
- 20. Elucidating new drug targets in psoriasis by gene profiling: an opportunity to be seized - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. aacrjournals.org [aacrjournals.org]
The Inhibitory Effect of TCS PIM-1 1 on Glioblastoma Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat solid tumors, largely due to a subpopulation of therapy-resistant glioblastoma stem cells (GSCs). The PIM-1 kinase has emerged as a promising therapeutic target in various cancers, including GBM. This technical guide provides an in-depth analysis of the effects of TCS PIM-1 1, a selective PIM-1 kinase inhibitor, on GSCs. We consolidate key quantitative data, provide detailed experimental methodologies, and visualize the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in oncology drug development.
Introduction to PIM-1 Kinase in Glioblastoma
The Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, particularly PIM-1, plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM-1 is observed in GBM and is associated with poor patient prognosis.[2][3] PIM-1 is a constitutively active kinase, making it an attractive therapeutic target.[4] Glioma stem cells (GSCs) are a key factor in GBM recurrence and therapeutic resistance.[1][5] Targeting the signaling pathways that maintain the GSC phenotype is a critical strategy for developing more effective GBM therapies.
This compound: A Selective PIM-1 Inhibitor
This compound is a potent and selective ATP-competitive inhibitor of PIM-1 kinase.[6][7]
| Compound | IC50 (PIM-1) | Selectivity | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 50 nM[6][7] | >400-fold selective over PIM-2 and MEK1/2 (>20,000 nM)[6][7] | 491871-58-0[7] | C₁₈H₁₁BrN₂O₂[7] | 367.2 g/mol [7] |
Quantitative Effects of this compound on Glioblastoma Stem Cells
Modulation of Stem Cell and Differentiation Marker Expression
Treatment with this compound alters the expression of key proteins involved in maintaining the stem-like state of GBM cells, promoting a shift towards differentiation.
Table 1: Effect of this compound on mRNA Expression of Stem Cell and Differentiation Markers in Glioblastoma Cell Lines (48h treatment)
| Cell Line | Marker | Treatment (50 µM this compound) | Fold Change vs. Control |
| LN-18 | Nestin | 50 µM | 0.22 ± 0.21[8] |
Data presented as mean ± standard deviation.
Table 2: Effect of this compound on Protein Expression of Stem Cell and Differentiation Markers in Glioblastoma Cell Lines
| Cell Line | Marker | Treatment | Relative Protein Level (Fold Change vs. Control) |
| LN-18 | CD44 | 5 µM this compound | 3.54 ± 2.08[8] |
| 50 µM this compound | 2.81 ± 0.54[8] | ||
| U-87 MG | CD44 | 5 µM this compound | 4.26 ± 1.79[8] |
| 50 µM this compound | 3.71 ± 1.80[8] | ||
| LN-18 | GFAP | 50 µM this compound | 253 ± 170[8] |
| U-87 MG | GFAP | 50 µM this compound | 14.3 ± 11.4[8] |
| U-87 MG | SPARC | 50 µM this compound | Significant increase[8] |
| LN-18 | Nestin | siRNA-mediated PIM-1 knockdown (72h) | Reduced to 44.6%[8] |
| CD133 | siRNA-mediated PIM-1 knockdown (72h) | Reduced to 64%[8] |
Data presented as mean ± standard deviation.
Inhibition of Cell Viability and Proliferation
This compound significantly reduces the viability and proliferative capacity of GSCs.
Table 3: Effect of PIM-1 Inhibition on Glioblastoma Neurosphere Viability and DNA Synthesis (72h treatment)
| Cell Line | Assay | Treatment | Result |
| LN-18 Neurospheres | Cell Viability | 50 µM this compound | Strongly reduced[5] |
| LN-18 Neurospheres | DNA Synthesis (BrdU) | 12.5 µM this compound | Significant reduction[8] |
| 25 µM this compound | Significant reduction[8] | ||
| 50 µM this compound | Significant reduction[8] | ||
| U-87 MG Adherent | PCNA Protein Expression | 50 µM this compound | Reduced to 35.8 ± 24.2% of control[8] |
| U-87 MG Neurospheres | PCNA Protein Expression | 50 µM this compound | Reduced to 35.8 ± 18.3% of control[8] |
PCNA data presented as mean ± standard deviation.
Induction of Apoptosis
Inhibition of PIM-1 by this compound leads to the induction of apoptosis in GSCs.[1]
Table 4: Effect of PIM-1 Inhibition on Apoptosis in Glioblastoma Neurospheres
| Cell Line | Assay | Treatment | Result |
| Neurospheres | Caspase 3 Activity | This compound | Increased[1][9] |
Signaling Pathways and Experimental Workflow
PIM-1 Signaling in Glioblastoma Stem Cells
PIM-1 kinase is a downstream effector of various signaling pathways, including the JAK/STAT and PI3K/AKT pathways, which are frequently dysregulated in GBM. PIM-1, in turn, phosphorylates a range of substrates that promote cell survival and proliferation while inhibiting apoptosis.
Caption: PIM-1 signaling in GSCs and points of inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on glioblastoma stem cells.
Caption: Experimental workflow for evaluating this compound effects on GSCs.
Detailed Experimental Protocols
Neurosphere Formation Assay
This assay is used to culture and enrich for glioblastoma stem-like cells.
-
Cell Seeding: Dissociate adherent glioblastoma cells (e.g., LN-18, U-87 MG) into a single-cell suspension. Seed the cells at a density of 200 cells/well in a 24-well ultra-low attachment plate.[10]
-
Culture Medium: Culture the cells in a serum-free neural stem cell medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).[11]
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 7 days to allow for neurosphere formation.[10]
-
Treatment: After 7 days, add this compound at the desired concentrations (e.g., 12.5, 25, 50 µM) to the culture medium.[8]
-
Analysis: After the treatment period (e.g., 72 hours or 7 days), count the number of neurospheres and measure their size using a light microscope.[5][10]
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing the mRNA expression of target genes.
-
RNA Extraction: Extract total RNA from treated and control cells using a suitable kit (e.g., RNeasy RNA extraction Kit, TRIzol reagent) according to the manufacturer's instructions.[3][5]
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).[5]
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.[3][5]
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., High Capacity Kit, Transcriptor Universal cDNA Master).[3][5]
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix and gene-specific primers for the target genes (e.g., CD44, CD133, Nestin, GFAP) and a housekeeping gene (e.g., 18S rRNA, GAPDH). A typical reaction volume is 5-25 µL.[5][12]
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with a standard thermal cycling protocol, including an initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension, and a final melting curve analysis.[5][12]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the target gene expression to the housekeeping gene.[3]
Western Blotting
This protocol is for analyzing the protein expression of target markers.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][13]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).[4]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13][14]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13][14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., CD44, CD133, Nestin, GFAP, PCNA, GAPDH) overnight at 4°C.[8][13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or α-tubulin).[8]
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Plate the cells in a 96-well plate.[2]
-
BrdU Labeling: Add a 10 µM BrdU labeling solution to the cell culture medium and incubate for 1-24 hours at 37°C.[15][16] The incubation time should be optimized based on the cell proliferation rate.[15]
-
Fixation and Denaturation: Remove the labeling solution, wash the cells with PBS, and then fix the cells. Denature the DNA using an acidic solution (e.g., 1-2 M HCl) to expose the incorporated BrdU.[15][17]
-
Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.[16]
-
Quantification: Measure the fluorescence intensity using a microplate reader or visualize and quantify the labeled cells using fluorescence microscopy.[18]
Caspase 3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7 as a measure of apoptosis.
-
Cell Lysis: Lyse the treated and control cells according to the assay kit manufacturer's instructions. This can be done directly in a 96-well plate.[19][20]
-
Substrate Addition: Add the proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) to the cell lysates.[20][21]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the activated caspases to cleave the substrate.[19][20]
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The signal is proportional to the amount of caspase activity in the sample.[19][20]
-
Data Analysis: Calculate the fold increase in caspase activity in the treated samples compared to the untreated controls.[19]
Conclusion
The data presented in this technical guide strongly support the role of PIM-1 kinase in maintaining the stem-like and proliferative phenotype of glioblastoma stem cells. The selective PIM-1 inhibitor, this compound, effectively diminishes the viability and proliferation of GSCs while promoting their differentiation and inducing apoptosis.[1][9] These findings highlight PIM-1 as a viable therapeutic target in glioblastoma, and this compound as a valuable tool for further preclinical investigation. The detailed protocols and visualized pathways provided herein offer a robust framework for researchers to build upon in the ongoing effort to develop novel and effective treatments for this devastating disease.
References
- 1. Neurosphere Protocol - A rapid and detailed method for the isolation of spheres in-vitro [protocols.io]
- 2. BrdU/Proliferation assay [bio-protocol.org]
- 3. Expression Profiling of Glioblastoma Cell Lines Reveals Novel Extracellular Matrix-Receptor Genes Correlated With the Responsiveness of Glioma Patients to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. pubcompare.ai [pubcompare.ai]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 4.11. Assay of Caspase-3 and -6 Activities [bio-protocol.org]
- 9. Neurosphere and Neural Colony-Forming Cell Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. 2.10. Neurosphere formation assay and in vitro limiting dilution assay [bio-protocol.org]
- 11. The neurosphere assay: an effective in vitro technique to study neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Glioblastoma Phosphotyrosine-Containing Proteins with Two-Dimensional Western Blotting and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 19. Caspases 3/7 Activities Assay [bio-protocol.org]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
Unraveling the Selectivity of PIM-1 Kinase Inhibitors: A Structural Perspective
For Immediate Release
[City, State] – November 10, 2025 – In a comprehensive technical guide released today, researchers and drug development professionals are provided with an in-depth analysis of the structural basis for the selectivity of inhibitors targeting the PIM-1 kinase, a crucial proto-oncogene implicated in various cancers. This guide details the unique structural features of PIM-1 that differentiate it from other kinases, offering a roadmap for the development of more potent and selective therapeutic agents.
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, comprising PIM-1, PIM-2, and PIM-3, are constitutively active serine/threonine kinases that play a significant role in cell cycle progression, proliferation, and apoptosis.[1] Overexpression of PIM-1 is a hallmark of numerous hematologic malignancies and solid tumors, including prostate cancer, making it a prime target for anticancer drug design.[1]
The selectivity of inhibitors for PIM-1 over other kinases is largely attributed to distinctive features within its ATP-binding pocket. A key characteristic is the presence of a proline residue at position 123 (Pro123) in the hinge region.[1] Unlike the consensus sequence in most kinases, this proline cannot act as a hydrogen bond donor, thus preventing the formation of a canonical hydrogen bond with the adenine ring of ATP and many conventional kinase inhibitors.[1][2] This unique feature provides a critical opportunity for designing inhibitors that specifically accommodate this altered hinge architecture.
Furthermore, the insertion of a valine residue (Val126) in the hinge region contributes to an enlarged ATP-binding pocket.[3] This expansion allows for the accommodation of bulkier inhibitor moieties that might not fit into the ATP-binding sites of other kinases, thereby enhancing selectivity.
This technical guide summarizes key quantitative data on the selectivity of various PIM-1 inhibitors, provides detailed experimental protocols for assessing inhibitor potency and selectivity, and presents visual diagrams of the PIM-1 signaling pathway and experimental workflows to facilitate a deeper understanding of the underlying molecular mechanisms.
Quantitative Data on PIM-1 Inhibitor Selectivity
The following tables summarize the in vitro potency and selectivity of several representative PIM-1 inhibitors against PIM kinases and other off-target kinases.
Table 1: Inhibitory Activity of Selected Compounds against PIM Kinases
| Compound | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Reference |
| TCS PIM-1 1 | 50 | >20000 | - | MedChemExpress |
| SGI-1776 | 7 | 350 | 70 | Selleckchem |
| AZD1208 | 0.4 | 5 | 1.9 | Selleckchem |
| PIM447 (LGH447) | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | Selleckchem |
| CX-6258 | 5 | 25 | 16 | Selleckchem |
| TP-3654 | 5 (Ki) | 239 (Ki) | 42 (Ki) | Selleckchem |
| SMI-4a | 17 | Modest Inhibition | - | Selleckchem |
| Quercetagetin | 340 | >23,800 | - |
Table 2: Selectivity Profile of Quercetagetin against a Panel of Serine/Threonine Kinases
| Kinase | IC50 (µM) |
| PIM-1 | 0.34 |
| RSK2 | 3.1 |
| PKA | 23.8 |
| PIM-2 | >23.8 |
Data adapted from a previous study.
Experimental Protocols
PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent kinase assay to measure the activity of PIM-1 and the inhibitory effects of test compounds.
Materials:
-
PIM-1 Kinase Enzyme System (e.g., Promega V4032)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)
-
Test compounds dissolved in DMSO
-
Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT
-
Substrate (e.g., PIMtide, a specific peptide substrate)
-
ATP
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in 5% DMSO.
-
In a 384-well plate, add 1 µl of the diluted inhibitor or 5% DMSO as a control.
-
Add 2 µl of PIM-1 enzyme solution to each well. The optimal enzyme concentration should be determined empirically.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction. The final ATP concentration is typically at or near the Km for ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
X-ray Crystallography of PIM-1 in Complex with an Inhibitor
This protocol provides a general framework for determining the crystal structure of a PIM-1/inhibitor complex. Specific conditions for crystallization may need to be optimized.
1. Protein Expression and Purification:
-
Express recombinant human PIM-1 (e.g., in E. coli or insect cells).
-
Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.
2. Crystallization:
-
Concentrate the purified PIM-1 to 5-10 mg/mL.
-
Incubate the protein with a 2-5 fold molar excess of the inhibitor for at least 1 hour on ice.
-
Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method. Screen a variety of crystallization conditions (e.g., different precipitants, pH, and additives).
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Monitor for crystal growth over several days to weeks.
3. Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
4. Structure Determination and Refinement:
-
Process the diffraction data using software such as XDS or MOSFLM.
-
Determine the initial phases by molecular replacement using a known PIM-1 structure as a search model (e.g., PDB ID: 1YXX).
-
Build the model of the PIM-1/inhibitor complex into the electron density map using software like Coot.
-
Refine the structure using software such as PHENIX or REFMAC5.
-
Validate the final structure using tools like MolProbity.
Visualizations
PIM-1 Signaling Pathway
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation site substrate specificity determinants for the Pim-1 protooncogene-encoded protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: TCS PIM-1 1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of TCS PIM-1 1, a potent and selective ATP-competitive inhibitor of PIM-1 kinase.[1][2][3][4][5] PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis, making it a significant target in cancer research.[1][2][4][6] This application note includes a comprehensive experimental workflow, a summary of the inhibitor's characteristics, and a visual representation of the PIM-1 signaling pathway.
Introduction to this compound
This compound is a well-characterized inhibitor of PIM-1 kinase with a reported IC50 value of 50 nM.[1][2][4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase.[1][3][5] Notably, this compound exhibits high selectivity for PIM-1 over other related kinases such as PIM-2 and MEK1/2, with IC50 values for these off-target kinases being greater than 20,000 nM.[1][3][4][5]
Inhibitor Characteristics:
| Parameter | Value | Reference |
| Target | PIM-1 Kinase | [1][2][3][4][5] |
| IC50 | 50 nM | [1][2][4] |
| Mechanism of Action | ATP-competitive | [1][3][5] |
| Selectivity | >400-fold vs. PIM-2 and MEK1/2 | [1][3][4][5] |
| Solubility | Soluble in DMSO | [3][4][5] |
PIM-1 Signaling Pathway
PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway, activated by various cytokines and growth factors.[1][7] Once activated, PIM-1 phosphorylates a range of downstream substrates involved in critical cellular processes.
Caption: PIM-1 Signaling Pathway.
In Vitro Kinase Assay Protocol
This protocol is adapted from commercially available PIM-1 kinase assay kits and is suitable for determining the IC50 value of this compound.[8][9][10][11] The assay described here utilizes a luminescence-based method to quantify ADP production, which is directly proportional to kinase activity.
Materials and Reagents
-
Enzyme: Recombinant human PIM-1 kinase
-
Substrate: PIM-1 substrate peptide (e.g., a peptide derived from Bad or S6K)[8][11]
-
Inhibitor: this compound
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT[9]
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or similar)
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence readings
-
Solvent: DMSO
Experimental Workflow
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 3. Structure and substrate specificity of the Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for TCS PIM-1 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of TCS PIM-1 1, a potent and selective inhibitor of PIM-1 kinase, in cell culture experiments. The information is intended to assist in the design and execution of studies investigating the role of PIM-1 signaling in various cellular processes, particularly in the context of cancer research and drug development.
Introduction
This compound is a small molecule, ATP-competitive inhibitor of the PIM-1 serine/threonine kinase.[1][2][3][4][5] It exhibits high selectivity for PIM-1, with a half-maximal inhibitory concentration (IC50) of 50 nM in cell-free assays.[1][2][3][4][5] The inhibitor shows significantly lower activity against the related kinases PIM-2 and MEK1/2 (IC50 > 20,000 nM), making it a valuable tool for specifically probing PIM-1 function.[1][2][3][4] PIM-1 kinase is a key downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell cycle progression, apoptosis, and the regulation of c-Myc transcriptional activity.[6][7][8][9] Its overexpression has been implicated in a variety of hematological malignancies and solid tumors, including prostate cancer.[10][11]
Data Presentation
In Vitro Inhibitory Activity
| Target | IC50 (nM) |
| PIM-1 | 50 |
| PIM-2 | > 20,000 |
| MEK1/2 | > 20,000 |
Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 / Effective Concentration | Reference |
| Daudi | Burkitt's Lymphoma | Cell Viability (CellTiter-Glo) | 48 hours | 10 µM | [12] |
| Raji | Burkitt's Lymphoma | Cell Viability (CellTiter-Glo) | 48 hours | 20 µM | [12] |
| K562 | Chronic Myelogenous Leukemia | Cell Viability (CellTiter-Glo) | 48 hours | 30 µM | [12] |
| LN-18 Neurospheres | Glioblastoma | Viability, Cell Cycle, Apoptosis | Not Specified | 50 µM |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.672 mg of this compound (Molecular Weight: 367.2 g/mol ) in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium. Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µl of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µl of solubilization solution to each well.
-
Incubate the plate at room temperature for at least 2 hours, or until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of PIM-1 Signaling
This protocol provides a framework for analyzing the effects of this compound on key proteins in the PIM-1 signaling pathway.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIM-1, anti-phospho-BAD (Ser112), anti-BAD, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify changes in protein expression or phosphorylation, normalizing to a loading control such as β-actin.
Visualizations
PIM-1 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (2979) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. Pim1 promotes human prostate cancer cell tumorigenicity and c-MYC transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pim1 promotes human prostate cancer cell tumorigenicity and c-MYC transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Pim1 kinase synergizes with c-MYC to induce advanced prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of TCS PIM-1 1 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCS PIM-1 1 is a potent and selective ATP-competitive inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis.[1][2] Accurate and consistent preparation of stock solutions is fundamental for obtaining reproducible results in downstream biological assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Physicochemical and Solubility Data
Quantitative data for this compound has been compiled from various suppliers to provide a comprehensive overview. It is crucial to use fresh, anhydrous DMSO for optimal solubility, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1][3]
| Property | Value | References |
| Synonyms | SC 204330, Pim-1 Kinase Inhibitor II | [3][4] |
| Molecular Formula | C₁₈H₁₁BrN₂O₂ | [1][5] |
| Molecular Weight | 367.2 g/mol | [1][3] |
| CAS Number | 491871-58-0 | [1][4] |
| Appearance | Light yellow to yellow crystalline solid | [1][4] |
| Purity | ≥98% | [4] |
| Solubility in DMSO | Soluble up to 100 mM (~36.72 mg/mL) | [1][6] |
| IC₅₀ | ~50 nM for Pim-1 kinase | [1][3][5] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
Materials and Equipment
-
This compound powder (CAS: 491871-58-0)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (recommended for enhancing solubility)[1]
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Calculation of Solvent Volume
To prepare a 10 mM stock solution, the required volume of DMSO must be calculated based on the mass of the this compound powder. The formula for this calculation is:
Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))
Example Calculation for 1 mg of this compound:
-
Mass: 1 mg = 0.001 g
-
Desired Concentration: 10 mM = 0.01 mol/L
-
Molecular Weight: 367.2 g/mol
Volume (L) = 0.001 g / (0.01 mol/L * 367.2 g/mol ) = 0.0002723 L Volume (µL) = 272.3 µL
Therefore, to make a 10 mM solution, dissolve 1 mg of this compound in 272.3 µL of DMSO.[1][2]
Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance in a clean weighing vessel.
-
Solubilization: Add the pre-calculated volume of high-purity DMSO to the vial containing the powder. Use newly opened DMSO to ensure it is not hydrated.[1]
-
Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional but Recommended): If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[1]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
-
Powder: The solid compound can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][7]
-
Stock Solution in DMSO:
Note: Always protect the stock solution from light. Avoid repeated freeze-thaw cycles.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Avoid direct contact. In case of contact, wash the affected area immediately with plenty of water.[8]
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.[8]
Workflow Visualization
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. This compound (2979) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for TCS PIM-1 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility and stability of the PIM-1 kinase inhibitor, TCS PIM-1 1. This document is intended to guide researchers in the effective use of this compound in various experimental settings.
Introduction
This compound is a potent and selective ATP-competitive inhibitor of the PIM-1 kinase, a serine/threonine kinase implicated in cell cycle progression, apoptosis, and signal transduction pathways.[1][2] Its role in various cancers has made it a subject of interest for drug development.[1][2] Understanding the solubility and stability of this compound in different media is critical for designing and interpreting in vitro and in vivo experiments.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₁BrN₂O₂ | [3][4] |
| Molecular Weight | 367.2 g/mol | [3][4] |
| CAS Number | 491871-58-0 | [3][4] |
| Appearance | Crystalline solid | [4] |
Solubility Data
The solubility of this compound has been determined in various solvents. It is highly soluble in organic solvents such as DMSO and DMF, but exhibits low solubility in aqueous solutions.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Approximate (mg/mL) | Reference |
| DMSO | 100 mM | 36.72 | [3] |
| DMSO | 73 mg/mL (198.8 mM) | 73 | [5][6] |
| DMSO | 30 mg/mL | 30 | [4] |
| DMF | 20 mg/mL | 20 | [4] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | 0.2 | [4] |
| Water | < 1 mg/mL | < 1 | [5] |
| Ethanol | < 1 mg/mL | < 1 | [5] |
Note: The solubility in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[5][6] For in vivo studies, this compound has been dissolved in 0.5% DMSO.[7]
Stability Information
Proper storage and handling are crucial to maintain the integrity of this compound.
Table 2: Stability and Storage of this compound
| Form | Storage Condition | Stability | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | [4] |
| Solid (Powder) | +4°C | Store at +4°C | [3] |
| Stock Solution in DMSO | -80°C | 2 years | [7] |
| Stock Solution in DMSO | -20°C | 1 year | [7] |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes for storage.
Experimental Protocols
Protocol for Preparation of Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the required amount of this compound (Molecular Weight: 367.2 g/mol ). For 1 mL of a 10 mM stock solution, 3.672 mg is needed.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -20°C or -80°C.
Figure 1. Workflow for preparing a this compound stock solution.
Protocol for Determining Kinetic Solubility
This protocol provides a general method for assessing the kinetic solubility of this compound in aqueous buffers, which is relevant for in vitro assays.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer
-
Filtration plate (optional, for UV-Vis method)
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells.
-
Rapidly add a larger volume (e.g., 98 µL) of PBS (pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., ≤ 2%).
-
Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is an indication of the kinetic solubility limit.
-
Alternatively, for a more quantitative assessment, filter the solutions to remove any precipitate and measure the concentration of the soluble compound in the filtrate using a validated analytical method such as HPLC-UV.
Figure 2. General workflow for a kinetic solubility assay.
Protocol for Assessing Stability in Cell Culture Media
This protocol outlines a method to evaluate the stability of this compound in a typical cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS).
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile tubes or plates
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
Procedure:
-
Prepare the working solution of this compound by diluting the DMSO stock solution into pre-warmed cell culture medium to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be non-toxic to the cells (typically < 0.5%).
-
Aliquot the working solution into multiple sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot for analysis. The 0-hour time point serves as the initial concentration reference.
-
Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.
-
Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.
-
Plot the percentage of this compound remaining versus time to determine its stability profile and half-life in the cell culture medium.
Figure 3. Workflow for assessing compound stability in cell culture media.
Signaling Pathway Context
This compound exerts its effect by inhibiting the PIM-1 kinase, which is a downstream effector in various signaling pathways that promote cell survival and proliferation. A simplified representation of the PIM-1 signaling context is provided below.
Figure 4. Simplified PIM-1 signaling pathway and the point of inhibition by this compound.
Conclusion
This document provides essential information on the solubility and stability of this compound, along with detailed protocols to guide its use in research. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results. It is always recommended to perform preliminary tests to confirm the solubility and stability of the compound in your specific experimental systems.
References
Application Notes and Protocols for TCS PIM-1 1
These application notes provide a summary of the in vivo and in vitro applications of TCS PIM-1 1, a potent and selective ATP-competitive inhibitor of PIM-1 kinase. The provided protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule inhibitor of the PIM-1 serine/threonine kinase, a key regulator of cell survival, proliferation, and apoptosis.[1][2] It exhibits high selectivity for PIM-1 with an IC50 of 50 nM, while showing minimal activity against PIM-2 and MEK1/2 (IC50 > 20,000 nM).[1][2] These characteristics make this compound a valuable tool for studying the biological functions of PIM-1 and for preclinical assessment of its therapeutic potential in various disease models.
Data Presentation
In Vivo Efficacy of this compound in a Mouse Model of TNBS-Induced Colitis
| Animal Model | Treatment Groups | Dosage | Administration Route | Duration | Key Findings | Reference |
| BALB/c mice with TNBS-induced colitis | 1. Control | Vehicle | Intraperitoneal | 5 days | - | [3] |
| 2. TNBS model | Vehicle | Intraperitoneal | 5 days | Increased disease activity index (DAI), colon shortening, and inflammation. | [3] | |
| 3. Low-dose this compound | 5 mg/kg/day | Intraperitoneal | 5 days | Significantly reduced DAI, colon shortening, and pathological scores compared to the TNBS model group. | [3] | |
| 4. High-dose this compound | 10 mg/kg/day | Intraperitoneal | 5 days | Similar therapeutic effects to the low-dose group, significantly reducing colitis symptoms. | [3] | |
| 5. Prednisone | 0.1 mg/day | Intragastric | 5 days | Showed therapeutic effects comparable to this compound treatment. | [3] |
In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | Assay | Concentration Range | Key Findings | Reference |
| LN-18 | Cell Viability | 50 µM | Diminished cell viability of neurospheres. | [4] |
| U-87 MG | Cell Viability | 50 µM | Diminished cell viability of neurospheres. | [4] |
| LN-18 | Neurosphere Formation | 50 µM | Reduced neurosphere formation. | [4] |
| U-87 MG | Neurosphere Formation | 50 µM | Reduced neurosphere formation. | [4] |
| LN-18 | Apoptosis | 12.5, 25, 50 µM | Increased caspase 3 activity. | [4] |
| U-87 MG | Apoptosis | 12.5, 25, 50 µM | Increased caspase 3 activity. | [4] |
| GL261 | Stem Cell Marker Expression | 5, 50 µM | Decreased CD133 and Nestin protein expression; elevated GFAP protein level. | [4] |
Experimental Protocols
Protocol 1: In Vivo Treatment of TNBS-Induced Colitis in Mice
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of inflammatory bowel disease.
Materials:
-
BALB/c mice
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% DMSO in saline)[1]
-
Prednisone (positive control)
-
Vehicle control
Procedure:
-
Induction of Colitis:
-
Anesthetize BALB/c mice.
-
Intracolonically administer a mixture of TNBS and ethanol to induce colitis.[3]
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into the following groups (n=9 per group):[3]
-
Normal control (no TNBS induction)
-
TNBS model + Vehicle
-
TNBS model + this compound (5 mg/kg/day)
-
TNBS model + this compound (10 mg/kg/day)
-
TNBS model + Prednisone (0.1 mg/day, intragastric administration)
-
-
Administer this compound or vehicle via intraperitoneal injection once daily for 5 days.[3]
-
-
Assessment of Colitis Severity:
-
Monitor mice daily for weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).[3]
-
At the end of the treatment period, sacrifice the mice and collect colon tissues.
-
Measure colon length and assess macroscopic and microscopic pathological scores.[3]
-
Analyze the expression of T-cell transcription factors (T-bet, GATA-3, RORγt, Foxp3) in colon tissue using real-time PCR and Western blot to evaluate the immunological response.[3]
-
Protocol 2: In Vivo Efficacy in an Orthotopic Glioblastoma Mouse Model
Objective: To assess the anti-tumor activity of this compound in a brain tumor model.
Note: The specific dosage of this compound was not reported in the available literature for this model. The following protocol is based on the described methodology.[5]
Materials:
-
C57BL/6 mice
-
GL261 murine glioblastoma cells
-
This compound (formulation for in vivo use)
-
Vehicle control
-
Magnetic Resonance Imaging (MRI) equipment
Procedure:
-
Orthotopic Implantation of Tumor Cells:
-
Stereotactically implant GL261 cells into the brains of C57BL/6 mice.[5]
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor development using MRI.
-
Initiate treatment when tumors reach a predetermined volume (e.g., >1.5 mm³).[5]
-
-
Treatment Administration:
-
Divide mice into a control group and a this compound treatment group.
-
Administer this compound or vehicle to the respective groups. The route and frequency of administration would need to be optimized.
-
-
Efficacy Evaluation:
-
Monitor tumor volume regularly using MRI.
-
At the study endpoint, a significant reduction in tumor size was observed in the this compound-treated group compared to the control group, where tumors showed significant progression.[5]
-
Protocol 3: In Vitro Glioblastoma Cell Viability and Apoptosis Assays
Objective: To determine the effect of this compound on the viability and apoptosis of glioblastoma cells.
Materials:
-
Human glioblastoma cell lines (e.g., LN-18, U-87 MG)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Apoptosis assay kit (e.g., Caspase-3 activity assay)
Procedure:
-
Cell Culture:
-
Culture glioblastoma cells under standard conditions. For neurosphere formation assays, culture cells in stem cell-permissive media.
-
-
Treatment:
-
Seed cells in appropriate plates or flasks.
-
Treat cells with increasing concentrations of this compound (e.g., 12.5, 25, 50 µM).[4] Include a DMSO vehicle control.
-
-
Cell Viability Assay:
-
After the desired incubation period (e.g., 72 hours), add the cell viability reagent to the wells.
-
Measure the signal according to the manufacturer's instructions to determine cell viability.
-
-
Apoptosis Assay:
-
After treatment, lyse the cells and perform a caspase-3 activity assay according to the manufacturer's protocol.
-
-
Neurosphere Formation Assay:
-
For neurosphere assays, treat established neurospheres with this compound for a specified period (e.g., 72 hours or 7 days).[4]
-
Measure the size and number of neurospheres to assess the impact on self-renewal capacity.
-
Visualizations
PIM-1 Signaling Pathway
Caption: PIM-1 kinase signaling pathway and its inhibition by this compound.
Experimental Workflow for TNBS-Induced Colitis Study
Caption: Workflow for evaluating this compound in a TNBS-induced colitis mouse model.
Experimental Workflow for Orthotopic Glioblastoma Study
Caption: Workflow for the in vivo assessment of this compound in an orthotopic glioblastoma model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. [Effects of Pim-1 inhibitor on mouse model of inflammatory bowel disease induced by TNBS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIM1 Inhibition Affects Glioblastoma Stem Cell Behavior and Kills Glioblastoma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim1 kinase is upregulated in glioblastoma multiforme and mediates tumor cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Using TCS PIM-1 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the selective PIM-1 kinase inhibitor, TCS PIM-1 1, in Western blot analysis to investigate its impact on the PIM-1 signaling pathway.
Introduction
This compound is a potent and selective ATP-competitive inhibitor of the PIM-1 kinase, a serine/threonine kinase implicated in cell cycle progression, apoptosis, and transcriptional activation.[1][2] With an IC50 of 50 nM for PIM-1, it exhibits high selectivity over PIM-2 and MEK1/2 (IC50 > 20,000 nM).[1][3] Western blotting is a crucial technique to assess the efficacy of this compound by monitoring the phosphorylation status of downstream PIM-1 substrates.
Principle of the Assay
The protocol is designed to assess the inhibitory activity of this compound on PIM-1 kinase in a cellular context. Cultured cells with endogenous PIM-1 expression are treated with varying concentrations of this compound. Following treatment, cells are lysed, and the protein extracts are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated downstream targets of PIM-1 to determine the dose-dependent inhibitory effect of this compound. Total protein levels of the targets and a housekeeping protein are also assessed to ensure equal loading.
PIM-1 Signaling Pathway
The PIM-1 kinase is a key downstream effector of the JAK/STAT signaling pathway and plays a significant role in cell survival and proliferation. The following diagram illustrates a simplified PIM-1 signaling cascade and highlights key downstream substrates that can be monitored by Western blot.
Caption: PIM-1 Signaling Pathway and Inhibition by this compound.
Data Presentation
The following tables summarize the materials required for the experimental protocol and provide an example of how to present quantitative data from a dose-response experiment.
Table 1: Materials and Reagents
| Reagent/Material | Suggested Supplier | Catalog Number |
| This compound | Tocris Bioscience | 3637 |
| Cell Lines | ||
| Daudi (Burkitt's lymphoma) | ATCC | CCL-213 |
| Raji (Burkitt's lymphoma) | ATCC | CCL-86 |
| K562 (Chronic myelogenous leukemia) | ATCC | CCL-243 |
| HSC-3 (Oral squamous carcinoma) | JCRB Cell Bank | JCRB0623 |
| SAS (Oral squamous carcinoma) | JCRB Cell Bank | JCRB0260 |
| PC-3 (Prostate cancer) | ATCC | CRL-1435 |
| DU145 (Prostate cancer) | ATCC | HTB-81 |
| MCF-7 (Breast cancer) | ATCC | HTB-22 |
| Antibodies | ||
| Phospho-4E-BP1 (Thr37/46) | Cell Signaling Technology | #9459 |
| 4E-BP1 | Cell Signaling Technology | #9452 |
| Phospho-GSK3β (Ser9) | Cell Signaling Technology | #9323 |
| GSK3β | Cell Signaling Technology | #12456 |
| Phospho-Bad (Ser112) | Cell Signaling Technology | #9291 |
| Bad | Cell Signaling Technology | #9239 |
| Phospho-Akt (Ser473) | Cell Signaling Technology | #4060 |
| Akt | Cell Signaling Technology | #4691 |
| PIM-1 | Cell Signaling Technology | #3247 |
| β-Actin | Cell Signaling Technology | #4970 |
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | #7074 |
| Buffers and Reagents | ||
| RIPA Lysis Buffer | Various | See recipe below |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |
| Phosphatase Inhibitor Cocktail 2 | Sigma-Aldrich | P5726 |
| Phosphatase Inhibitor Cocktail 3 | Sigma-Aldrich | P0044 |
| Laemmli Sample Buffer (2X) | Bio-Rad | 1610737 |
| Tris-Glycine-SDS Running Buffer (10X) | Bio-Rad | 1610732 |
| Transfer Buffer (10X) | Bio-Rad | 1610734 |
| TBS with 0.1% Tween® 20 (TBST) | Various | See recipe below |
| Nonfat Dry Milk | Various | - |
| Bovine Serum Albumin (BSA) | Various | - |
| Clarity™ Western ECL Substrate | Bio-Rad | 1705061 |
Table 2: Example Quantitative Western Blot Data
| Treatment | Concentration (µM) | p-Bad (Ser112) / Total Bad (Relative Intensity) | p-4E-BP1 (T37/46) / Total 4E-BP1 (Relative Intensity) |
| DMSO (Vehicle) | 0 | 1.00 | 1.00 |
| This compound | 0.1 | 0.85 | 0.90 |
| This compound | 1 | 0.60 | 0.65 |
| This compound | 10 | 0.25 | 0.30 |
| This compound | 20 | 0.10 | 0.15 |
| This compound | 30 | 0.05 | 0.08 |
| This compound | 40 | 0.04 | 0.06 |
Note: The above data is illustrative. Actual results may vary depending on the cell line and experimental conditions. A study on Burkitt's lymphoma cell lines, Daudi and Raji, showed that treatment with PIM1-1 (this compound) for 48 hours inhibited cell viability with an IC50 of 10 µM and 20 µM, respectively.[4] Inhibition of pro-apoptotic BAD phosphorylation was observed in Daudi cells treated with 0.1–1 µM of the inhibitor, and at 10 µM in Raji cells.[4]
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., Daudi, Raji, K562, HSC-3, SAS, PC-3, DU145, or MCF-7) in appropriate culture flasks or plates and grow to 70-80% confluency.[4][5][6][7][8]
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[4] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20, 30, and 40 µM).[4]
-
Treatment: Treat the cells with the prepared concentrations of this compound or with an equivalent volume of DMSO (vehicle control) for 48 hours.[4]
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to the cells.[9] A common RIPA buffer recipe includes 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, and 0.1% SDS.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
Western Blotting
-
Sample Preparation: Mix the protein lysates with 2X Laemmli sample buffer to a final 1X concentration and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% nonfat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-4E-BP1, anti-phospho-GSK3β, anti-phospho-Bad, or anti-phospho-Akt) diluted 1:1000 in 5% BSA in TBST overnight at 4°C with gentle agitation.[11][12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% nonfat dry milk in TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with the corresponding total protein antibody or an antibody against a housekeeping protein like β-actin.
Experimental Workflow Diagram
Caption: Western Blot Workflow for this compound Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 4. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 11. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for Cell Cycle Analysis Using TCS PIM-1 1 and Propidium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in regulating cell cycle progression, proliferation, and apoptosis.[1] PIM-1 is a proto-oncogene that is frequently overexpressed in various human cancers, making it an attractive target for cancer therapy.[2] The PIM-1 kinase promotes cell cycle progression through the phosphorylation and regulation of key cell cycle proteins, including the inhibitors p21Cip1/WAF1 and p27Kip1, and the phosphatases CDC25A and CDC25C.[1][3]
TCS PIM-1 1 is a potent and selective ATP-competitive inhibitor of PIM-1 kinase with an IC50 value of 50 nM.[4][5] It exhibits high selectivity for PIM-1 over PIM-2 and other kinases like MEK1/2.[4][5] By inhibiting PIM-1 activity, this compound is expected to induce cell cycle arrest, primarily at the G0/G1 phase, and promote apoptosis in cancer cells that are dependent on PIM-1 signaling.[6][7]
Cell cycle analysis is a fundamental technique used to study the effects of anti-cancer compounds on cell proliferation. Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[8] When analyzed by flow cytometry, the intensity of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[9]
This document provides detailed application notes and protocols for the use of this compound to induce cell cycle arrest and its subsequent analysis using propidium iodide staining and flow cytometry.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on the cell cycle distribution of a cancer cell line (e.g., a leukemia or prostate cancer cell line) after 24 hours of treatment. The data illustrates a dose-dependent increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases, which is a characteristic effect of PIM-1 inhibition.[6][7]
| Treatment Group | Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0 µM (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound | 0.1 µM | 55.6 ± 2.5 | 28.1 ± 1.8 | 16.3 ± 1.0 |
| This compound | 1 µM | 68.9 ± 3.0 | 19.5 ± 1.3 | 11.6 ± 0.8 |
| This compound | 10 µM | 79.3 ± 3.5 | 12.4 ± 1.1 | 8.3 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Treatment of Cells with this compound
This protocol describes the treatment of adherent or suspension cells with this compound to induce cell cycle arrest.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, DU145)[7]
-
Complete cell culture medium
-
This compound (Tocris Bioscience, Cat. No. 2979 or equivalent)
-
Dimethyl sulfoxide (DMSO), sterile
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in a 6-well plate at a density that will result in 50-60% confluency at the time of treatment.
-
For suspension cells, seed the cells in a 6-well plate at a density of 0.5 x 10^6 to 1 x 10^6 cells/mL.
-
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.[4]
-
Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, dilute the 10 mM stock solution of this compound in complete cell culture medium to prepare the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Prepare a vehicle control by diluting DMSO in the complete medium to the same final concentration as in the highest concentration of this compound treatment group.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol describes the preparation and staining of this compound-treated cells with propidium iodide for cell cycle analysis by flow cytometry.
Materials:
-
This compound-treated and vehicle-treated cells (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
RNase A (10 mg/mL stock)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash the cells once with PBS, then add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
-
Cell Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the wash step once.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate the cells in the dark for 30 minutes at room temperature.[10]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the cell cycle distribution based on the DNA content histogram.
-
Mandatory Visualizations
Caption: PIM-1 signaling pathway and its role in cell cycle regulation.
Caption: Workflow for cell cycle analysis with this compound and PI.
References
- 1. jcpjournal.org [jcpjournal.org]
- 2. Ubiquitous expression and cell cycle regulation of the protein kinase PIM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simple discrimination of sub-cycling cells by propidium iodide flow cytometric assay in Jurkat cell samples with extensive DNA fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: TCS PIM-1 1 for Kinase Activity Assays
Introduction
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases that are key regulators of cell survival, proliferation, and metabolism.[1][2] Comprising three isoforms (PIM-1, PIM-2, and PIM-3), this kinase family is a downstream effector of multiple signaling pathways, most notably the JAK/STAT pathway.[2][3] Due to their role in promoting oncogenesis, PIM kinases have emerged as significant targets for cancer therapy.[1]
TCS PIM-1 1, also known as SC 204330, is a potent and highly selective ATP-competitive inhibitor of the PIM-1 kinase.[4][5][6][7] Its high selectivity for PIM-1 over other kinases, including PIM-2, makes it an invaluable tool for researchers studying the specific roles of PIM-1 in cellular processes and for professionals in drug development seeking to validate PIM-1 as a therapeutic target.[4][6][8] These application notes provide detailed protocols for utilizing this compound in both biochemical and cellular kinase activity assays.
Data Presentation: Potency and Selectivity of this compound
The inhibitory activity of this compound has been quantified to demonstrate its potency against PIM-1 and its selectivity against other related kinases. This data is crucial for designing experiments with appropriate inhibitor concentrations.
| Kinase Target | IC50 (nM) | Selectivity (fold vs. PIM-1) |
| PIM-1 | 50 | 1x |
| PIM-2 | >20,000 | >400x |
| MEK1/2 | >20,000 | >400x |
| Source: Data compiled from multiple sources.[4][5][6][7][8] |
PIM-1 Signaling Pathway and Inhibition
PIM-1 expression is primarily induced by cytokines and growth factors that activate the JAK/STAT signaling cascade.[1][3] Once expressed, PIM-1 is constitutively active and phosphorylates a range of downstream substrates to promote cell cycle progression and inhibit apoptosis. A key substrate is the pro-apoptotic protein Bad, which is inactivated upon phosphorylation at Ser112 by PIM-1.[9][10] this compound exerts its effect by binding to the ATP pocket of PIM-1, preventing the phosphorylation of these downstream targets.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Combining TCS PIM-1 1 with Other Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS PIM-1 1, also known as SC 204330, is a potent and selective ATP-competitive inhibitor of the PIM-1 kinase, a serine/threonine kinase frequently overexpressed in a variety of human cancers.[1][2][3][4][5][6] PIM-1 plays a crucial role in regulating cell survival, proliferation, and apoptosis, making it a compelling target for cancer therapy. Emerging evidence suggests that combining PIM-1 inhibitors with other anticancer agents can lead to synergistic effects, overcoming drug resistance and enhancing therapeutic efficacy. These application notes provide a comprehensive overview of the preclinical rationale and methodologies for combining this compound with other cancer drugs.
Mechanism of Action and Rationale for Combination Therapy
PIM-1 is a downstream effector of multiple signaling pathways, including the JAK/STAT and PI3K/AKT pathways, which are often constitutively active in cancer. PIM-1 exerts its pro-survival effects by phosphorylating and regulating the activity of several key proteins involved in cell cycle progression and apoptosis, such as c-Myc, Bcl-2 family members (e.g., BAD), and p27.
The rationale for combining this compound with other cancer drugs stems from the intricate and often redundant signaling networks that drive cancer cell growth and survival. By targeting PIM-1 alongside other critical nodes in these networks, it is possible to achieve a more potent and durable anti-cancer response.
Key Combination Strategies:
-
Chemotherapy: PIM-1 has been implicated in resistance to conventional chemotherapeutic agents like taxanes (paclitaxel, docetaxel). Combining this compound with these drugs may restore sensitivity and enhance cytotoxicity.[7]
-
Targeted Therapy: Synergistic effects have been observed when combining PIM inhibitors with drugs targeting parallel or upstream signaling pathways, such as PI3K/AKT inhibitors, FLT3 inhibitors in acute myeloid leukemia (AML), and proteasome inhibitors.
-
Immunotherapy: PIM kinases have been shown to modulate the tumor microenvironment and suppress anti-tumor immune responses. Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1) or adoptive T-cell therapy may enhance the efficacy of immunotherapy.[8][9]
Quantitative Data Summary
The following tables summarize available quantitative data for PIM-1 inhibitors in combination with other cancer drugs. It is important to note that specific data for this compound is limited in the public domain, and much of the available data is for other PIM kinase inhibitors. Researchers should consider these as representative examples and generate their own data for this compound in their specific models.
Table 1: In Vitro Synergistic Effects of PIM Inhibitors with Other Cancer Drugs
| Cancer Type | PIM Inhibitor | Combination Drug | Cell Line(s) | Effect Assessed | Quantitative Measure (e.g., CI) | Reference(s) |
| Glioblastoma | This compound | LY294002 (PI3K inhibitor) | LN-18, U-87 MG | Cell Viability, DNA Synthesis | Decreased viability and synthesis | |
| Prostate Cancer | PIM-1 inhibitors | Paclitaxel | PC3 | Cell Proliferation | Synergism observed | [7] |
| FLT3-ITD AML | PIM inhibitors | FLT3 inhibitors | MV4-11, Molm-14 | Cytotoxicity | Additive to mild synergy | |
| Triple-Negative Breast Cancer | PIM inhibitors | Proteasome inhibitors | MDA-MB-436 | Cell Viability | Strong synergism (CI < 1) |
CI: Combination Index. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of PIM Inhibitor Combinations
| Cancer Model | PIM Inhibitor | Combination Drug(s) | Animal Model | Efficacy Outcome | Reference(s) |
| Melanoma | Pan-PIM inhibitor | Adoptive T-cell therapy + anti-PD-1 | Mouse | Improved tumor control and survival | [9] |
| T-cell Acute Lymphoblastic Leukemia | Pan-PIM inhibitor | Chemotherapy | PDX Mouse | Improved leukemia survival |
PDX: Patient-Derived Xenograft
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other cancer drugs.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound in combination with another drug on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Combination drug (dissolved in a suitable solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug in complete culture medium.
-
Treat the cells with this compound alone, the combination drug alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.[10][11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound in combination with another drug.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination drug
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound alone, the combination drug alone, or the combination of both at predetermined concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is for examining the effect of this compound combination treatment on key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Combination drug
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PIM-1, p-BAD (Ser112), BAD, p-AKT (Ser473), AKT, c-Myc, p27, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).[14]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound and/or the combination drug for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with another anticancer drug.[15][16]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Combination drug
-
Vehicle for drug delivery
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, combination drug alone, this compound + combination drug).
-
Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). This compound can be dissolved in 0.5% DMSO for in vivo use.[1]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
-
Analyze the data to determine the effect of the combination treatment on tumor growth inhibition.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PIM-1 Signaling Pathway in Cancer.
Caption: Preclinical Workflow for Evaluating this compound Combinations.
Conclusion
The combination of this compound with other anticancer agents represents a promising therapeutic strategy to enhance efficacy and overcome drug resistance. The provided application notes and protocols offer a framework for researchers to investigate these combinations in preclinical settings. Rigorous in vitro and in vivo studies are essential to identify synergistic interactions, elucidate the underlying mechanisms, and guide the clinical development of novel cancer therapies incorporating PIM-1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (2979) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A combination strategy to inhibit Pim-1: synergism between noncompetitive and ATP-competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting PIM Kinases to Improve the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Calculation of the Combination Index (CI) [bio-protocol.org]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. kumc.edu [kumc.edu]
- 14. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
Application Note: High-Throughput Screening for PIM-1 Kinase Inhibitors Using TCS PIM-1 1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.[1] Its involvement in various oncogenic signaling pathways has made it a significant target for cancer research and drug development.[1] High-throughput screening (HTS) is a key methodology for identifying novel inhibitors of protein kinases like PIM-1.[2][3] This document provides detailed protocols and application notes for the use of TCS PIM-1 1, a potent and selective PIM-1 kinase inhibitor, in HTS campaigns.
This compound acts as an ATP-competitive inhibitor of PIM-1 kinase.[4][5][6] Its high selectivity makes it an excellent positive control for HTS assays aimed at discovering new PIM-1 inhibitors.
Quantitative Data
The inhibitory activity and selectivity of this compound are summarized in the table below. This data is essential for establishing assay parameters and for comparing the potency of newly identified compounds.
| Target Kinase | IC50 Value | Reference |
| PIM-1 | 50 nM | [4][5][6][7] |
| PIM-2 | >20,000 nM | [4][5][7] |
| MEK1/2 | >20,000 nM | [4][5][7] |
Table 1: Inhibitory Activity of this compound. The IC50 values demonstrate the high potency and selectivity of this compound for PIM-1 kinase over other related kinases.
PIM-1 Signaling Pathway
PIM-1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[8][9] Upon activation, STAT3 and STAT5 transcription factors bind to the PIM-1 promoter, leading to its transcription.[1] PIM-1 then phosphorylates a range of downstream substrates involved in cell survival and proliferation, such as BAD and c-Myc.[10][11] PIM-1 can also participate in a negative feedback loop by interacting with Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3, which in turn inhibit the JAK/STAT pathway.[8][10]
Figure 1: PIM-1 Signaling Pathway. A simplified diagram illustrating the upstream activation and downstream effects of PIM-1 kinase, including a negative feedback loop.
Experimental Protocols
This section provides a detailed protocol for a biochemical high-throughput screening assay to identify inhibitors of PIM-1 kinase, using this compound as a reference compound. The assay is based on the detection of ADP, a universal product of kinase reactions.[12]
Assay Principle
The kinase activity of PIM-1 is measured by quantifying the amount of ADP produced during the phosphorylation of a substrate peptide. The amount of ADP is detected using a commercially available ADP-Glo™ Kinase Assay (Promega) or a similar enzyme-coupled fluorescence assay.[12] In the presence of a PIM-1 inhibitor, the amount of ADP produced is reduced, leading to a decrease in the luminescent or fluorescent signal.
Materials and Reagents
-
Recombinant human PIM-1 kinase
-
PIM-1 substrate peptide (e.g., a derivative of the BAD protein)
-
This compound (as a positive control)
-
ATP
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Compound library
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of luminescence detection
High-Throughput Screening Protocol
-
Compound Plating:
-
Prepare serial dilutions of the compound library and this compound in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate.
-
Include wells with DMSO only (negative control) and this compound at a concentration known to give maximum inhibition (e.g., 10 µM) as a positive control.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of recombinant PIM-1 kinase and the substrate peptide in the assay buffer.
-
Dispense 5 µL of the enzyme/substrate solution into each well of the compound plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in the assay buffer.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for PIM-1.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection of ADP:
-
Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Identify "hit" compounds that show significant inhibition (e.g., >50%).
-
Perform dose-response experiments for the hit compounds to determine their IC50 values.
-
Figure 2: HTS Workflow. A flowchart outlining the key steps of a high-throughput screening assay for PIM-1 kinase inhibitors.
Conclusion
This compound is a valuable tool for researchers studying the PIM-1 kinase and for those involved in the discovery of novel PIM-1 inhibitors. Its high potency and selectivity make it an ideal reference compound for validating HTS assays and for comparing the activity of newly identified hits. The protocols provided in this application note offer a robust framework for conducting successful HTS campaigns targeting PIM-1 kinase.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 9. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining Following TCS PIM-1 1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCS PIM-1 1 is a potent and selective ATP-competitive inhibitor of the PIM-1 kinase, a serine/threonine kinase implicated in various cellular processes including cell cycle progression, apoptosis, and inflammation.[1][2][3] PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and is often overexpressed in various cancers.[4][5][6] Its role in oncogenic signaling has made it a significant target for cancer research and drug development.[4] One of the key downstream targets of PIM-1 is the p65/RelA subunit of the NF-κB transcription factor.[1][6] PIM-1 phosphorylates p65/RelA at serine 276, a modification that stabilizes the protein and enhances its transcriptional activity, leading to the expression of pro-inflammatory and anti-apoptotic genes.[1][6]
These application notes provide a detailed protocol for immunofluorescence (IF) staining to visualize the effects of this compound treatment on the subcellular localization of a key PIM-1 downstream target. By inhibiting PIM-1, this compound is expected to reduce the phosphorylation of its substrates, which can be observed as a change in their localization or expression levels using immunofluorescence microscopy.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of PIM-1 kinase with a reported IC50 of 50 nM.[1][7][8] It exhibits high selectivity for PIM-1 over PIM-2 and MEK1/2.[1][2][8] By blocking the ATP-binding site, this compound prevents the phosphorylation of PIM-1 substrates, thereby inhibiting the downstream signaling pathways.
PIM-1 Signaling Pathway
The PIM-1 kinase is a key node in multiple signaling pathways. It is commonly activated by cytokines and growth factors through the JAK/STAT pathway.[5][6] Once activated, PIM-1 phosphorylates a variety of downstream targets involved in cell survival, proliferation, and inflammation. A critical target is the p65/RelA subunit of NF-κB.
Experimental Workflow for Immunofluorescence Staining
The following diagram outlines the general workflow for treating cells with this compound and subsequently performing immunofluorescence staining to analyze the localization of a downstream target protein.
Data Presentation
The following tables summarize the key reagents and conditions for the immunofluorescence protocol.
Table 1: Reagent and Solution Preparation
| Reagent/Solution | Composition | Storage |
| This compound Stock Solution | 10 mM in DMSO | -20°C |
| 1X Phosphate Buffered Saline (PBS) | pH 7.4 | Room Temperature |
| Fixation Solution | 4% Paraformaldehyde in PBS | 4°C, protected from light |
| Permeabilization Buffer | 0.25% Triton X-100 in PBS | Room Temperature |
| Blocking Buffer | 1% BSA, 0.1% Tween-20 in PBS | 4°C |
| Primary Antibody Dilution Buffer | 1% BSA in PBS | 4°C |
| Secondary Antibody Dilution Buffer | 1% BSA in PBS | 4°C |
| Mounting Medium with DAPI | Commercially available | 4°C, protected from light |
Table 2: Recommended Antibody and Treatment Conditions
| Parameter | Recommendation | Notes |
| Cell Line | Human Lung Fibroblasts, HeLa, or other cell line with active NF-κB signaling | Optimize cell density to achieve 60-80% confluency at the time of staining. |
| Treatment | 3 µM this compound | Treatment time can be optimized (e.g., 1, 6, 24 hours). |
| Vehicle Control | DMSO (at the same final concentration as the this compound treatment) | Essential for comparing the effects of the inhibitor. |
| Primary Antibody | Rabbit anti-phospho-p65/RelA (Ser276) | Dilution should be optimized according to the manufacturer's datasheet (typically 1:100 - 1:500). |
| Secondary Antibody | Alexa Fluor 488 Goat anti-Rabbit IgG | Dilution should be optimized (typically 1:500 - 1:1000). |
| Counterstain | DAPI | For nuclear visualization. |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
The day before treatment, seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of this compound and vehicle (DMSO) in pre-warmed complete cell culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1 to 24 hours).
-
(Optional) For studies on stimulus-induced NF-κB activation, a pro-inflammatory cytokine like TNF-α (10 ng/mL) can be added for the last 30 minutes of the incubation period for both control and treated cells.
Protocol 2: Immunofluorescence Staining
Note: Perform all steps from the secondary antibody incubation onwards in the dark to prevent photobleaching of the fluorophores.
-
Fixation:
-
Aspirate the treatment medium.
-
Wash the cells twice with 1X PBS.
-
Add 500 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 500 µL of Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Add 500 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-phospho-p65/RelA Ser276) in Primary Antibody Dilution Buffer to the optimized concentration.
-
Aspirate the blocking buffer and add 200 µL of the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Secondary Antibody Dilution Buffer.
-
Add 200 µL of the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash the cells three times with 1X PBS for 5 minutes each, protected from light.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium containing DAPI.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
Protocol 3: Imaging and Analysis
-
Microscopy:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and the secondary antibody's fluorophore (e.g., FITC/Alexa Fluor 488 for green).
-
Capture images of representative fields for each condition, ensuring consistent exposure settings across all samples.
-
-
Image Analysis:
-
Qualitatively assess the subcellular localization of the target protein. For phospho-p65/RelA, compare the nuclear versus cytoplasmic fluorescence intensity between the vehicle control and this compound-treated samples.
-
For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity in the nucleus (defined by the DAPI stain) and the cytoplasm.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio for a statistically significant number of cells per condition. A decrease in this ratio for phospho-p65/RelA in this compound-treated cells would indicate inhibition of NF-κB nuclear translocation.
-
Expected Results
In many cell types, under basal or stimulated conditions, a significant portion of activated (phosphorylated) p65/RelA is located in the nucleus. Upon treatment with this compound, inhibition of PIM-1 kinase activity is expected to lead to a decrease in the phosphorylation of p65/RelA at Ser276. This may result in a reduced nuclear accumulation and/or an increased cytoplasmic retention of phospho-p65/RelA, which can be visualized as a decrease in the nuclear green fluorescence signal compared to the vehicle-treated control cells.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Ineffective primary antibody | Check antibody datasheet for recommended applications and optimize dilution. |
| Low protein expression | Use a positive control cell line or stimulate cells to induce expression. | |
| Inactivated secondary antibody | Store fluorophore-conjugated antibodies in the dark at 4°C. | |
| High Background | Insufficient blocking | Increase blocking time or the concentration of BSA. |
| Non-specific antibody binding | Titrate primary and secondary antibodies to optimal concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Autofluorescence | Aldehyde fixation | Treat with a quenching agent like sodium borohydride after fixation. |
| Photobleaching | Excessive exposure to light | Minimize light exposure during staining and imaging. Use an anti-fade mounting medium. |
References
- 1. Pim-1 kinase is a positive feedback regulator of the senescent lung fibroblast inflammatory secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting PIM1-Mediated Metabolism in Myeloid Suppressor Cells to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pim-1 controls NF-kappaB signalling by stabilizing RelA/p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. abmole.com [abmole.com]
Troubleshooting & Optimization
TCS PIM-1 1 solubility issues and precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of the PIM-1 kinase inhibitor, TCS PIM-1 1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound is soluble in DMSO up to 100 mM.[1][2][3] Other sources have reported solubilities of 30 mg/mL, 35 mg/mL, and 73 mg/mL in DMSO.[4][5][6] It is important to note that the use of fresh, non-hygroscopic DMSO is crucial, as moisture can significantly reduce the solubility of the compound.[5][6]
Q3: Can I dissolve this compound in other organic solvents?
A3: Yes, this compound is also soluble in Dimethylformamide (DMF) at a concentration of 20 mg/mL.[4]
Q4: Is this compound soluble in aqueous solutions?
A4: this compound has very poor solubility in aqueous solutions. For example, in a 1:4 mixture of DMSO and Phosphate-Buffered Saline (PBS, pH 7.2), the solubility is only 0.2 mg/mL.[4] Direct dissolution in aqueous buffers is not recommended.
Q5: How should I prepare this compound for in vivo studies?
A5: For in vivo experiments, this compound can be dissolved in a vehicle containing 0.5% DMSO.[7][8] It is critical to ensure the final concentration of DMSO is compatible with the animal model and experimental design.
Q6: How should I store the this compound stock solution?
A6: Stock solutions should be stored at -20°C or -80°C.[7] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Precipitation Issues
Precipitation of this compound can occur during the preparation of stock solutions or working dilutions. This guide provides solutions to common precipitation problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding solvent to the solid compound. | 1. Incorrect solvent used.2. Solvent is not of sufficient purity or contains water. | 1. Ensure you are using high-purity, anhydrous DMSO or DMF.2. Use a fresh, unopened bottle of solvent. Hygroscopic solvents like DMSO can absorb moisture from the air, which will decrease the solubility of this compound.[5][6] |
| Precipitate forms when preparing a stock solution. | 1. The concentration is too high.2. Inadequate mixing or dissolution. | 1. Do not exceed the maximum recommended concentration (e.g., 100 mM in DMSO).2. To aid dissolution, you can gently warm the solution in a hot water bath or use an ultrasonic bath.[5] Ensure the vial is tightly capped to prevent solvent evaporation and moisture absorption. |
| Precipitate forms when diluting the DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS). | 1. The final concentration in the aqueous medium is too high, exceeding its aqueous solubility limit.2. The DMSO concentration in the final solution is too low to maintain solubility. | 1. Perform serial dilutions. First, dilute the DMSO stock into a smaller volume of aqueous medium and vortex gently to mix. Then, add this intermediate dilution to the final volume.2. Increase the final concentration of DMSO in the aqueous solution if your experimental system allows. However, be mindful of potential solvent toxicity in cell-based assays.3. For cell culture experiments, add the diluted compound dropwise to the culture medium while gently swirling the plate or flask to ensure rapid and even distribution. |
| Precipitate forms in the stock solution during storage. | 1. The storage temperature is fluctuating.2. The stock solution has undergone multiple freeze-thaw cycles. | 1. Store the stock solution at a stable -20°C or -80°C.2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. If precipitate is observed after thawing, gently warm and vortex the solution to redissolve the compound before use. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100[1][2][3] | 36.72[2][3] |
| DMSO | ~95.31 - 198.8 | 35 - 73[5][6] |
| DMF | Not specified | 20[4] |
| DMSO:PBS (pH 7.2) (1:4) | Not specified | 0.2[4] |
| Water | Not specified | < 1 |
| Ethanol | Not specified | < 1 |
Note: The molecular weight of this compound is 367.2 g/mol .[1][2][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Ultrasonic bath or water bath
Procedure:
-
Calculate the required amount of DMSO: To prepare a 10 mM stock solution, you will need to dissolve 3.672 mg of this compound in 1 mL of DMSO. Adjust the volumes as needed based on the amount of compound you have.
-
Weigh the compound: Carefully weigh the desired amount of this compound solid in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the solid compound.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate or warm the solution in a water bath to aid dissolution.
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
Materials:
-
10 mM this compound DMSO stock solution
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To minimize precipitation, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:10 in pre-warmed cell culture medium to create a 1 mM solution. Mix gently by flicking the tube.
-
Prepare the final working solution: Add the required volume of the intermediate dilution (or the stock solution if not making an intermediate dilution) to the final volume of pre-warmed cell culture medium. Add the compound dropwise while gently swirling the culture vessel to ensure rapid and uniform mixing.
-
Example for a final concentration of 10 µM: Add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
-
Final DMSO concentration: Be mindful of the final DMSO concentration in your cell culture, as high concentrations can be toxic to cells. Aim to keep the final DMSO concentration below 0.5%.
Visualizations
Caption: Workflow for the solubilization and dilution of this compound, including troubleshooting steps for precipitation issues.
Caption: Simplified Pim-1 signaling pathway, illustrating upstream activation and key downstream effects on cell proliferation and survival.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. researchgate.net [researchgate.net]
- 5. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constitutive activation of Pim1 kinase is a therapeutic target for adult T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing TCS PIM-1 1 Working Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of TCS PIM-1 1, a potent and selective ATP-competitive inhibitor of PIM-1 kinase. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure successful and reproducible experimental outcomes.
Introduction to this compound
This compound is a highly selective inhibitor of the PIM-1 kinase, a serine/threonine kinase involved in crucial cellular processes such as cell cycle progression, apoptosis, and signal transduction.[1][2] Overexpression of PIM-1 is associated with various cancers, making it a significant target in drug discovery.[3] this compound exhibits an IC50 of 50 nM for PIM-1 and displays high selectivity over PIM-2 and MEK1/2 (IC50 > 20,000 nM), acting via an ATP-competitive mechanism.[4][5][6][7]
Quantitative Data Summary
For effective experimental design, it is crucial to understand the inhibitory profile of this compound. The following table summarizes its key quantitative parameters.
| Parameter | Value | Kinase | Assay Type | Reference |
| IC50 | 50 nM | PIM-1 | Cell-free | [5][6][7] |
| IC50 | >20,000 nM | PIM-2 | Cell-free | [4][5][6][7] |
| IC50 | >20,000 nM | MEK1/2 | Cell-free | [4][5][6][7] |
| IC50 (Daudi cells) | 10 µM | - | Cell Viability | [8] |
| IC50 (Raji cells) | 20 µM | - | Cell Viability | [8] |
| IC50 (K562 cells) | 30 µM | - | Cell Viability | [8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: Based on published literature, a good starting point for cell-based assays is a broad concentration range from 0.1 µM to 50 µM.[8] For initial experiments, you can test a logarithmic dilution series (e.g., 0.1, 1, 10, 50 µM) to determine the effective concentration range for your specific cell line and assay. For complete inhibition, a concentration of 5 to 10 times the IC50 value can be a starting point, but it is essential to assess cytotoxicity at these higher concentrations.[1]
Q2: How should I prepare and store this compound?
A2: this compound is soluble in DMSO.[9] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C for long-term stability.[10] For experiments, dilute the stock solution in your cell culture medium to the desired final working concentration. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Q3: What are the known downstream targets of PIM-1 that I can use to validate the inhibitor's effect?
A3: PIM-1 kinase phosphorylates several downstream targets involved in cell survival and proliferation. To validate the inhibitory effect of this compound, you can assess the phosphorylation status of substrates such as BAD (at Ser112), p21, p27, and the transcription factor c-MYC.[11] Additionally, PIM-1 can be involved in the JAK/STAT and PI3K/Akt/mTOR signaling pathways.[12][13]
Q4: Are there any known off-target effects of this compound?
A4: this compound is highly selective for PIM-1 over PIM-2 and MEK1/2.[4][5][6][7] One study indicated a lack of contractile effects in certain smooth muscle tissues, suggesting minimal off-target activity in that context.[4] However, as with any kinase inhibitor, it is crucial to consider potential off-target effects, especially at higher concentrations. It is recommended to perform control experiments, such as using a structurally unrelated PIM-1 inhibitor or a genetic knockdown of PIM-1, to confirm that the observed phenotype is indeed due to PIM-1 inhibition.
Q5: How long should I incubate my cells with this compound?
A5: The optimal incubation time will depend on the specific assay and the biological question being addressed. For signaling studies assessing the phosphorylation of downstream targets, a shorter incubation time (e.g., 1-6 hours) may be sufficient. For cell viability or proliferation assays, longer incubation times (e.g., 24-72 hours) are typically required.[8] It is advisable to perform a time-course experiment to determine the optimal duration for your experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed. | Suboptimal inhibitor concentration. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 for your specific cell line and assay. |
| Incorrect preparation or storage of the inhibitor. | Ensure the inhibitor is fully dissolved in DMSO and stored correctly in aliquots to avoid degradation. Prepare fresh dilutions for each experiment. | |
| Cell line is resistant to PIM-1 inhibition. | Verify PIM-1 expression in your cell line. Consider using a positive control cell line known to be sensitive to PIM-1 inhibition. | |
| High cytotoxicity observed even at low concentrations. | Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and include a vehicle control (DMSO alone) in your experiments. |
| Cell line is highly sensitive to PIM-1 inhibition. | Reduce the inhibitor concentration and shorten the incubation time. Perform a detailed cytotoxicity assay (e.g., MTS or Annexin V staining) to determine the non-toxic concentration range. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and culture conditions. |
| Inaccurate pipetting of the inhibitor. | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations. | |
| Unexpected or off-target effects. | Inhibitor concentration is too high. | Use the lowest effective concentration determined from your dose-response experiments to minimize the risk of off-target effects. |
| The observed phenotype is not PIM-1 dependent. | Validate your findings using a complementary approach, such as siRNA-mediated knockdown of PIM-1, to confirm the specificity of the inhibitor's effect.[14] |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Cell Viability Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a colorimetric cell viability assay (e.g., MTS or MTT).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Validating PIM-1 Inhibition by Western Blotting
This protocol describes how to confirm the on-target activity of this compound by assessing the phosphorylation of a known PIM-1 downstream target, BAD, at Serine 112.
Materials:
-
This compound
-
Cell line expressing PIM-1 and BAD
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, anti-PIM-1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with this compound at the determined optimal concentration (and a vehicle control) for a suitable duration (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated BAD to total BAD, normalized to the loading control. A decrease in this ratio in the inhibitor-treated samples compared to the control indicates successful PIM-1 inhibition.
Visualizations
Caption: PIM-1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for Determining the IC50 of this compound.
Caption: Logical Troubleshooting Flow for this compound Experiments.
References
- 1. How to Use Inhibitors [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Pim Kinase Inhibitors: R&D Systems [rndsystems.com]
- 10. caymanchem.com [caymanchem.com]
- 11. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
TCS PIM-1 1 stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TCS PIM-1 1 in long-term experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues related to the stability and handling of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound, also known as SC 204330, is a potent and selective ATP-competitive inhibitor of the PIM-1 kinase.[1][2][3] It functions by binding to the ATP-binding site of the PIM-1 enzyme, thereby preventing the phosphorylation of its downstream targets.[1] This inhibition disrupts signaling pathways involved in cell cycle progression, proliferation, and survival. This compound exhibits high selectivity for PIM-1 over other kinases like PIM-2 and MEK1/2.[1][2][3]
Q2: How should I store this compound powder and stock solutions?
A: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid powder should be kept at -20°C, where it is stable for at least four years.[4] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). For optimal stability, these stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they are stable for up to two years.[1] For shorter periods, storage at -20°C for up to one year is also acceptable.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[2][3][4] It is important to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[2]
Q4: Is this compound stable in aqueous solutions and cell culture media?
Troubleshooting Guides
Issue 1: I am observing a decrease in the inhibitory effect of this compound in my long-term experiment (e.g., >72 hours).
Potential Cause 1: Degradation of the inhibitor in cell culture medium. While the pyridone scaffold of this compound is generally stable, prolonged incubation at 37°C in complex aqueous solutions like cell culture media could lead to gradual degradation.
-
Solution: For experiments lasting longer than 48-72 hours, it is advisable to replace the cell culture medium with fresh medium containing the inhibitor every 2-3 days. This ensures a consistent concentration of the active compound.
Potential Cause 2: Cellular metabolism of the inhibitor. Cells, particularly those with high metabolic activity, may metabolize small molecule inhibitors over time, reducing their effective concentration.
-
Solution: If you suspect cellular metabolism is a factor, consider performing a time-course experiment to assess the duration of the inhibitor's effect. Additionally, replenishing the inhibitor with media changes, as suggested above, can help mitigate this issue.
Potential Cause 3: Development of cellular resistance. In long-term cultures, some cancer cell lines can develop resistance to kinase inhibitors through various mechanisms, such as the activation of compensatory signaling pathways. For instance, inhibition of PIM-1 has been observed to sometimes lead to the activation of STAT3 signaling, which can promote cell survival.[7]
-
Solution: Monitor for changes in the expression or phosphorylation of proteins in related survival pathways. If resistance is suspected, consider combination therapies with inhibitors of the compensatory pathways.
Issue 2: I am seeing unexpected toxicity or off-target effects in my cell culture.
Potential Cause 1: High concentration of the inhibitor. While this compound is selective, at high concentrations, it may inhibit other kinases or induce off-target effects, leading to cellular toxicity.[8]
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. The ideal concentration should effectively inhibit PIM-1 signaling without causing significant non-specific toxicity. It is generally recommended to use inhibitors at concentrations no higher than 10 µM in cell-based assays to avoid off-target effects.
Potential Cause 2: DMSO toxicity. The vehicle used to dissolve this compound, DMSO, can be toxic to cells at higher concentrations.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium is low, typically below 0.1% (v/v). Always include a vehicle control (medium with the same concentration of DMSO as your treatment groups) in your experiments to account for any effects of the solvent.
Potential Cause 3: Degradation products of the inhibitor may be toxic. Although not documented for this compound, it is a possibility that degradation products of a small molecule inhibitor could have their own biological activities, including toxicity.
-
Solution: If you suspect this is an issue, especially in very long-term experiments, consider testing the stability of the inhibitor in your media under cell-free conditions. You can pre-incubate the inhibitor in media for the duration of your experiment and then apply it to cells to see if the effect changes.
Data Presentation
Table 1: Inhibitory Activity of PIM Kinase Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound | PIM-1 | 50 | [1][2][3] |
| PIM-2 | >20,000 | [1][2][3] | |
| MEK1/2 | >20,000 | [1][2][3] | |
| SGI-1776 | PIM-1, PIM-2, PIM-3 | - | [8][9] |
| AZD1208 | PIM-1, PIM-2, PIM-3 | PIM-1: 0.4, PIM-2: 5, PIM-3: 1.9 | [10][11][12] |
Table 2: Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Duration | Reference |
| Powder | - | -20°C | ≥ 4 years | [4] |
| Stock Solution | DMSO | -80°C | Up to 2 years | [1] |
| -20°C | Up to 1 year | [1] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (e.g., 5-7 days)
This protocol is designed to assess the long-term effects of this compound on cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the entire experimental period without reaching over-confluence in the control wells. Allow cells to adhere overnight.
-
Preparation of Inhibitor Dilutions:
-
Thaw a single-use aliquot of your this compound DMSO stock solution.
-
Prepare serial dilutions of the inhibitor in your complete cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., <0.1%).
-
-
Initial Treatment (Day 0): Remove the overnight culture medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Inhibitor Replenishment (Day 2-3 and Day 4-5): To ensure a consistent concentration of the active inhibitor, perform a full media change. Carefully aspirate the old medium and replace it with freshly prepared medium containing the appropriate concentrations of this compound or vehicle.
-
Assessing Viability (Day 5-7): At the end of the incubation period, measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or direct cell counting).
-
Data Analysis: Normalize the results to the vehicle control to determine the percentage of viability for each inhibitor concentration. Plot the results to determine the IC50 value for the long-term treatment.
Protocol 2: Empirical Assessment of this compound Stability in Your Experimental System
This protocol helps to determine if the inhibitor needs to be replenished during your long-term experiment.
-
Experimental Setup:
-
Group A (Standard Protocol): Treat your cells with this compound at the beginning of the experiment and leave for the full duration (e.g., 72 hours).
-
Group B (Replenishment Protocol): Treat your cells with this compound. At the halfway point (e.g., 36 hours), replace the medium with fresh medium containing the same concentration of the inhibitor.
-
Group C (Vehicle Control): Treat cells with the vehicle (e.g., DMSO) and perform a mock media change at the halfway point.
-
-
Endpoint Measurement: At the end of the experiment (e.g., 72 hours), measure your desired endpoint (e.g., cell viability, phosphorylation of a PIM-1 target).
-
Data Interpretation:
-
If the inhibitory effect in Group B is significantly stronger than in Group A , it suggests that this compound is losing activity over the course of the experiment in your system, and regular replenishment is necessary for maintaining a consistent effect.
-
If the effects in Group A and Group B are comparable, it indicates that the inhibitor is sufficiently stable for the duration of your experiment without needing replenishment.
-
Mandatory Visualizations
Caption: PIM-1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow to Empirically Assess Inhibitor Stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PIM-1 Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot analysis of the PIM-1 protein.
Troubleshooting Guides
This section addresses specific problems you might encounter with your PIM-1 Western blot experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Signal or a Weak Signal
-
Question: I am not seeing any bands or only very faint bands for PIM-1 on my Western blot. What could be the cause?
-
Answer: A lack of signal can stem from several factors throughout the Western blotting process. Here are the most common culprits and how to address them:
-
Low Protein Expression: The cell lines or tissues you are using may not express PIM-1 at detectable levels. It's recommended to use a positive control, such as a cell lysate known to express PIM-1, to confirm your experimental setup.[1] Some sources suggest that PIM-1 is highly expressed in hematopoietic cells.[2][3]
-
Insufficient Protein Load: You may not be loading enough total protein in each lane. For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended.[1]
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane might be incomplete. You can verify a successful transfer by staining the membrane with Ponceau S after the transfer.[4][5] For larger proteins, ensure the transfer time is adequate. Conversely, smaller proteins might pass through the membrane if the pore size is too large or the transfer time is too long.[6][7]
-
Suboptimal Antibody Concentrations: The concentrations of your primary or secondary antibodies may be too low. It's advisable to perform a titration to determine the optimal antibody dilution.[5][8] Also, ensure you are using a fresh antibody solution, as repeated use can lower its effective concentration.
-
Inactive Reagents: Your detection reagents may have lost activity. Always use fresh or properly stored reagents.
-
Incorrect Secondary Antibody: Make sure the secondary antibody is specific to the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[7]
-
Issue 2: High Background
-
Question: My Western blot shows a high background, making it difficult to see the specific PIM-1 band. What can I do to reduce the background?
-
Answer: High background can obscure your results and is often due to non-specific antibody binding. Consider the following solutions:
-
Inadequate Blocking: Blocking is crucial to prevent non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST) and blocking for a sufficient amount of time, typically at least one hour.[4][5][6] Some antibody datasheets may recommend a specific blocking buffer.[2]
-
Excessive Antibody Concentration: Using too much primary or secondary antibody can lead to high background.[1][7] Try reducing the antibody concentration or optimizing it through titration.
-
Insufficient Washing: The washing steps are critical for removing unbound antibodies. Increase the number and duration of your washes with TBST to reduce background noise.[4][5]
-
Contamination: Ensure all your buffers and equipment are clean and free of contaminants that could interfere with the blot.[8]
-
Issue 3: Non-Specific Bands
-
Question: I am seeing multiple bands in addition to the expected PIM-1 band. How can I get a cleaner blot?
-
Answer: The presence of non-specific bands can be due to several reasons:
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.[8] Using a different primary antibody or increasing the stringency of your washes may help.
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Protein Degradation: If you see bands at a lower molecular weight than expected, your protein samples may have degraded. Always prepare fresh samples and use protease inhibitors in your lysis buffer.[1][6][8]
-
PIM-1 Isoforms and Post-Translational Modifications: The Pim-1 gene can produce different protein isoforms through the use of alternative translation initiation sites, resulting in proteins of approximately 44 kDa and 33 kDa.[2][3][9] Additionally, post-translational modifications like phosphorylation can cause shifts in the apparent molecular weight.[2][3][8] Consult resources like UniProt to check for known isoforms and modifications of PIM-1.[1]
-
High Antibody Concentration: As with high background, an overly concentrated primary or secondary antibody can lead to non-specific bands.[8]
-
PIM-1 Western Blot Parameters
For successful detection of PIM-1, refer to the following table for recommended starting parameters. Note that optimal conditions may vary depending on the specific antibody and experimental setup.
| Parameter | Recommendation | Notes |
| Total Protein Load | 20-40 µg per lane | May need to be optimized based on PIM-1 expression levels in your sample.[4] |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | Check the antibody datasheet for specific recommendations.[2][4] |
| Blocking Time | 1 hour at room temperature | Can be extended to improve blocking efficiency.[4] |
| Primary Antibody Incubation | 1 hour at room temperature or overnight at 4°C | Overnight incubation can increase signal strength.[2][4] |
| Washing Steps | 3 x 10 minutes with TBST | Thorough washing is crucial to reduce background.[4] |
Experimental Protocol: Standard PIM-1 Western Blot
This protocol provides a general procedure for performing a Western blot to detect the PIM-1 protein.
-
Protein Sample Preparation:
-
SDS-PAGE:
-
Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel.[4]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk in TBST) for at least 1 hour at room temperature with gentle agitation.[4]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[4]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[4]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.[4]
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Visualizing Experimental Workflows and Pathways
PIM-1 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving PIM-1, which is often activated by cytokines through the JAK/STAT pathway and plays a role in cell survival by phosphorylating downstream targets like BAD.[9]
Caption: Simplified PIM-1 signaling pathway.
Western Blot Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common Western blot issues.
Caption: A workflow for troubleshooting Western blot results.
Frequently Asked Questions (FAQs)
-
Q1: What is TCS PIM-1 1?
-
Q2: What is the expected molecular weight of PIM-1 in a Western blot?
-
Q3: Can I reuse my primary antibody solution?
-
A3: While it is possible to reuse the primary antibody solution to save costs, its effectiveness may decrease with each use. If you experience a weak signal, it is recommended to use a fresh antibody solution.
-
-
Q4: What is the difference between using non-fat dry milk and BSA as a blocking agent?
-
A4: Both are common blocking agents. However, milk contains phosphoproteins and can sometimes cross-react with phospho-specific antibodies, leading to higher background.[7] In such cases, BSA is the preferred blocking agent. Always check the antibody's datasheet for the recommended blocking buffer.[1]
-
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Pim-1 Antibody (#2907) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. wildtypeone.substack.com [wildtypeone.substack.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. abmole.com [abmole.com]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Understanding the Effect of Serum on TCS PIM-1 1 Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the activity of TCS PIM-1 1, a potent and selective ATP-competitive inhibitor of PIM-1 kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PIM-1 kinase?
A1: this compound is a small molecule inhibitor that specifically targets the PIM-1 serine/threonine kinase. It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the PIM-1 enzyme. This direct competition with ATP prevents the kinase from transferring a phosphate group to its substrates, thereby inhibiting its catalytic activity. The reported IC50 value for this compound against PIM-1 is approximately 50 nM in cell-free assays.
Q2: Why am I observing a different IC50 value for this compound in my experiments compared to the literature value?
A2: Discrepancies in IC50 values can arise from several factors related to your experimental setup. One of the most common reasons is a difference in the ATP concentration used in the assay. Since this compound is an ATP-competitive inhibitor, its apparent potency (IC50) is dependent on the concentration of ATP. Higher ATP concentrations will require higher concentrations of the inhibitor to achieve the same level of inhibition, resulting in a higher IC50 value. Other factors include the specific PIM-1 enzyme construct, substrate used, buffer composition, and the presence of interfering substances.
Q3: Can the presence of serum in my assay affect the activity of this compound?
A3: Yes, the presence of serum, such as fetal bovine serum (FBS), can significantly impact the measured activity of this compound. Serum is a complex mixture of proteins, growth factors, lipids, and small molecules.[1][2][3] These components can interfere with the assay in several ways, as detailed in the troubleshooting section below.
Q4: What are the major components in serum that can interfere with my PIM-1 kinase assay?
A4: The primary interfering components in serum include:
-
Serum Albumin: Bovine Serum Albumin (BSA) is a major component of FBS.[1] Albumin is known to bind to small hydrophobic molecules. This binding can sequester this compound, reducing its effective (free) concentration available to inhibit PIM-1 kinase, leading to an apparent decrease in potency (higher IC50).[4]
-
Other Proteins and Enzymes: Serum contains a variety of other proteins, including other kinases, phosphatases, and proteases. These can potentially interfere with the assay by phosphorylating the substrate, dephosphorylating the product, or degrading the PIM-1 enzyme or substrate.
-
Lipids and Other Small Molecules: Serum contains lipids and other small molecules that could potentially interact with the inhibitor or the enzyme, affecting the assay results.
Troubleshooting Guide
This guide addresses common issues encountered when assessing this compound activity in the presence of serum.
| Observed Problem | Potential Cause | Recommended Solution |
| Increased IC50 of this compound in the presence of serum. | Inhibitor Sequestration: Serum albumin is likely binding to this compound, reducing its free concentration.[4] | 1. Quantify the effect: Perform a dose-response experiment with varying concentrations of serum or a purified BSA to quantify the shift in IC50. 2. Modify Assay Buffer: If possible, reduce the concentration of serum. If serum is required for cellular assays, be aware of this effect when comparing to biochemical assay data. For biochemical assays, consider using a serum-free or chemically defined medium. 3. Control Experiments: Always run control experiments with and without serum to understand the magnitude of the effect. |
| High background signal in the kinase assay. | Contaminating Kinase Activity: Serum may contain other kinases that can phosphorylate the PIM-1 substrate. | 1. Run a "no PIM-1 enzyme" control: Prepare a reaction well containing the substrate, ATP, and serum, but no recombinant PIM-1. A high signal in this well indicates contaminating kinase activity from the serum. 2. Heat-inactivate the serum: Heating the serum before use can denature and inactivate many enzymes. However, this may also affect other serum components. 3. Use a more specific substrate: If possible, use a substrate that is highly specific for PIM-1 to minimize phosphorylation by other kinases. |
| Decreased overall PIM-1 activity. | Presence of Inhibitory Substances: Serum may contain endogenous inhibitors of PIM-1 or other kinases. Protease Activity: Proteases in the serum could be degrading the PIM-1 enzyme or the substrate. | 1. Include Protease Inhibitors: Add a protease inhibitor cocktail to your reaction buffer to prevent degradation of your proteins. 2. Dialyze the Serum: Dialysis can remove small molecule inhibitors from the serum. 3. Compare with a Serum-Free Control: This will help determine if the decrease in activity is due to the serum itself. |
| Inconsistent or variable results between experiments. | Batch-to-Batch Variability of Serum: The exact composition of serum can vary significantly from lot to lot.[1] | 1. Use a single lot of serum: For a series of related experiments, use the same lot of FBS to ensure consistency. 2. Test new lots: Before switching to a new lot of serum, perform a qualification experiment to ensure it produces results consistent with the previous lot. 3. Thoroughly document the serum lot number in your experimental records. |
Data Presentation
The following table illustrates a hypothetical, yet realistic, impact of serum on the IC50 value of this compound in a biochemical PIM-1 kinase assay.
| Assay Condition | This compound IC50 (nM) | Fold Shift in IC50 |
| Standard Buffer (0.1% BSA) | 52 | 1.0 |
| Standard Buffer + 2% FBS | 156 | 3.0 |
| Standard Buffer + 5% FBS | 312 | 6.0 |
| Standard Buffer + 10% FBS | 676 | 13.0 |
Note: These are example data and the actual fold shift will depend on the specific assay conditions and the lot of serum used.
Experimental Protocols
Protocol: In Vitro PIM-1 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits and general kinase assay principles.[5][6][7]
1. Reagents and Materials:
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Recombinant Human PIM-1 Kinase
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PIM-1 Substrate (e.g., a peptide derived from Bad or S6K)
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This compound Inhibitor
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ATP
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Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
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ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
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White, opaque 96- or 384-well plates
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Multichannel pipettes
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Plate reader capable of luminescence detection
2. Assay Procedure:
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Prepare Inhibitor Dilutions: Create a serial dilution of this compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the inhibitor).
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Prepare Master Mix: Prepare a master mix containing the PIM-1 kinase and the PIM-1 substrate in the kinase assay buffer.
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Dispense Reagents:
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Add the serially diluted this compound or vehicle control to the wells of the plate.
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Add the PIM-1 kinase/substrate master mix to all wells.
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Include a "no enzyme" control by adding the substrate in buffer without the kinase.
-
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Initiate the Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be close to the Km for PIM-1 if determining Ki, or at a fixed concentration for standard IC50 determination.
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Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
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Stop Reaction and Detect ADP:
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Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
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Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Read Luminescence: Measure the luminescence using a plate reader.
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Data Analysis: Subtract the "no enzyme" background from all readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Investigating the Effect of Serum
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Follow the protocol above, but prepare parallel sets of reactions.
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In one set, use the standard kinase assay buffer.
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In other sets, supplement the kinase assay buffer with different concentrations of heat-inactivated FBS (e.g., 2%, 5%, 10%).
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Ensure that the inhibitor dilutions are made in the corresponding serum-containing buffer.
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Compare the IC50 values obtained in the presence and absence of serum.
Visualizations
PIM-1 Signaling Pathway
The following diagram illustrates the upstream regulation and downstream targets of the PIM-1 kinase. PIM-1 is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[8][9] Once expressed, PIM-1 phosphorylates a range of substrates to promote cell cycle progression and inhibit apoptosis.
Experimental Workflow: Troubleshooting Serum Interference
This workflow outlines the logical steps to diagnose and understand the effect of serum on your this compound experiments.
References
- 1. Fetal bovine serum - Wikipedia [en.wikipedia.org]
- 2. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. PIM1 - Wikipedia [en.wikipedia.org]
- 9. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
TCS PIM-1 1 degradation and proper storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PIM-1 kinase inhibitor, TCS PIM-1 1.
Proper Storage and Handling
Proper storage and handling are critical to maintain the stability and activity of this compound. Incorrect storage can lead to degradation of the compound and unreliable experimental results.
Storage Recommendations
| Form | Storage Temperature | Duration | Stability |
| Solid Powder | -20°C | Long-term (≥ 4 years)[1] | Stable |
| +4°C[2] | Short-term | Stable | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[3] | Recommended for long-term storage of stock solutions[3] |
| -20°C | Up to 1 year[3] | Suitable for shorter-term storage of stock solutions[3] |
Note: Always refer to the manufacturer's certificate of analysis for batch-specific storage recommendations.
Reconstitution and Solution Preparation
This compound is soluble in DMSO up to 100 mM.[2] For cell culture experiments, it is common to dissolve this compound in 0.5% DMSO.[3]
Best Practices for Preparing Stock Solutions:
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Use fresh, anhydrous DMSO to prepare stock solutions, as moisture can affect the solubility and stability of the compound.
-
To ensure complete dissolution, vortexing and sonication may be applied.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Reduced or No Inhibitory Activity
Possible Causes and Solutions:
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Improper Storage: The compound may have degraded due to incorrect storage conditions.
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Solution: Review the storage history of the compound. If it has been stored improperly (e.g., at room temperature for an extended period, multiple freeze-thaw cycles of a stock solution), it is recommended to use a fresh vial of the inhibitor.
-
-
Incorrect Concentration: The final concentration of the inhibitor in the assay may be too low.
-
Solution: Verify all calculations used to prepare the working solutions. If possible, confirm the concentration of the stock solution using a spectrophotometer, if the molar extinction coefficient is known.
-
-
Degradation in Experimental Media: The inhibitor may be unstable in the cell culture or assay buffer.
-
Solution: Prepare fresh dilutions of the inhibitor in the experimental media immediately before use. Minimize the time the inhibitor spends in aqueous solutions before being added to the experiment.
-
-
Cellular Factors (for cell-based assays):
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Drug Efflux: The target cells may be actively pumping the inhibitor out.
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High Protein Binding: The inhibitor may be binding to proteins in the cell culture serum, reducing its effective concentration.
-
Solution: Consider using a lower serum concentration or a serum-free medium for the duration of the inhibitor treatment, if compatible with the cell line.
-
-
Issue 2: Inconsistent Results Between Experiments
Possible Causes and Solutions:
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Inconsistent Solution Preparation: Variations in the preparation of stock and working solutions can lead to different effective concentrations.
-
Solution: Standardize the solution preparation protocol. Ensure all users are following the same procedure for dissolving, diluting, and storing the inhibitor.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause degradation.
-
Solution: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
-
-
Age of Stock Solution: Older stock solutions, even when stored correctly, may exhibit reduced potency.
-
Solution: It is good practice to prepare fresh stock solutions regularly, for example, every 1-2 months, especially for ongoing, long-term projects.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[2]
Q2: How should I store my stock solution of this compound in DMSO?
A2: For long-term storage (up to 2 years), it is recommended to store aliquots of your DMSO stock solution at -80°C.[3] For shorter-term storage (up to 1 year), -20°C is also acceptable.[3]
Q3: Can I store my diluted working solutions of this compound in aqueous buffer?
A3: It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to hydrolysis and degradation. Prepare fresh dilutions from your DMSO stock solution for each experiment.
Q4: My this compound powder has changed color. Is it still usable?
A4: A change in the physical appearance of the compound, such as color, could indicate degradation. It is recommended to use a fresh vial of the inhibitor to ensure the reliability of your experimental results.
Q5: What is the known mechanism of action for this compound?
A5: this compound is an ATP-competitive inhibitor of PIM-1 kinase.[2] It binds to the ATP-binding site of the PIM-1 enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study can help to understand the stability of this compound under various stress conditions. This is a generalized protocol and may need to be optimized for your specific analytical setup.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
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Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours.
-
-
Sample Preparation for Analysis: After the incubation period, neutralize the acidic and basic samples. Dissolve the solid samples in the mobile phase. Dilute all samples to a suitable concentration for analysis.
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Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: General Stability-Indicating HPLC Method
This is a general starting point for developing an HPLC method to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 370 nm[1] |
| Column Temperature | 30°C |
Note: This method will likely require optimization to achieve baseline separation of all degradation products from the parent compound.
Visualizations
PIM-1 Signaling Pathway
Caption: PIM-1 kinase signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study of this compound.
Troubleshooting Logic for Loss of Activity
Caption: Decision-making flowchart for troubleshooting loss of this compound activity.
References
Technical Support Center: Interpreting Unexpected Phenotypes with TCS PIM-1 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during experiments with the PIM-1 kinase inhibitor, TCS PIM-1 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological effect?
This compound is a potent, ATP-competitive inhibitor of the PIM-1 serine/threonine kinase.[1][2][3][4][5] PIM-1 kinase is involved in cell cycle progression, apoptosis, and transcriptional activation. Therefore, the expected phenotype upon treatment with this compound is typically a reduction in cell proliferation, induction of apoptosis, and cell cycle arrest, particularly in cell lines where the PIM-1 signaling pathway is active.
Q2: What are the known selectivity and potency of this compound?
This compound is highly selective for PIM-1 kinase. Its inhibitory concentration (IC50) for PIM-1 is approximately 50 nM. It shows significantly lower activity against the related PIM-2 kinase and MEK1/2, with IC50 values greater than 20,000 nM for these kinases.[1][2][3][4][5]
Q3: I am observing a phenotype that is the opposite of what is expected (e.g., increased proliferation). What could be the reason?
Observing an unexpected increase in proliferation or other paradoxical effects can be perplexing. Here are a few possibilities:
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Cell Line Specific Effects: The role of PIM-1 can be highly context-dependent. In some specific cell lines, inhibition of PIM-1 might lead to the activation of compensatory signaling pathways that promote proliferation.
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Off-Target Effects: Although this compound is highly selective, at higher concentrations, the possibility of off-target effects cannot be entirely ruled out. These off-target interactions could lead to unforeseen biological responses.
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Experimental Artifacts: It is crucial to rule out experimental errors such as incorrect inhibitor concentration, contamination of cell cultures, or issues with the assay itself.
Q4: My cells are showing a different morphological phenotype than expected. How can I investigate this?
An unexpected morphological change could be linked to the known roles of PIM-1 in cell adhesion and migration. For example, loss of PIM-1 has been associated with a "hyperadhesive phenotype" in endothelial cells. To investigate this, you could perform:
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Adhesion Assays: To quantify changes in cell attachment to extracellular matrix components.
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Migration/Invasion Assays: To assess alterations in cell motility.
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Immunofluorescence Staining: To visualize the cytoskeleton and cell adhesion markers.
Troubleshooting Guide: Unexpected Phenotypes
This guide provides a structured approach to troubleshooting unexpected results when using this compound.
| Observed Phenotype | Potential Cause | Recommended Action |
| Increased Cell Proliferation | 1. Activation of compensatory signaling pathways. 2. Off-target effects at high concentrations. 3. Incorrect inhibitor concentration or inactive compound. | 1. Perform a dose-response curve to confirm the effect is concentration-dependent. 2. Analyze the activation status of other pro-proliferative pathways (e.g., MAPK/ERK, PI3K/Akt) via Western blot. 3. Verify the concentration and activity of your this compound stock. |
| No Effect on Cell Viability | 1. PIM-1 pathway is not critical for survival in the chosen cell line. 2. Insufficient inhibitor concentration or treatment duration. 3. Drug efflux pumps reducing intracellular concentration. | 1. Confirm PIM-1 expression in your cell line by Western blot or qPCR. 2. Perform a time-course and dose-response experiment. 3. Consider co-treatment with an inhibitor of drug efflux pumps (e.g., verapamil) as a control experiment. |
| Unexpected Change in Protein Phosphorylation | 1. Off-target kinase inhibition. 2. Indirect effects on other signaling pathways. 3. Crosstalk between signaling networks. | 1. Use a more structurally distinct PIM-1 inhibitor as a control to see if the phenotype is reproducible. 2. Perform a phospho-kinase array to get a broader view of the signaling changes. 3. Consult the literature for known crosstalk between the PIM-1 pathway and the unexpectedly phosphorylated protein's pathway. |
| Altered Cell Morphology/Adhesion | 1. On-target effect related to PIM-1's role in cell adhesion. 2. Off-target effects on cytoskeletal regulators. | 1. Investigate the expression and localization of adhesion molecules (e.g., integrins, cadherins) and cytoskeletal proteins (e.g., actin, tubulin) using immunofluorescence and Western blot. 2. Perform functional assays such as cell adhesion and spreading assays. |
Experimental Protocols
Western Blot Analysis of PIM-1 Pathway Inhibition
This protocol is designed to verify the on-target activity of this compound by assessing the phosphorylation of a known PIM-1 downstream target, such as p-BAD (Ser112).
Materials:
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This compound (dissolved in DMSO)
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Cell line of interest
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-p-BAD (Ser112), anti-total BAD, anti-PIM-1, anti-GAPDH (or other loading control)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
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Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 6, 12, 24 hours). Include a DMSO-only vehicle control.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
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This compound (dissolved in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only vehicle control and a positive control for cell death if available.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
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Assay Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to add the reagent and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: PIM-1 Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.
References
TCS PIM-1 1 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability with the PIM-1 kinase inhibitor, TCS PIM-1 1.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Decreased or inconsistent inhibitory activity with a new batch of this compound.
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Question: My new batch of this compound is showing lower than expected inhibition of PIM-1 activity in my cellular assay compared to the previous batch. What are the possible causes and how can I troubleshoot this?
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Answer: Batch-to-batch variability in small molecule inhibitors can stem from several factors. Here's a step-by-step guide to diagnose the issue:
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Verify Stock Solution Preparation: Incorrectly prepared stock solutions are a common source of error.
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Assess Compound Purity and Integrity: The purity of the new batch may differ from the previous one.
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Review the Certificate of Analysis (CoA) for both batches. Pay close to attention to the purity specifications.
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If you have access to analytical equipment, consider running an independent analysis (e.g., HPLC) to confirm the purity and integrity of the new batch.
-
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Perform a Dose-Response Curve Comparison: A direct comparison of the old and new batches is essential.
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Prepare fresh serial dilutions of both the old and new batches of this compound.
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Perform a dose-response experiment in parallel to determine the IC50 of each batch in your specific assay. This will provide quantitative data on any potency differences.
-
-
Evaluate Experimental Conditions: Ensure that your assay conditions have not changed.
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Confirm cell line passage number and health.
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Verify the concentration and activity of other critical reagents (e.g., ATP in a kinase assay).
-
-
Logical Workflow for Troubleshooting Decreased Inhibitory Activity
References
use of fresh DMSO for TCS PIM-1 1 solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PIM-1 kinase inhibitor, TCS PIM-1 1.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, with a focus on solubility problems.
Issue: Difficulty Dissolving this compound or Precipitate Formation in Solution
-
Root Cause: The most common reason for poor solubility of this compound is the use of dimethyl sulfoxide (DMSO) that has absorbed moisture. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. This absorbed water can significantly decrease the solubility of the compound.[1][2]
-
Solution:
-
Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous or molecular sieves-dried DMSO to prepare your stock solution.[2]
-
Proper Storage: Store DMSO in a tightly sealed container in a dry environment to minimize moisture absorption.
-
Sonication: If you still encounter solubility issues with fresh DMSO, gentle warming and sonication can aid in dissolution.[1]
-
Issue: Inconsistent Experimental Results
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Root Cause: Inconsistent results can stem from several factors, including inaccurate stock solution concentration due to incomplete dissolution, or degradation of the compound.
-
Solution:
-
Ensure Complete Dissolution: Visually inspect your stock solution to ensure that all of the solid material has dissolved before making further dilutions.
-
Proper Storage of Stock Solutions: Aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] For long-term storage (up to 2 years), -80°C is recommended.[1]
-
Use Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is fresh, anhydrous dimethyl sulfoxide (DMSO).[1][2]
Q2: Why is it critical to use fresh DMSO?
A2: DMSO is hygroscopic and readily absorbs moisture from the air. This absorbed water significantly reduces the solubility of this compound, which can lead to incomplete dissolution and inaccurate concentration of your stock solution.[1][2]
Q3: What are the storage conditions for the solid compound and stock solutions?
A3: The solid powder of this compound should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] It is important to avoid repeated freeze-thaw cycles.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective ATP-competitive inhibitor of PIM-1 kinase.[1][3][4][5] It binds to the ATP-binding site of PIM-1, thereby blocking its kinase activity.[1] It shows high selectivity for PIM-1 over PIM-2 and MEK1/2.[1][3][4]
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below. Note that the solubility in DMSO can be significantly impacted by the presence of moisture.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 30 - 100 | 81.7 - 272.33 | [1][3] |
| DMF | 20 | 54.47 | [3] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 | 0.54 | [3] |
| Water | <1 (Insoluble) | - | [2][6] |
| Ethanol | <1 (Insoluble) | - | [2][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Materials:
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This compound powder (Molecular Weight: 367.2 g/mol )[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
-
Vortexer
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Sonicator (optional)
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, add 272.3 µL of fresh, anhydrous DMSO to 1 mg of this compound powder.
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Vortex the solution thoroughly to dissolve the compound.
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If necessary, gently warm the solution and sonicate until all the solid is dissolved.[1]
-
Visually confirm that the solution is clear and free of any precipitate.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[1]
-
Visualizations
Experimental Workflow: Dissolving this compound
References
Technical Support Center: TCS PIM-1 1 Dissolution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of TCS PIM-1 1, with a focus on utilizing sonication to improve solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
A1: this compound, also known as SC 204330, is a selective, ATP-competitive inhibitor of PIM-1 kinase with an IC50 of 50 nM.[1][2][3][4] It shows good selectivity over PIM-2 and MEK1/2.[1][2][4] The compound's molecular weight is 367.2 g/mol .[5][6] this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6][7] Its solubility in aqueous solutions is limited, though it can be dissolved in a mixture of DMSO and PBS.[6]
Q2: I am having trouble dissolving this compound. What can I do?
A2: Difficulty in dissolving this compound can be due to its hydrophobic nature. To improve dissolution, you can try gentle warming, vortexing, and sonication. Sonication is a common and effective method to break down compound aggregates and enhance the dissolution of poorly soluble compounds.[8][9]
Q3: How does sonication improve the dissolution of this compound?
A3: Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which can break apart particles of the compound, reduce their size, and increase the surface area available for interaction with the solvent. This leads to a faster and more efficient dissolution process.[8][9]
Q4: Are there any risks associated with sonicating this compound?
A4: While sonication is generally a safe and effective technique, prolonged or high-intensity sonication can potentially lead to the degradation of the compound due to excessive heat generation. It is important to use a cooling bath (e.g., ice-water bath) during sonication to maintain a controlled temperature. Always start with short sonication pulses and visually inspect the solution for any signs of precipitation or color change.
Q5: What are the recommended starting concentrations for this compound stock solutions?
A5: For a stock solution in 100% DMSO, you can prepare concentrations up to 100 mM (36.72 mg/mL).[5] For in vivo experiments, a common practice is to first dissolve the compound in a small amount of DMSO and then dilute it with an appropriate vehicle, such as a PBS solution.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound does not fully dissolve in DMSO. | - Insufficient solvent volume.- Compound has aggregated.- Low-quality or wet DMSO. | - Increase the solvent volume to achieve a lower concentration.- Use sonication to break up aggregates (see protocol below).- Use fresh, anhydrous DMSO. Moisture can reduce solubility.[2][10] |
| Precipitation occurs after adding the DMSO stock to an aqueous buffer (e.g., PBS). | - The final concentration of this compound exceeds its solubility limit in the aqueous buffer.- The percentage of DMSO in the final solution is too low. | - Increase the final percentage of DMSO in the buffer. However, be mindful of the DMSO tolerance of your experimental system (e.g., cells).- Prepare a more dilute stock solution in DMSO before adding it to the aqueous buffer.- Consider using a different vehicle or formulation, such as a solution containing surfactants or cyclodextrins, though this requires further optimization. |
| The solution appears cloudy or has visible particles after sonication. | - Sonication time was insufficient.- The concentration is too high for the chosen solvent system. | - Increase the sonication time in short bursts, ensuring the solution does not overheat.- Dilute the sample with more solvent and sonicate again. |
| The compound precipitates out of solution after cooling to room temperature. | - The solution was supersaturated at the elevated temperature during sonication. | - Try preparing a more dilute solution.- If a higher concentration is necessary, the solution may need to be used immediately after preparation while it is still warm. Always check for precipitation before use. |
Quantitative Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 36.72 | 100 | Tocris Bioscience[5] |
| DMSO | 30 | ~81.7 | Cayman Chemical[6] |
| DMSO | ≥ 12.8 | ≥ 34.9 | GlpBio[7][11] |
| DMSO | 73 | 198.8 | Selleck Chemicals[2][10] |
| DMF | 20 | ~54.5 | Cayman Chemical[6] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 | ~0.54 | Cayman Chemical[6] |
Experimental Protocols
Protocol for Dissolving this compound using Sonication
This protocol provides a general guideline for improving the dissolution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator or probe sonicator
-
Ice-water bath
Procedure:
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder and place it in a sterile tube.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Initial Mixing: Briefly vortex the tube for 30-60 seconds to initially disperse the compound.
-
Sonication:
-
Place the tube in an ice-water bath to prevent overheating.
-
Sonicate the solution in short bursts of 1-2 minutes.
-
After each burst, visually inspect the solution for clarity.
-
Repeat the sonication bursts until the compound is fully dissolved. For a bath sonicator, this may take 5-15 minutes. A probe sonicator will be faster but requires careful handling to avoid overheating and cross-contamination.
-
-
Final Check: Once the solution is clear, vortex it one final time.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
PIM-1 Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation by phosphorylating various downstream targets, including pro-apoptotic proteins like BAD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. abmole.com [abmole.com]
- 5. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 9. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. glpbio.com [glpbio.com]
assessing TCS PIM-1 1 purity and quality
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and quality of the PIM-1 kinase inhibitor, TCS PIM-1 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of the PIM-1 kinase.[1][2][3] Its primary mechanism is to block the kinase activity of PIM-1, a serine/threonine kinase involved in cell cycle progression, proliferation, and apoptosis.[4][5][6] It shows high selectivity for PIM-1 over other kinases like PIM-2 and MEK1/2.[1][7][8]
Q2: What are the key quality control parameters to verify for a new batch of this compound?
A2: For a new batch of this compound, it is crucial to verify its identity, purity, and solubility. The primary quality control parameters are typically assessed using a combination of techniques including High-Performance Liquid Chromatography (HPLC) for purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity and purity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[9][10][11]
Q3: What is the expected purity level for research-grade this compound?
A3: Research-grade this compound should typically have a purity of ≥98% as determined by HPLC analysis.[2][3][7][12] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.[2]
Q4: How should I prepare stock solutions of this compound?
A4: this compound has poor solubility in water but is soluble in organic solvents like DMSO and DMF.[1][12] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of up to 100 mM (36.72 mg/mL).[2][7] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q5: What are the recommended storage conditions for this compound?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][13] Stock solutions in DMSO should be stored at -80°C for up to one year.[1] For short-term use, stock solutions can be stored at -20°C for up to one month.[1]
Quantitative Data Summary
The following tables provide key quantitative information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Alternate Names | SC 204330, Pim-1 Kinase Inhibitor II | [2][12] |
| Molecular Formula | C₁₈H₁₁BrN₂O₂ | [1][12] |
| Molecular Weight | 367.20 g/mol | [1][13] |
| CAS Number | 491871-58-0 | [1][2] |
| Max Absorbance (λmax) | 370 nm | [12] |
Table 2: Quality Control Specifications and Selectivity Profile
| Parameter | Specification / Value | Reference |
| Purity (by HPLC) | ≥98% | [2][3][12] |
| IC₅₀ (PIM-1) | 50 nM | [1][7] |
| IC₅₀ (PIM-2) | >20,000 nM | [1][7] |
| IC₅₀ (MEK1/2) | >20,000 nM | [1][7] |
| Solubility (DMSO) | ~100 mM (36.72 mg/mL) | [2] |
| Solubility (DMF) | ~20 mg/mL | [12] |
PIM-1 Signaling Pathway and Experimental Workflows
The following diagrams illustrate the biological context and analytical workflows relevant to this compound.
Caption: PIM-1 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for purity and identity assessment of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or poor results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[1] |
| Incomplete Solubilization | Ensure the compound is fully dissolved in DMSO before adding to the aqueous culture medium. Precipitates can form if the final DMSO concentration is too high or if the compound is added too quickly. |
| Incorrect Concentration | Verify the calculations for your stock solution and final dilutions. If possible, confirm the concentration of the stock solution spectrophotometrically. |
| Cell Line Resistance | PIM kinase overexpression can lead to resistance.[14][15] Consider using a positive control cell line known to be sensitive to PIM-1 inhibition. |
Issue 2: Unexpected peaks observed during HPLC purity analysis.
Caption: Logical workflow for troubleshooting unexpected HPLC results.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for determining the purity of this compound.[10][16][17]
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in DMSO to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 20 µg/mL.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detector: UV-Vis at 370 nm.[12]
-
Gradient Elution:
-
Start at 30% B, hold for 1 minute.
-
Linear gradient from 30% to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Hold at 30% B for 5 minutes to re-equilibrate.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak (this compound) by the total area of all peaks and multiplying by 100.
-
Protocol 2: Identity Confirmation by LC-MS
This protocol confirms the molecular weight of the compound.[18][19][20]
-
Sample Preparation:
-
Prepare a 10 µg/mL sample of this compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
-
LC-MS Conditions:
-
Use the same LC method as described in Protocol 1, but with a shorter gradient if only identity confirmation is needed.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of this compound.
-
The expected [M+H]⁺ ion is m/z 368.0 (for Br⁷⁹) and 370.0 (for Br⁸¹), appearing in an approximate 1:1 isotopic pattern.
-
Protocol 3: Structural Verification by ¹H NMR Spectroscopy
This protocol verifies the chemical structure of this compound.[21][22]
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated DMSO (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Use standard acquisition parameters. The DMSO solvent peak will appear at ~2.50 ppm.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the observed chemical shifts, integration values, and coupling patterns of the aromatic and hydroxyl protons to a reference spectrum or the expected structure of this compound. The spectrum should be complex, showing distinct signals for the protons on the three aromatic rings.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 3. scbt.com [scbt.com]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
- 5. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. This compound (2979) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 小分子HPLC分析_小分子鉴定_液相色谱-默克生命科学 [sigmaaldrich.cn]
- 12. caymanchem.com [caymanchem.com]
- 13. This compound - Immunomart [immunomart.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. conductscience.com [conductscience.com]
- 18. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LC-MS/MS method for determination of cyclin-dependent kinase inhibitors, BP-14 and BP-20, and its application in pharmacokinetic study in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. Small molecule-NMR | University of Gothenburg [gu.se]
Validation & Comparative
Validating PIM-1 Inhibition: A Comparative Guide to TCS PIM-1 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TCS PIM-1 1, a potent and selective inhibitor of the PIM-1 kinase, with other notable PIM inhibitors. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies.
The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising PIM-1, PIM-2, and PIM-3, are crucial mediators of cell proliferation, survival, and metabolic adaptation. Their upregulation is implicated in various hematological malignancies and solid tumors, making them attractive targets for therapeutic intervention. Validating the specific inhibition of PIM-1 is critical for understanding its role in disease and for the development of targeted therapies.
Comparative Analysis of PIM-1 Inhibitors
This compound is a well-characterized, ATP-competitive inhibitor of PIM-1 kinase.[1][2][3][4][5] Its performance, particularly its selectivity, can be benchmarked against other widely used PIM inhibitors such as the pan-PIM inhibitors AZD1208 and GDC-0339, and the first-generation inhibitor SGI-1776.
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Mechanism of Action | Key Features |
| This compound | PIM-1 | 50 | Not Reported | ATP-competitive | Highly selective for PIM-1 over PIM-2 and MEK1/2 (>400-fold).[1][2][3][4][5] |
| PIM-2 | >20,000 | ||||
| MEK1/2 | >20,000 | ||||
| AZD1208 | Pan-PIM | PIM-1: 0.4 | PIM-1: 0.1 | ATP-competitive | Potent, orally available pan-PIM inhibitor.[6][7][8][9][10] Effective in preclinical models of acute myeloid leukemia (AML).[6][9] |
| PIM-2: 5 | PIM-2: 1.92 | ||||
| PIM-3: 1.9 | PIM-3: 0.4 | ||||
| GDC-0339 | Pan-PIM | Not Reported | PIM-1: 0.03 | ATP-competitive | Potent, orally bioavailable pan-PIM inhibitor.[11][12][13] Investigated for the treatment of multiple myeloma.[11][12] |
| PIM-2: 0.1 | |||||
| PIM-3: 0.02 | |||||
| SGI-1776 | PIM family, Flt3, Haspin | PIM-1: 7 | Not Reported | ATP-competitive | First-generation PIM inhibitor with activity against other kinases.[14][15][16][17][18][19] Clinical development was halted due to cardiotoxicity concerns.[19] |
| PIM-2: 363 | |||||
| PIM-3: 69 | |||||
| Flt3: 44 |
Signaling Pathways and Experimental Validation
Understanding the PIM-1 signaling cascade is essential for designing experiments to validate inhibitor efficacy. PIM-1 is a downstream effector of the JAK/STAT pathway and influences cell survival and proliferation by phosphorylating a range of substrates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. abmole.com [abmole.com]
- 5. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TCS PIM-1 1 and Other PIM-1 Inhibitors for Researchers
For researchers and professionals in drug development, the selection of a suitable kinase inhibitor is a critical decision. This guide provides an objective comparison of TCS PIM-1 1 with other notable PIM-1 inhibitors, supported by experimental data, to aid in this selection process.
Introduction to PIM-1 Kinase
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is implicated in various cancers, making it a significant target for therapeutic intervention. A range of small molecule inhibitors have been developed to target the ATP-binding site of PIM-1, each with distinct potency and selectivity profiles. This guide focuses on a comparative analysis of this compound against other well-characterized PIM-1 inhibitors: SGI-1776, SMI-4a, CX-6258, and AZD1208.
Quantitative Comparison of PIM-1 Inhibitors
The following table summarizes the in vitro potency of this compound and its counterparts against the three PIM kinase isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Selectivity Notes |
| This compound | 50[1] | >20,000[1] | Not Reported | Highly selective for PIM-1 over PIM-2. |
| SGI-1776 | 7[2] | 363[2] | 69[2] | Potent pan-PIM inhibitor with some selectivity for PIM-1. |
| SMI-4a | 17 | Not Reported | Not Reported | Selective for PIM-1. |
| CX-6258 | 5[3][4][5] | 25[3][4][5] | 16[3][4][5] | Potent pan-PIM inhibitor. |
| AZD1208 | 0.4[6][7] | 5.0[6][7] | 1.9[6][7] | Highly potent pan-PIM inhibitor. |
Mechanism of Action
All the inhibitors compared in this guide, including this compound, are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of the PIM-1 kinase, thereby preventing the phosphorylation of its downstream substrates. This mode of action is a common and effective strategy for kinase inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the typical in vitro kinase inhibition assays used to determine the IC50 values of these compounds.
General In Vitro Kinase Assay Protocol (for IC50 Determination)
This protocol outlines a general procedure for determining the IC50 of an inhibitor against a specific kinase. The specific details for each inhibitor can be found in their respective discovery publications.
Materials:
-
Recombinant PIM-1 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a specific peptide or protein substrate for PIM-1)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the signal from the chosen detection method.
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in the appropriate solvent (e.g., DMSO) at a concentration that is typically 100-fold higher than the final desired concentration in the assay.
-
Reaction Mixture Preparation: A master mix containing the kinase buffer, recombinant PIM-1 kinase, and the substrate is prepared.
-
Assay Plate Setup: The serially diluted inhibitor and a vehicle control (solvent only) are added to the wells of the microplate.
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding the ATP solution to each well.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and Detection: The kinase reaction is stopped, and the amount of product formed (e.g., ADP or phosphorylated substrate) is quantified using a suitable detection reagent and a plate reader.
-
Data Analysis: The data is analyzed by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Note: The specific concentrations of the kinase, substrate, and ATP, as well as the incubation time and temperature, should be optimized for each specific assay and can be found in the original research articles for each inhibitor.
-
This compound: The experimental protocol for determining the IC50 of this compound is detailed in the publication by Cheney, I.W., et al., Bioorg. Med. Chem. Lett. 2007, 17(6), 1679-1683.[1]
-
CX-6258: The discovery and characterization of CX-6258, including the experimental protocols, are described in the paper by Haddach, M., et al., ACS Med. Chem. Lett. 2012, 3(2), 135-139.[3][4][5]
Visualizing Key Processes
To further aid in the understanding of PIM-1 inhibition, the following diagrams illustrate the PIM-1 signaling pathway and a typical experimental workflow for evaluating PIM-1 inhibitors.
Caption: PIM-1 Signaling Pathway
Caption: Kinase Inhibitor Assay Workflow
Conclusion
This compound is a potent and highly selective inhibitor of PIM-1 kinase. Its high selectivity for PIM-1 over PIM-2 makes it a valuable tool for specifically studying the function of the PIM-1 isoform. In contrast, inhibitors like CX-6258 and AZD1208 are pan-PIM inhibitors, potently targeting all three isoforms. The choice of inhibitor will therefore depend on the specific research question. For studies requiring broad inhibition of the PIM kinase family, a pan-inhibitor would be more appropriate. However, for dissecting the specific roles of PIM-1, the high selectivity of this compound offers a distinct advantage. Researchers should carefully consider the data presented in this guide and consult the original publications to make an informed decision based on their experimental needs.
References
- 1. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PIM Kinase Inhibitors: TCS PIM-1 1 vs. SGI-1776
For researchers and drug development professionals navigating the landscape of cancer therapeutics, the selection of appropriate chemical probes and lead compounds is critical. This guide provides an objective comparison of two notable PIM kinase inhibitors, TCS PIM-1 1 and SGI-1776, focusing on their performance, mechanism of action, and selectivity, supported by available experimental data.
At a Glance: Key Biochemical Properties
A summary of the core biochemical and cellular characteristics of this compound and SGI-1776 is presented below, offering a rapid comparative overview.
| Feature | This compound | SGI-1776 |
| Target(s) | Primarily PIM-1 Kinase | Pan-PIM Kinase (PIM-1, -2, -3), FLT3 |
| Mechanism of Action | ATP-competitive | ATP-competitive |
| IC50 (PIM-1) | 50 nM[1][2][3][4] | 7 nM[5][6] |
| IC50 (PIM-2) | >20,000 nM[1][3][4] | 363 nM[5][7] |
| IC50 (PIM-3) | Not reported | 69 nM[5][7] |
| IC50 (FLT3) | Not reported | 44 nM[5][6] |
| Cellular Potency | Varies by cell line; used in µM range in some studies[8] | Induces apoptosis in the low µM range in various cancer cell lines[6][9] |
Delving Deeper: Mechanism of Action and Cellular Effects
This compound is characterized as a potent and highly selective ATP-competitive inhibitor of PIM-1 kinase.[1][2][3][4][10] Its selectivity for PIM-1 over PIM-2 and other kinases like MEK1/2 is a distinguishing feature.[1][3][4] This specificity makes it a valuable tool for dissecting the specific roles of PIM-1 in cellular processes. In cancer cell lines, this compound has been shown to inhibit cell viability and PIM-1 gene expression.[8]
SGI-1776 , in contrast, is a pan-PIM inhibitor, targeting all three PIM kinase isoforms (PIM-1, -2, and -3) with varying potency.[5][7][11][12] Notably, SGI-1776 also exhibits potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key driver in certain hematological malignancies like acute myeloid leukemia (AML).[5][6] This dual inhibitory activity can be a therapeutic advantage in cancers where both PIM and FLT3 signaling pathways are active.[5]
The mechanism of action for SGI-1776 is more extensively documented. It induces apoptosis in various cancer cells, including those from chronic lymphocytic leukemia (CLL) and AML.[5][12][13] A key aspect of its pro-apoptotic effect is the significant reduction of the anti-apoptotic protein Mcl-1 at both the transcript and protein levels.[5][9][12][13] Furthermore, SGI-1776 has been shown to decrease the levels of c-Myc, a proto-oncogene and a downstream target of PIM-1.[9][12] In some multiple myeloma cell lines, SGI-1776 has been observed to induce autophagy.[7]
Signaling Pathways in Focus
The differential selectivity of this compound and SGI-1776 dictates their impact on cellular signaling. The following diagrams illustrate the primary signaling pathways targeted by each inhibitor.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 values of kinase inhibitors.
Detailed Steps:
-
Reagent Preparation: Recombinant PIM-1 kinase, a suitable peptide substrate, and ATP are prepared in a kinase reaction buffer. The inhibitors, this compound or SGI-1776, are serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and inhibitor.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, typically by adding a solution containing EDTA.
-
Detection: The extent of substrate phosphorylation is quantified. For radiometric assays, this involves measuring the incorporation of radioactive phosphate. For non-radiometric assays, this can be achieved using specific antibodies that recognize the phosphorylated substrate in an ELISA or other immunoassay format.
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability and Apoptosis Assays
These assays are crucial for evaluating the cellular effects of the inhibitors.
Cell Lines:
-
AML: MV-4-11 (FLT3-ITD), MOLM-13 (FLT3-ITD), OCI-AML-3 (wild-type FLT3)[5]
-
Multiple Myeloma: U266, MM.1S[7]
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions. Cells are then treated with a range of concentrations of this compound or SGI-1776 for specified time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included in all experiments.
-
Cell Viability Assessment (MTT or CellTiter-Glo® Assay):
-
For MTT assays, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to the cells. Viable cells with active metabolism convert the MTT into a purple formazan product, which is then solubilized and quantified by measuring the absorbance at a specific wavelength.
-
For CellTiter-Glo® assays, a reagent that measures ATP levels is added to the cells. The amount of ATP is directly proportional to the number of viable cells and is quantified by luminescence.
-
-
Apoptosis Assessment (Annexin V/Propidium Iodide Staining):
-
Treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late-stage apoptosis or necrosis.
-
The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Western Blot Analysis
This technique is used to assess the levels of specific proteins involved in the targeted signaling pathways.
Protocol:
-
Protein Extraction: Following treatment with the inhibitors, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., PIM-1, phospho-Bad, Mcl-1, c-Myc, β-actin as a loading control).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imaging system.
In Vivo Efficacy
SGI-1776 has been evaluated in in vivo models. In a xenograft model using MV-4-11 AML cells, oral administration of SGI-1776 led to potent and sustained antitumor activity, with some tumors disappearing or becoming nearly impalpable.[5]
Summary and Conclusion
This compound and SGI-1776 are both valuable chemical tools for studying PIM kinase biology and for potential therapeutic development. The choice between these two inhibitors will largely depend on the specific research question or therapeutic strategy.
-
This compound is an ideal tool for investigating the specific functions of PIM-1 due to its high selectivity. Its use can help to elucidate the precise role of this kinase isoform in various cellular processes without the confounding effects of inhibiting PIM-2 and PIM-3.
-
SGI-1776 offers a broader inhibition profile, targeting all three PIM kinase isoforms and FLT3. This multi-targeted approach may be advantageous in treating cancers that are dependent on both PIM and FLT3 signaling pathways, such as certain types of AML. The extensive characterization of its cellular effects and its demonstrated in vivo efficacy provide a strong basis for its further investigation as a potential anti-cancer agent.
For researchers, the detailed experimental protocols provided in this guide should facilitate the design and execution of studies aimed at further characterizing these inhibitors and their therapeutic potential. The clear differences in their selectivity and mechanism of action underscore the importance of choosing the right tool for the specific scientific inquiry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 5. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Facebook [cancer.gov]
- 12. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Cellular Target Engagement of TCS PIM-1 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of TCS PIM-1 1, a potent and selective ATP-competitive inhibitor of PIM-1 kinase. We present supporting experimental data for this compound and compare its performance with other known PIM-1 inhibitors.
Introduction to PIM-1 Kinase and this compound
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2][3] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[1][2][4][5][6] this compound is a selective inhibitor of PIM-1 kinase with a reported IC50 value of 50 nM.[7][8][9][10][11][12] It functions by competing with ATP for the binding site on the kinase, thereby inhibiting its catalytic activity.[7][8][9][10] This guide focuses on methods to verify that this compound effectively engages and inhibits PIM-1 in a cellular context.
Comparison of PIM-1 Inhibitors
The following table summarizes the in vitro potency of this compound and other commercially available PIM-1 inhibitors.
| Inhibitor | Type | IC50 (PIM-1) | Selectivity |
| This compound | ATP-competitive | 50 nM[7][8][10] | High selectivity over PIM-2 and MEK1/2 (>20,000 nM)[7][8][9] |
| AZD1208 | Pan-PIM inhibitor | Not specified | Inhibits all three PIM isoforms[5] |
| SGI-1776 | Pan-PIM inhibitor | Not specified | Pan-PIM inhibitor[2] |
| SMI-4a | PIM-1/3 inhibitor | Not specified | Potent against PIM-1 and PIM-3[4] |
Experimental Approaches to Confirm Target Engagement
Confirming that a compound like this compound reaches and inhibits its intended target within a cell is a critical step in drug discovery. Below are key experimental approaches to demonstrate PIM-1 target engagement in cells.
Western Blot Analysis of PIM-1 Substrate Phosphorylation
A direct method to confirm PIM-1 inhibition is to measure the phosphorylation status of its downstream substrates. A well-established substrate of PIM-1 is the pro-apoptotic protein BAD, which is phosphorylated at serine 112 (Ser112).[2][13][14] Inhibition of PIM-1 will lead to a decrease in the levels of phosphorylated BAD (p-BAD).
Experimental Workflow:
Caption: Workflow for Western Blot Analysis of p-BAD.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess target engagement by measuring the thermal stabilization of a protein upon ligand binding. When a drug binds to its target protein, the protein-drug complex becomes more resistant to thermal denaturation.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
PIM-1 Signaling Pathway
The following diagram illustrates the central role of PIM-1 in cell survival and proliferation pathways.
Caption: Simplified PIM-1 Signaling Pathway.
Experimental Protocols
Protocol 1: Western Blot for p-BAD (Ser112)
-
Cell Culture and Treatment: Plate a human cancer cell line known to express PIM-1 (e.g., K562, Daudi, or Raji) at a density of 1x10^6 cells/well in a 6-well plate.[2] Allow cells to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 24-48 hours.[2]
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation and Detection: Incubate the membrane overnight at 4°C with primary antibodies against p-BAD (Ser112), total BAD, PIM-1, and a loading control (e.g., GAPDH or β-actin). Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-BAD signal to total BAD and the loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 10x IC50) or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis and Separation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Analyze the samples by Western blotting as described in Protocol 1, using a primary antibody against PIM-1.
-
Data Analysis: Quantify the PIM-1 band intensity for each temperature point. Plot the normalized band intensity against temperature to generate melt curves. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target engagement.
Conclusion
Confirming target engagement in a cellular context is essential for the validation of a specific kinase inhibitor. For this compound, a combination of indirect methods, such as monitoring the phosphorylation of the downstream substrate BAD, and direct biophysical methods like CETSA, can provide robust evidence of its intracellular activity. The protocols and comparative data provided in this guide offer a framework for researchers to design and execute experiments to confidently verify the cellular efficacy of this compound and other PIM-1 inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 5. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Pim Kinase Inhibitors: R&D Systems [rndsystems.com]
- 10. caymanchem.com [caymanchem.com]
- 11. glpbio.com [glpbio.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. reactionbiology.com [reactionbiology.com]
- 14. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Unveiling the Impact of PIM-1 Inhibition on Pro-Apoptotic Bad Phosphorylation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the effects of PIM-1 kinase inhibition, with a focus on TCS PIM-1 1, on the phosphorylation of the pro-apoptotic protein Bad. We provide supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and workflows.
The Serine/Threonine kinase PIM-1 is a key regulator of cell survival and proliferation, exerting its anti-apoptotic effects in part through the phosphorylation and subsequent inactivation of the pro-apoptotic Bcl-2 family member, Bad. Inhibition of PIM-1 kinase activity is a promising strategy in cancer therapy. This guide focuses on the use of Western blotting to assess the efficacy of PIM-1 inhibitors by measuring the phosphorylation status of Bad.
Comparative Analysis of PIM-1 Inhibitors on Bad Phosphorylation
Several small molecule inhibitors have been developed to target the kinase activity of PIM-1. Their efficacy in preventing the phosphorylation of Bad can be quantitatively assessed by Western blot analysis. While direct quantitative data for this compound is emerging, studies on analogous PIM-1 inhibitors provide a strong comparative framework.
A study on the PIM-1 inhibitor "PIM1-1" (highly likely to be this compound based on its context of use) in Burkitt's lymphoma cell lines, Daudi and Raji, demonstrated a dose-dependent decrease in the phosphorylation of Bad.[1] Similarly, the pan-Pim kinase inhibitor CX-6258 has been shown to cause a dose-dependent inhibition of Bad phosphorylation at Serine 112 in MV-4-11 human acute myeloid leukemia (AML) cells.[2][3][4] Another pan-Pim inhibitor, SGI-1776, also exhibited a clear dose-dependent decrease in phosphorylated Bad (Ser112) levels in prostate cancer cell lines.[5]
The following table summarizes the observed effects of PIM-1 inhibition on Bad phosphorylation from a representative study.
| Cell Line | Inhibitor (Concentration) | Duration of Treatment | Change in p-Bad Levels (Relative to Control) | Reference |
| Daudi | PIM1-1 (0.1 µM) | 48 hours | Noticeable Decrease | [6] |
| Daudi | PIM1-1 (1 µM) | 48 hours | Significant Decrease | [6] |
| Daudi | PIM1-1 (10 µM) | 48 hours | Strong Decrease | [6] |
| Raji | PIM1-1 (10 µM) | 48 hours | Significant Decrease | [6] |
| MV-4-11 | CX-6258 (0.1 µM) | 2 hours | Dose-dependent inhibition | [7] |
| MV-4-11 | CX-6258 (1 µM) | 2 hours | Dose-dependent inhibition | [7] |
| MV-4-11 | CX-6258 (10 µM) | 2 hours | Dose-dependent inhibition | [7] |
Signaling Pathway of PIM-1 and Bad
PIM-1 kinase directly phosphorylates the pro-apoptotic protein Bad at multiple serine residues, primarily Ser112, but also Ser136 and Ser155.[1] This phosphorylation event creates a binding site for 14-3-3 proteins. The binding of 14-3-3 to phosphorylated Bad sequesters it in the cytoplasm, preventing it from interacting with and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane. This ultimately leads to the suppression of apoptosis and promotion of cell survival. Treatment with a PIM-1 inhibitor like this compound blocks this phosphorylation cascade, leaving Bad in its unphosphorylated, active state, where it can promote apoptosis.
Caption: PIM-1 kinase phosphorylates and inactivates the pro-apoptotic protein Bad.
Experimental Workflow for Western Blot Analysis of p-Bad
The following diagram outlines the key steps involved in performing a Western blot to analyze the phosphorylation status of Bad after treating cells with this compound.
Caption: Workflow for analyzing p-Bad levels by Western blot after this compound treatment.
Detailed Experimental Protocol: Western Blot for p-Bad
This protocol is a composite of best practices for the detection of phosphorylated Bad following treatment with a PIM-1 inhibitor.
1. Cell Culture and Treatment:
-
Cell Lines: Daudi, Raji (Burkitt's lymphoma), or other relevant cancer cell lines expressing PIM-1.
-
Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24, 48 hours).
2. Protein Extraction:
-
Lysis Buffer: RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Procedure:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer and incubate on ice for 30 minutes.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Quantification: Determine protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.
-
Rabbit anti-phospho-Bad (Ser112) antibody (e.g., 1:1000 dilution)
-
Rabbit anti-total Bad antibody (e.g., 1:1000 dilution)
-
Mouse anti-β-actin antibody (e.g., 1:5000 dilution, as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated goat anti-rabbit or anti-mouse IgG secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis:
-
Detection: Use an enhanced chemiluminescence (ECL) detection kit and capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the p-Bad band to the total Bad band for each sample to determine the relative phosphorylation level.
References
- 1. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for PIM-1 Inhibition: TCS PIM-1 1 vs. PIM-1 siRNA Knockdown
For researchers, scientists, and drug development professionals navigating the complexities of targeting the PIM-1 kinase, a proto-oncogenic serine/threonine kinase implicated in various cancers, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical one. This guide provides an objective comparison of two prominent methods: the chemical inhibitor TCS PIM-1 1 and PIM-1-specific small interfering RNA (siRNA) knockdown.
This comparison delves into their mechanisms of action, performance data from various studies, and the intricacies of their experimental application. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows, this guide aims to equip researchers with the necessary information to make an informed decision for their specific research needs.
At a Glance: this compound vs. PIM-1 siRNA
| Feature | This compound | PIM-1 siRNA Knockdown |
| Mechanism of Action | ATP-competitive inhibitor of PIM-1 kinase activity.[1] | Post-transcriptional gene silencing by degrading PIM-1 mRNA.[2] |
| Target | PIM-1 kinase protein. | PIM-1 messenger RNA (mRNA). |
| Mode of Inhibition | Reversible, competitive inhibition of ATP binding.[1] | Sequence-specific degradation of mRNA, leading to reduced protein expression.[2] |
| Specificity | High selectivity for PIM-1 over PIM-2 and MEK1/2.[1][3][4] | High sequence specificity to PIM-1 mRNA; potential for off-target effects.[5] |
| Duration of Effect | Dependent on compound half-life and cellular clearance. | Typically 24-72 hours, depending on cell type and experimental conditions.[6] |
| Delivery Method | Direct addition to cell culture medium.[7] | Transfection using lipid-based reagents or electroporation.[8] |
Performance Data: A Quantitative Look
Direct comparative studies providing quantitative data for this compound and PIM-1 siRNA under identical experimental conditions are limited in the currently available literature. However, by collating data from various studies, we can infer their respective efficacies in inhibiting PIM-1 function and affecting downstream cellular processes.
Inhibition of PIM-1 and Impact on Cell Viability
| Agent | Cell Line | Concentration / Dose | Effect on PIM-1 | Effect on Cell Viability | Citation |
| This compound | Daudi (Burkitt's lymphoma) | 10 µM | Decreased PIM-1 protein and gene expression | ~50% decrease after 48h | [7] |
| This compound | Raji (Burkitt's lymphoma) | 20 µM | Decreased p-BAD | ~50% decrease after 48h | [7] |
| PIM-1 siRNA | PC-3 (Prostate cancer) | Not specified | Significantly inhibited PIM-1 expression | Decreased cell proliferation | [2] |
| PIM-1 siRNA | SACC-83, SACC-LM (Salivary adenoid cystic carcinoma) | Not specified | Inhibition of PIM-1 protein levels | Significant decrease after 48h and 72h | [9] |
Induction of Apoptosis
| Agent | Cell Line | Concentration / Dose | Effect on Apoptosis | Citation |
| This compound | Daudi, Raji | 0.1–10 µM | Inhibition of pro-apoptotic BAD phosphorylation, detection of cleaved caspase-3 | [7] |
| PIM-1 siRNA | PC-3 | Not specified | Induction of apoptosis | [2] |
| PIM-1 siRNA | PCI-43 | Not specified | Increased apoptosis in the presence of cisplatin | [10] |
Experimental Protocols: A Practical Guide
Successful implementation of either method hinges on meticulous experimental execution. Below are detailed protocols for key experiments.
This compound Treatment Protocol
-
Stock Solution Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).[11] Store at -20°C.
-
Cell Seeding: Plate cells at the desired density in appropriate cell culture plates and allow them to adhere overnight.
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 20, 30, 40 µM).[7] Remove the existing medium from the cells and replace it with the medium containing this compound. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: Following incubation, cells can be harvested for analysis of PIM-1 activity, protein expression, cell viability, or apoptosis.
PIM-1 siRNA Knockdown Protocol
-
siRNA Preparation: Resuspend lyophilized PIM-1 siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of, for example, 20 µM.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
Transfection Complex Formation:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Knockdown Efficiency Assessment: Harvest the cells to assess PIM-1 mRNA levels by qRT-PCR or PIM-1 protein levels by Western blot to confirm knockdown efficiency.[12]
-
Phenotypic Analysis: Perform cell-based assays to evaluate the phenotypic consequences of PIM-1 knockdown.
Visualizing the Science: Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.
PIM-1 Signaling Pathway
Caption: PIM-1 Signaling Cascade.
Experimental Workflow for Comparison
Caption: Comparative Experimental Workflow.
Discussion and Future Perspectives
Both this compound and PIM-1 siRNA are powerful tools for investigating the function of PIM-1 kinase. This compound offers a rapid and reversible method to inhibit PIM-1's catalytic activity, making it suitable for studying the immediate effects of kinase inhibition. Its high selectivity for PIM-1 is a significant advantage, minimizing confounding off-target effects on other kinases.[1][3][4]
On the other hand, PIM-1 siRNA provides a way to specifically reduce the total cellular pool of PIM-1 protein, which can be advantageous for studying the non-catalytic roles of the kinase or for achieving a more sustained loss-of-function phenotype. However, the potential for off-target effects, where the siRNA may unintentionally silence other genes with partial sequence homology, is a critical consideration that requires careful experimental validation with appropriate controls.[5]
Choosing the Right Tool:
-
For studying the immediate consequences of PIM-1 catalytic inhibition: this compound is the preferred choice due to its rapid action and reversibility.
-
For investigating the long-term effects of PIM-1 loss or its non-catalytic functions: PIM-1 siRNA is more appropriate.
Future Directions:
To provide a more definitive comparison, future studies should directly compare this compound and PIM-1 siRNA in the same cell lines and assays. Such studies should include:
-
A dose-response curve for this compound alongside a time-course and dose-response for PIM-1 siRNA to determine optimal working concentrations.
-
Quantitative assessment of on-target effects (PIM-1 kinase activity for the inhibitor and PIM-1 protein levels for the siRNA).
-
Comprehensive off-target analysis for both agents, for instance, by performing kinome profiling for this compound and transcriptomic analysis for PIM-1 siRNA.
-
Direct comparison of their effects on key downstream signaling events and cellular phenotypes like proliferation, apoptosis, and cell cycle progression.
By conducting such rigorous comparative studies, the scientific community can gain a clearer understanding of the strengths and limitations of each approach, ultimately accelerating the development of effective PIM-1 targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PIM-1 gene RNA interference induces growth inhibition and apoptosis of prostate cancer cells and suppresses tumor progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Pim Kinase | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Improving siRNA-Induced Gene Silencing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleck.co.jp [selleck.co.jp]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to TCS PIM-1 1 for Dose-Response Analysis in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the PIM-1 kinase inhibitor, TCS PIM-1 1, with other commercially available alternatives. This document summarizes key performance data, outlines detailed experimental protocols for dose-response analysis, and visualizes the relevant biological pathways and experimental workflows.
Performance Comparison of PIM-1 Kinase Inhibitors
This compound is a potent and selective ATP-competitive inhibitor of the PIM-1 kinase, a crucial target in various cancers due to its role in promoting tumor growth and resistance to therapies.[1] The following table provides a comparative overview of this compound and other notable PIM-1 inhibitors, focusing on their half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency.
| Inhibitor | Type | PIM-1 IC50/Ki | PIM-2 IC50/Ki | PIM-3 IC50/Ki | Assay Type |
| This compound | Selective | 50 nM[1] | >20,000 nM[1] | Not Reported | Not Specified |
| AZD1208 | Pan-PIM | 0.4 nM[2] | 5 nM[2] | 1.9 nM[2] | Cell-free |
| PIM447 (LGH447) | Pan-PIM | 6 pM (Ki)[2] | 18 pM (Ki)[2] | 9 pM (Ki)[2] | Not Specified |
| CX-6258 HCl | Pan-PIM | 5 nM[2] | 25 nM[2] | 16 nM[2] | Not Specified |
| SGI-1776 free base | Pan-PIM | 7 nM[2] | 363 nM | 69 nM | Cell-free |
| SMI-4a | Selective | 17 nM[2] | Modestly potent | Not Reported | Not Specified |
| SMI-16a | Selective | 150 nM[2] | 20 nM[2] | Not Reported | Not Specified |
| Hispidulin | Selective | 2.71 µM[2] | Not Reported | Not Reported | Not Specified |
| Quercetagetin | Selective | 0.34 µM[3] | >10-fold higher | Not Reported | ELISA-based |
Experimental Protocols for Dose-Response Curve Analysis
Accurate determination of an inhibitor's IC50 value is critical for its characterization. Below are detailed methodologies for both biochemical and cell-based assays commonly employed for this purpose.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant PIM-1 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
PIM-1 substrate (e.g., a specific peptide)
-
This compound and other test inhibitors
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Microplate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the kinase buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the PIM-1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the cytotoxic effects of an inhibitor.
Materials:
-
Cancer cell line known to express PIM-1 (e.g., T47D human breast cancer cells)[4]
-
Cell culture medium and supplements
-
This compound and other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Microplate reader for absorbance measurement
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
-
Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Visualizing Key Processes
To better understand the context of PIM-1 inhibition, the following diagrams illustrate the experimental workflow for dose-response analysis and the PIM-1 signaling pathway.
Caption: Experimental Workflow for Dose-Response Analysis.
Caption: Simplified PIM-1 Signaling Pathway.
References
Comparative Analysis of TCS PIM-1 1 Potency Across Diverse Cell Lines
TCS PIM-1 1: In Vitro Potency
This compound is consistently reported to be a highly potent inhibitor of PIM-1 kinase in cell-free biochemical assays. Its selectivity for PIM-1 over other related kinases is a key feature.
| Kinase | IC50 (nM) | Assay Type |
| PIM-1 | 50[1][2][3] | Cell-free kinase assay |
| PIM-2 | >20,000[1][2][3] | Cell-free kinase assay |
| MEK1/2 | >20,000[1][2][3] | Cell-free kinase assay |
Table 1: In Vitro IC50 Values for this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against PIM-1, PIM-2, and MEK1/2 kinases in biochemical assays.
Comparative Cellular IC50 Values of PIM-1 Inhibitors
To provide a framework for the expected cellular activity of this compound, the following table presents IC50 values for other selective PIM-1 inhibitors in various cancer cell lines. These cell lines represent different hematological and solid tumor types where PIM-1 is often overexpressed and plays a crucial role in cell survival and proliferation.
| Cell Line | Cancer Type | PIM-1 Inhibitor | IC50 (µM) |
| MCF-7 | Breast Cancer | Curcumin-pyrimidine analog 3g | 0.61 ± 0.05[4] |
| Curcumin-pyrimidine analog 3b | 4.95 ± 0.94[4] | ||
| MV-4-11 | Acute Myeloid Leukemia | SGI-1776 | ~0.1 (inhibition of RNA synthesis)[5] |
| Thymoquinone (72h) | 3.8[6] | ||
| MOLM-14 | Acute Myeloid Leukemia | WS6 | <0.2[7] |
| Ispinesib | <0.2[7] | ||
| K562 | Chronic Myeloid Leukemia | Thymoquinone (72h) | 11[6] |
Table 2: Comparative Cellular IC50 Values of Various PIM-1 Inhibitors. This table shows the reported IC50 values for different PIM-1 inhibitors in several cancer cell lines. This data can be used to estimate the potential effective concentration range for this compound in similar cell-based assays.
Experimental Protocols
General Protocol for IC50 Determination using MTT Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (or other inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the compound in complete growth medium. The final DMSO concentration in the wells should be less than 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
PIM-1 Signaling Pathway
The following diagram illustrates the central role of PIM-1 kinase in cell signaling pathways that promote cell survival and proliferation. PIM-1 is downstream of the JAK/STAT pathway and influences the activity of several key proteins involved in apoptosis and cell cycle regulation.
Caption: PIM-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps involved in determining the IC50 value of an inhibitor in a cell-based assay.
Caption: Workflow for determining the IC50 of an inhibitor using an MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. selleck.co.jp [selleck.co.jp]
- 4. ias.ac.in [ias.ac.in]
- 5. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Cross-Validation of TCS PIM-1 1 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PIM-1 kinase inhibitor, TCS PIM-1 1, with other notable PIM-1 inhibitors. The data presented herein is supported by experimental findings from in vitro and cellular assays, and cross-validated with genetic models to ascertain on-target effects. This document aims to serve as a valuable resource for researchers in the field of oncology and drug discovery, offering objective data to inform experimental design and inhibitor selection.
Comparison of PIM-1 Inhibitor Potency and Selectivity
The selection of a suitable chemical probe or therapeutic candidate hinges on its potency and selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized PIM-1 inhibitors against the three PIM kinase isoforms.
| Inhibitor | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Selectivity Profile |
| This compound | 50[1][2][3] | >20,000[1][2][3] | >20,000 | Highly selective for PIM-1 |
| SMI-4a | 17[1] | Modest Inhibition | - | Selective for PIM-1 |
| AZD1208 | 0.4[1][4] | 5.0[4] | 1.9[4] | Pan-PIM inhibitor |
| CX-6258 | 5[1] | 25[1] | 16[1] | Pan-PIM inhibitor |
| SGI-1776 | 7[1][5] | 363[5] | 69[5] | Preferential for PIM-1 |
| PIM447 (LGH447) | 0.006 (Ki)[1][5] | 0.018 (Ki)[1][5] | 0.009 (Ki)[1][5] | Pan-PIM inhibitor |
| GDC-0339 | 0.03 (Ki)[5] | 0.1 (Ki)[5] | 0.02 (Ki)[5] | Pan-PIM inhibitor |
Effects on Cellular Processes
The functional consequence of PIM-1 inhibition is a critical aspect of its therapeutic potential. The table below outlines the observed effects of this compound on key cellular processes in different cancer cell lines.
| Cell Line | Cancer Type | Effect of this compound | IC50 (µM) | Downstream Effects |
| Daudi[6] | Burkitt's Lymphoma | Inhibition of cell viability, induction of apoptosis[6] | 10[6] | Decreased BAD phosphorylation, Caspase-3 cleavage[6] |
| Raji[6] | Burkitt's Lymphoma | Inhibition of cell viability, induction of apoptosis[6] | 20[6] | Decreased BAD phosphorylation, Caspase-3 cleavage[6] |
| K562[6] | Chronic Myeloid Leukemia | Less sensitive to viability inhibition[6] | 30[6] | No significant change in PIM-1 expression at 10µM[6] |
Cross-Validation with Genetic Models
To ascertain that the observed cellular effects of PIM-1 inhibitors are due to their on-target activity, genetic models such as PIM-1 knockout or knockdown systems are employed. These models provide a crucial baseline for evaluating the specificity of small molecule inhibitors.
A key study in a murine model of myelofibrosis, a disease characterized by elevated PIM-1 expression, demonstrated that genetic ablation of Pim1 significantly ameliorated the disease phenotype[7]. This included a reduction in bone marrow fibrosis and splenomegaly. The study further showed that pharmacological inhibition of PIM-1 with TP-3654 phenocopied the effects of the genetic knockout, providing strong evidence for the on-target efficacy of the inhibitor[7].
Similarly, in vitro studies utilizing siRNA-mediated knockdown of PIM-1 have been instrumental in validating the downstream signaling consequences of PIM-1 inhibition. For instance, knockdown of PIM-1 in human cancer cell lines has been shown to decrease the phosphorylation of the pro-apoptotic protein BAD at Ser112 and Ser136, leading to apoptosis[8]. This effect is mirrored by treatment with specific PIM-1 inhibitors, confirming that the inhibitors are acting through the intended mechanism[9].
Experimental Protocols
In Vitro PIM-1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of an inhibitor to the PIM-1 kinase domain.
Materials:
-
Recombinant PIM-1 Kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
Test compounds (e.g., this compound) and controls
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of the diluted test compound.
-
Prepare a mixture of PIM-1 kinase and Eu-anti-Tag antibody in kinase buffer and add 5 µL to each well.
-
Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the Europium donor and the Alexa Fluor™ 647 acceptor.
-
The IC50 value is calculated from the dose-response curve of the inhibitor's ability to displace the tracer from the kinase.
Cellular Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., Daudi, Raji)
-
Cell culture medium and supplements
-
96-well opaque-walled multiwell plates
-
This compound and other test compounds
-
CellTiter-Glo® Reagent
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor (e.g., 0.1 to 40 µM of this compound) or vehicle control (DMSO) for 48 hours[6].
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
The half-maximal inhibitory concentration (IC50) for cell viability is determined from the dose-response curve.
Western Blotting for Phospho-BAD
This technique is used to detect the phosphorylation status of BAD, a downstream target of PIM-1.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-BAD (Ser112/Ser136), anti-total BAD, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells treated with the PIM-1 inhibitor or control and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BAD overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total BAD and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in BAD phosphorylation.
Visualizations
Caption: PIM-1 signaling pathway and points of intervention.
Caption: Experimental workflow for PIM-1 inhibitor validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 9. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PIM-1 Kinase Inhibitors: TCS PIM-1 1 vs. SMI-4a in Cancer Research
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the role of therapeutic targets in cancer. This guide provides an objective comparison of two widely used PIM-1 kinase inhibitors, TCS PIM-1 1 and SMI-4a, summarizing their biochemical and cellular activities, and providing detailed experimental protocols to support further investigation.
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in a variety of hematological and solid tumors.[1][2] These kinases play a crucial role in regulating cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy.[1][3] this compound and SMI-4a are two small molecule inhibitors that have been instrumental in probing the function of PIM-1 in cancer biology.
Biochemical Activity and Selectivity
A critical aspect of a chemical inhibitor is its potency and selectivity for the intended target. Both this compound and SMI-4a have been characterized for their inhibitory activity against PIM-1 and other kinases.
| Inhibitor | Target | IC50 (nM) | Selectivity | Mechanism of Action |
| This compound | PIM-1 | 50[4][5] | High selectivity over PIM-2 (IC50 > 20,000 nM) and MEK1/2 (IC50 > 20,000 nM)[4][5] | ATP-competitive[4] |
| SMI-4a | PIM-1 | 17[6] | Modestly potent against PIM-2 (IC50 = 100,000 nM)[7]; does not significantly inhibit other serine/threonine- or tyrosine-kinases[6] | ATP-competitive[6] |
Data presented as half-maximal inhibitory concentration (IC50) from in vitro kinase assays.
SMI-4a demonstrates higher potency against PIM-1 in biochemical assays compared to this compound. However, this compound exhibits superior selectivity, with negligible activity against PIM-2 at concentrations where it potently inhibits PIM-1. This high selectivity makes this compound a more precise tool for studying the specific roles of PIM-1.
Cellular Activity in Cancer Models
The efficacy of these inhibitors has been evaluated in various cancer cell lines, demonstrating their ability to inhibit cell growth, induce cell cycle arrest, and promote apoptosis.
| Inhibitor | Cancer Cell Line | Assay | IC50 (µM) | Observed Effects |
| This compound | Glioblastoma (LN-18, U-87 MG) | Cell Viability | 12.5 - 50 | Reduced cell viability, cell cycle arrest, and apoptosis[8] |
| Burkitt's Lymphoma (Daudi, Raji) | Cell Viability | 10 - 20 | Decreased cell viability[9] | |
| Chronic Myeloid Leukemia (K562) | Cell Viability | 30 | Decreased cell viability[9] | |
| SMI-4a | Pre-T-LBL (Jurkat) | Cell Cycle Arrest | 10 | G1 cell cycle arrest[10] |
| Chronic Myeloid Leukemia (K562) | Apoptosis | 20 - 80 | Induction of apoptosis[11][12] | |
| HER2+ Breast Cancer (SkBr3, BT474) | Cell Viability | Not specified | Inhibition of cell viability[13] |
Data presented as half-maximal inhibitory concentration (IC50) from various cell-based assays.
Both inhibitors show anti-cancer activity across a range of cancer types. SMI-4a has been shown to induce G1 phase cell cycle arrest in leukemia cells.[10] this compound has demonstrated efficacy in glioblastoma and lymphoma models by reducing cell viability and inducing apoptosis.[8][9] It is important to note that the effective concentrations in cellular assays are in the micromolar range, which is significantly higher than their biochemical IC50 values. This discrepancy can be attributed to factors such as cell permeability and off-target effects within the complex cellular environment.
PIM-1 Signaling Pathway
PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and regulates multiple downstream targets to promote cell survival and proliferation.[1] Understanding this pathway is crucial for interpreting the effects of PIM-1 inhibitors.
PIM-1 Signaling Pathway in Cancer. PIM-1 is upregulated by the JAK/STAT pathway and promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like Bad and cell cycle inhibitors like p21 and p27. It also upregulates the oncogene c-Myc, leading to increased expression of anti-apoptotic proteins MCL-1 and BCL-2.
Experimental Protocols
To facilitate the replication and extension of the findings discussed, detailed methodologies for key experiments are provided below.
In Vitro PIM-1 Kinase Assay (Example using ADP-Glo™)
This assay quantifies PIM-1 kinase activity by measuring the amount of ADP produced in the kinase reaction.
Workflow for an In Vitro PIM-1 Kinase Assay. This diagram outlines the key steps for determining the biochemical potency of PIM-1 inhibitors.
Materials:
-
Recombinant PIM-1 Kinase
-
PIM-1 Kinase Substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound and SMI-4a (dissolved in DMSO)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and SMI-4a) in kinase buffer.
-
In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of diluted PIM-1 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and SMI-4a (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or SMI-4a for the desired time period (e.g., 48 or 72 hours). Include a DMSO-treated control.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cell lines
-
This compound and SMI-4a
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Seed cells and treat with the inhibitors as described for the cell viability assay.
-
After treatment, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (2979) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Assessing the Downstream Effects of TCS PIM-1 1 on p27Kip1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the PIM-1 kinase inhibitor, TCS PIM-1 1, and its downstream effects on the cell cycle regulator p27Kip1. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
Introduction to PIM-1 and p27Kip1
The Serine/Threonine kinase PIM-1 is a proto-oncogene implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis. A key downstream target of PIM-1 is the cyclin-dependent kinase inhibitor p27Kip1. PIM-1 kinase phosphorylates p27Kip1, which earmarks it for nuclear export and subsequent proteasome-mediated degradation.[1][2] This action releases the brakes on the cell cycle, promoting cellular proliferation. Consequently, inhibiting PIM-1 kinase activity presents a promising therapeutic strategy for cancers characterized by PIM-1 overexpression.
This compound is a potent and selective ATP-competitive inhibitor of PIM-1 kinase.[3][4][5] Understanding its specific effects on p27Kip1 is crucial for evaluating its therapeutic potential and comparing it with other available PIM-1 inhibitors.
Comparative Analysis of PIM-1 Inhibitors
Several small molecule inhibitors targeting PIM-1 kinase have been developed. This section provides a comparative overview of their potency.
| Inhibitor | Target(s) | IC50 (nM) for PIM-1 | Selectivity | Reference |
| This compound | PIM-1 | 50 | Selective over PIM-2 (>20,000 nM) and MEK1/2 (>20,000 nM) | [3][4][5] |
| SGI-1776 | pan-PIM, Flt3 | 7 | Pim-1 vs Pim-2 (~52-fold), Pim-1 vs Pim-3 (~10-fold) | |
| AZD1208 | pan-PIM | 0.4 | Potent against all three PIM isoforms (PIM-2: 5 nM, PIM-3: 1.9 nM) | |
| CX-6258 | pan-PIM | 5 | Potent against all three PIM isoforms (PIM-2: 25 nM, PIM-3: 16 nM) |
Downstream Effects on p27Kip1
Inhibition of PIM-1 kinase is expected to stabilize p27Kip1, leading to cell cycle arrest. One study demonstrated that treatment of the acute myeloid leukemia (AML) cell line MOLM-16 with the pan-PIM kinase inhibitor AZD1208 resulted in an increase in p27 protein levels. This effect was accompanied by cell cycle arrest and apoptosis.
Experimental Protocols
To aid researchers in assessing the downstream effects of PIM-1 inhibitors on p27Kip1, detailed protocols for key experiments are provided below.
Western Blotting for p27Kip1 Levels
This protocol allows for the semi-quantitative analysis of p27Kip1 protein levels in cells treated with PIM-1 inhibitors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p27Kip1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound or other PIM-1 inhibitors for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p27Kip1 overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for p27Kip1 and the loading control. Normalize the p27Kip1 signal to the loading control to compare protein levels across different treatments.
In Vitro Kinase Assay
This assay directly measures the ability of PIM-1 inhibitors to block the phosphorylation of a substrate, which can be a recombinant p27Kip1 protein or a peptide substrate.
Materials:
-
Recombinant active PIM-1 kinase
-
Recombinant p27Kip1 protein or peptide substrate
-
Kinase reaction buffer
-
ATP (including radiolabeled [γ-³²P]ATP for radiometric assays or antibodies for non-radiometric assays)
-
This compound and other inhibitors
-
Stop solution (e.g., EDTA)
-
Method for detection (e.g., phosphocellulose paper and scintillation counting for radiometric assays; specific antibodies for ELISA-based or Western blot detection)
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tubes, combine the PIM-1 kinase, substrate, and kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the PIM-1 inhibitors to the reaction mixtures. Include a no-inhibitor control.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.
-
Termination: Stop the reaction by adding the stop solution.
-
Detection: Measure the amount of phosphorylated substrate using the chosen detection method.
-
Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method assesses the effect of PIM-1 inhibition on cell cycle distribution, which is a downstream consequence of p27Kip1 stabilization.
Materials:
-
Cells treated with PIM-1 inhibitors
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with PIM-1 inhibitors as described for Western blotting. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Analysis: Gate the cell populations based on their DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G0/G1 population is indicative of cell cycle arrest.
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Validating the Specificity of PIM-1 Kinase Inhibitor TCS PIM-1 1 Using a Hypothetical Inactive Analog
A Comparative Guide for Researchers
In the quest for targeted cancer therapies, the specific inhibition of protein kinases is a paramount objective. PIM-1, a serine/threonine kinase, is a well-established proto-oncogene implicated in various malignancies through its role in cell cycle progression and apoptosis inhibition.[1][2] TCS PIM-1 1 is a potent and selective ATP-competitive inhibitor of PIM-1 kinase, exhibiting an IC50 of 50 nM.[3][4][5][6] To rigorously validate its on-target effects and rule out off-target contributions to its biological activity, the use of a structurally similar but biologically inactive analog is an indispensable experimental control.
This guide provides a framework for researchers to assess the specificity of this compound by comparing its performance against a proposed inactive analog, herein termed "this compound-IA." While a commercially available inactive analog is not readily documented, we propose a rational design for such a molecule and outline the experimental procedures to validate its inertness and utility as a negative control.
Proposed Inactive Analog: this compound-IA
To generate an inactive analog of this compound, a minimal structural modification is proposed to disrupt a key interaction with the PIM-1 ATP-binding pocket without significantly altering the overall physicochemical properties of the molecule. Based on the known binding modes of similar kinase inhibitors, the hydroxyl group on the phenyl ring is often crucial for hydrogen bonding. Therefore, we propose the methylation of this hydroxyl group to create this compound-IA (a methoxy derivative). This modification is predicted to abrogate the hydrogen bond donation capability, thereby significantly reducing its binding affinity and inhibitory activity against PIM-1 kinase.
Performance Comparison: this compound vs. This compound-IA
The following table summarizes the expected comparative data for this compound and its hypothetical inactive analog, this compound-IA. This data would be generated using the detailed experimental protocols provided in the subsequent section.
| Parameter | This compound | This compound-IA (Hypothetical) | Justification for Expected Outcome |
| PIM-1 Kinase Inhibition (IC50) | ~50 nM | > 50 µM | Methylation of the key hydroxyl group is expected to abolish inhibitory activity. |
| Selectivity: PIM-2 Kinase Inhibition (IC50) | > 20 µM | > 50 µM | Neither compound is expected to be a potent PIM-2 inhibitor. |
| Selectivity: MEK1/2 Kinase Inhibition (IC50) | > 20 µM | > 50 µM | Neither compound is expected to be a potent MEK1/2 inhibitor. |
| Inhibition of Cancer Cell Proliferation (GI50) | ~1 µM (e.g., in MOLM-13 cells) | > 100 µM | The anti-proliferative effect should be dependent on PIM-1 inhibition. |
| Reduction of p-BAD (Ser112) in Cells | Dose-dependent decrease | No significant change | Phosphorylation of BAD is a downstream event of PIM-1 activity. |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of this compound and this compound-IA against PIM-1, PIM-2, and MEK1/2 kinases.
Materials:
-
Recombinant human PIM-1, PIM-2, and MEK1/2 enzymes
-
ATP
-
PIM-1 substrate peptide (e.g., a BAD-derived peptide)
-
MEK1/2 substrate (e.g., inactive ERK2)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound and this compound-IA dissolved in DMSO
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and this compound-IA in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at the Km for each respective kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO-only controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of this compound and this compound-IA on the proliferation of a PIM-1-dependent cancer cell line (e.g., MOLM-13 acute myeloid leukemia cells).
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound and this compound-IA dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound and this compound-IA in culture medium.
-
Add the compound dilutions to the cells. The final DMSO concentration should not exceed 0.1%.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each compound concentration relative to DMSO-only controls.
-
Determine the GI50 (concentration for 50% inhibition of growth) values.
Western Blot Analysis of PIM-1 Signaling
Objective: To determine if this compound, but not this compound-IA, inhibits the downstream signaling of PIM-1 in cells by measuring the phosphorylation of a known substrate, BAD.
Materials:
-
MOLM-13 cells
-
This compound and this compound-IA dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membrane
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-BAD, anti-Actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MOLM-13 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound and this compound-IA for 4 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-BAD signal to total BAD and the loading control (Actin).
Visualizing Pathways and Workflows
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Caption: PIM-1 signaling pathway and points of inhibition.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for TCS PIM-1 1
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of TCS PIM-1 1, a potent and selective Pim-1 kinase inhibitor. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
Hazard and Personal Protective Equipment Summary
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards and the required personal protective equipment (PPE). This information, derived from the Safety Data Sheet (SDS), is summarized below.[1]
| Hazard Classification | GHS Hazard Statements | Required Personal Protective Equipment |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Protective gloves, protective clothing, eye protection, face protection |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Protective gloves, protective clothing |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Eye protection, face protection |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether as a pure compound or in solution, must be conducted in accordance with prevailing country, federal, state, and local regulations.[1] The following steps provide a general guideline for safe disposal.
-
Consult Local Regulations: Always begin by consulting your institution's environmental health and safety (EHS) office and local waste disposal regulations. Chemical waste disposal requirements can vary significantly by location.
-
Wear Appropriate PPE: Before handling the waste, ensure you are wearing the necessary personal protective equipment as outlined in the table above.
-
Containment:
-
Solid Waste: Unused or contaminated solid this compound should be placed in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, leak-proof container. Do not mix with other incompatible waste streams.
-
-
Spill Management:
-
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Prevent further leakage and keep the product away from drains or water courses.[1]
-
Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Collect the absorbed material and any contaminated surfaces (e.g., paper towels) into the designated chemical waste container.
-
-
Decontamination:
-
Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol.[1]
-
Dispose of all contaminated cleaning materials as chemical waste.
-
-
Waste Pickup: Arrange for the collection of the sealed and labeled chemical waste container by your institution's authorized waste management provider.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guide is intended for informational purposes for research professionals and should be supplemented by your institution's specific safety protocols and local regulations. For further details, always refer to the product's Safety Data Sheet.
References
Personal protective equipment for handling TCS PIM-1 1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the potent and selective ATP-competitive PIM-1 kinase inhibitor, TCS PIM-1 1. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety Information
This compound is a hazardous substance that requires careful handling. The primary hazards, as identified in its Safety Data Sheet (SDS), are outlined below.
Hazard Identification and Precautionary Statements:
| Hazard Class | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |
Source: MedChemExpress Safety Data Sheet[1]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory. The level of PPE should be determined by a site-specific risk assessment, but at a minimum, should include:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of chemotherapy-rated gloves.[2] |
| Body Protection | Lab Coat/Gown | A disposable, fluid-resistant gown. A full-body disposable suit (e.g., Tyvek) should be considered for procedures with a high risk of aerosolization or splashing.[2] |
| Eye and Face Protection | Safety Glasses/Goggles and Face Shield | ANSI Z87.1 compliant safety glasses or goggles. A face shield should be worn in addition to glasses/goggles when there is a risk of splashing. |
| Respiratory Protection | Respirator | For handling the solid compound or when aerosolization is possible, a NIOSH-approved N95 or higher-level respirator is recommended.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling potent compounds like this compound is essential to minimize exposure risk.
Workflow for Handling this compound:
Caption: A generalized workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Receiving and Storage:
-
Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood, biological safety cabinet, or other ventilated enclosure.
-
Don all required PPE before handling the compound.
-
This compound is soluble in DMSO up to 100 mM.[4][5] Prepare stock solutions by dissolving the compound in anhydrous DMSO.
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and hazard warnings.
-
Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[6] Aliquot to avoid repeated freeze-thaw cycles.
-
-
Experimental Use:
-
When using this compound in experiments, always wear the appropriate PPE.
-
Handle all solutions containing this compound with care to avoid splashes and aerosol formation.
-
-
Decontamination and Disposal:
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves, gowns) must be disposed of as hazardous chemical waste.
-
Decontaminate all non-disposable equipment and work surfaces with a suitable solvent (e.g., 70% ethanol) followed by a soap and water wash.
-
Dispose of unused this compound and its solutions as hazardous chemical waste in accordance with your institution's and local regulations.[7]
-
Experimental Protocol: In Vitro PIM-1 Kinase Assay
This protocol is a representative example of an in vitro kinase assay to determine the inhibitory activity of this compound.
Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 substrate (e.g., a peptide with a PIM-1 recognition sequence)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound:
-
Dilute the this compound stock solution in kinase assay buffer to achieve a range of desired concentrations. Include a DMSO-only control.
-
-
Set up the kinase reaction:
-
In a 384-well plate, add the following to each well:
-
1 µL of the this compound dilution (or DMSO control).
-
2 µL of PIM-1 kinase diluted in kinase assay buffer.
-
2 µL of a mixture of the PIM-1 substrate and ATP in kinase assay buffer.
-
-
-
Incubate:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detect ADP formation:
-
Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit. This typically involves:
-
Adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes at room temperature.
-
-
-
Measure luminescence:
-
Read the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis:
PIM-1 Signaling Pathway
This compound exerts its effects by inhibiting the PIM-1 kinase, a key regulator of cell cycle progression and apoptosis. PIM-1 is a downstream effector of the JAK/STAT signaling pathway and is often overexpressed in various cancers.[11][12]
Caption: The PIM-1 signaling pathway and the inhibitory action of this compound.
Pathway Description:
-
Activation: Various cytokines bind to their receptors on the cell surface, activating the Janus kinase (JAK).[11]
-
Signal Transduction: JAK phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins.[11]
-
Transcription: Phosphorylated STATs dimerize, translocate to the nucleus, and bind to the promoter of the PIM1 gene, inducing its transcription.[11]
-
PIM-1 Kinase Activity: The translated PIM-1 protein is a constitutively active serine/threonine kinase.
-
Anti-Apoptotic Effects: PIM-1 phosphorylates and inactivates the pro-apoptotic protein Bad.[12] This prevents Bad from inhibiting the anti-apoptotic protein Bcl-2, thereby promoting cell survival.[13]
-
Cell Cycle Progression: PIM-1 also promotes the transcription of genes involved in cell cycle progression.[10]
-
Inhibition by this compound: this compound acts as an ATP-competitive inhibitor of PIM-1, blocking its kinase activity and thereby preventing the downstream effects on apoptosis and cell cycle progression.
References
- 1. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 2. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 3. aenova-group.com [aenova-group.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. promega.com [promega.com]
- 9. PIM1 - Wikipedia [en.wikipedia.org]
- 10. Synergistic roles for Pim-1 and c-Myc in STAT3-mediated cell cycle progression and antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
